Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Descripción
BenchChem offers high-quality Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-11-6-8(2)5-9(3)12(11)13(10)15/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIBBHSQWPMQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363157 | |
| Record name | ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338954-49-7 | |
| Record name | ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Spectroscopic Guide to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the spectroscopic characteristics of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to not only present the spectroscopic data but also to elucidate the underlying principles and experimental considerations essential for its accurate interpretation. This guide will serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds.
Molecular Structure and Spectroscopic Overview
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate possesses a rigid heterocyclic core, the quinoline ring system, which is substituted with two methyl groups, a chlorine atom, and an ethyl carboxylate group. These features give rise to a distinct spectroscopic fingerprint that can be unequivocally identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The structural complexity and the presence of various functional groups necessitate a multi-faceted analytical approach for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of the title compound would be recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for quinoline derivatives to ensure complete dissolution[1].
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.9 - 9.1 | Singlet | 1H | H2 | The proton at the 2-position of the quinoline ring is highly deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen atom. |
| ~8.0 - 8.2 | Singlet | 1H | H8 | This aromatic proton is expected to be in the downfield region, influenced by the quinoline ring current. |
| ~7.6 - 7.8 | Singlet | 1H | H6 | This aromatic proton's chemical shift is influenced by the surrounding methyl groups and the overall aromatic system. |
| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| ~2.6 - 2.8 | Singlet | 3H | 5-CH₃ | The methyl group at the 5-position is attached to the aromatic ring, resulting in a characteristic chemical shift in this region. |
| ~2.4 - 2.6 | Singlet | 3H | 7-CH₃ | Similar to the 5-methyl group, this proton signal appears as a singlet in the typical range for aryl methyl groups. |
| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the two adjacent methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides information about the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to a series of singlets.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~165 | C=O | The carbonyl carbon of the ethyl ester is highly deshielded and appears in the characteristic downfield region for esters. |
| ~150 - 155 | C4, C8a | The carbon atom bearing the chlorine (C4) and the bridgehead carbon (C8a) are expected in this region, influenced by the electronegative chlorine and the fused ring system. |
| ~145 - 150 | C2, C7 | The C2 carbon, adjacent to the nitrogen, and the C7 carbon, substituted with a methyl group, will appear in the aromatic region. |
| ~135 - 140 | C5 | The C5 carbon, also substituted with a methyl group, is expected in this range. |
| ~120 - 130 | C4a, C6, C8 | These aromatic carbons of the quinoline ring will resonate in the typical aromatic region. |
| ~115 - 120 | C3 | The C3 carbon, attached to the carboxylate group, will be influenced by its electron-withdrawing nature. |
| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |
| ~20 - 25 | 5-CH₃, 7-CH₃ | The two methyl carbons attached to the aromatic ring are expected in the aliphatic region. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester appears in the upfield aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak is used for chemical shift calibration (e.g., DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, Electron Ionization (EI) would be a suitable technique.
Predicted Mass Spectrometry Data (EI-MS):
| m/z | Ion | Rationale and Plausible Fragmentation |
| 263/265 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. |
| 218/220 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical from the ester group is a common fragmentation pathway. |
| 190/192 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₂H₅O]⁺ fragment. |
| 228 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile, through a gas chromatograph.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3050-3100 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds in the quinoline ring. |
| ~2850-3000 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the methyl and ethyl groups. |
| ~1720-1740 | C=O stretch | Ester | A strong absorption band characteristic of the carbonyl group in the ethyl ester. |
| ~1500-1600 | C=C and C=N stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the quinoline ring system. |
| ~1200-1300 | C-O stretch | Ester | Stretching vibration of the C-O single bond in the ester functionality. |
| ~1000-1100 | C-Cl stretch | Aryl-Cl | The C-Cl stretching vibration is expected in this region. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Visualizations
Molecular Structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Caption: Molecular structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. By integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the structure and purity of this compound. The provided protocols and predictive data, grounded in the analysis of analogous structures, offer a reliable reference for scientists working with novel quinoline derivatives, thereby accelerating research and development in associated fields.
References
-
Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71, o939. Available at: [Link]
-
Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o2020. Available at: [Link]
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Velmurugan, D., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020. Available at: [Link]
-
Royal Society of Chemistry. (2017). Supporting Information. Available at: [Link]
-
Beilstein-Institut. (2014). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Available at: [Link]
-
Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15(1), 1-8. Available at: [Link]
-
Purdue University Graduate School. (n.d.). Synthesis and Characterization of 3H-Pyrazolo[4,3-f]quinoline Analogs. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Available at: [Link]
-
Brown, W. P. (2025). C-13 nmr spectrum of chloroethane. Doc Brown's Chemistry. Available at: [Link]
-
Khan, A., et al. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Serbian Chemical Society, 86(10), 969-982. Available at: [Link]
-
LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
Sources
A Comprehensive Guide to the ¹H NMR Spectrum of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug discovery and development, the ability to unequivocally confirm the structure of novel synthesized molecules is paramount. Quinolines, a class of heterocyclic aromatic compounds, form the scaffold of numerous pharmacologically active agents, making their structural characterization a routine yet critical task.[1][2]
This technical guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. We will deconstruct the expected spectrum, explaining the causal factors behind chemical shifts, signal multiplicities, and coupling constants. Furthermore, this guide presents a field-proven, self-validating protocol for acquiring a high-quality spectrum, ensuring researchers can confidently replicate and verify their results.
Part 1: Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule. The structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate possesses seven distinct proton environments, each giving rise to a unique signal.
Figure 1: Molecular structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate with distinct proton environments highlighted by color.
The seven key proton environments are:
-
H₂: The single proton on the pyridine ring.
-
H₆: Aromatic proton on the benzene ring.
-
H₈: Aromatic proton on the benzene ring.
-
5-CH₃: Protons of the methyl group at position 5.
-
7-CH₃: Protons of the methyl group at position 7.
-
-OCH₂CH₃: Methylene protons of the ethyl ester group.
-
-OCH₂CH₃: Methyl protons of the ethyl ester group.
Part 2: Predicted ¹H NMR Spectral Analysis
The chemical environment of a nucleus dictates its resonance frequency (chemical shift).[3] Factors such as electronegativity, magnetic anisotropy of π-systems, and electron-donating/withdrawing effects of substituents all contribute to the final observed chemical shift.[4]
Aromatic Region (7.0 - 9.0 ppm)
-
H₂ (Predicted δ ≈ 8.8 - 9.0 ppm, Singlet): This proton is the most deshielded in the molecule. Its position adjacent to the electronegative nitrogen atom and within the electron-deficient pyridine ring causes a significant downfield shift. The powerful anisotropic effect of the aromatic quinoline system further enhances this deshielding. With no adjacent protons, its signal is expected to be a sharp singlet (s).
-
H₈ (Predicted δ ≈ 7.8 - 8.0 ppm, Singlet): Protons at the C8 position of the quinoline ring are typically deshielded.[5] Its chemical shift is influenced by the overall aromatic system. The adjacent C7 and C8a positions are substituted, so this proton should appear as a singlet.
-
H₆ (Predicted δ ≈ 7.4 - 7.6 ppm, Singlet): This proton is situated between two electron-donating methyl groups at positions 5 and 7. This electron donation increases the shielding compared to H₈, resulting in an upfield shift. Like H₈, its adjacent positions are substituted, leading to a singlet signal.
Aliphatic Region (1.0 - 5.0 ppm)
-
-OCH₂CH₃ (Predicted δ ≈ 4.4 - 4.6 ppm, Quartet): The methylene (-CH₂) protons are directly attached to an electronegative oxygen atom, causing a significant downfield shift into the 3.5-5.5 ppm range.[6] These two protons are split by the three adjacent methyl protons, resulting in a quartet (q) with a typical coupling constant of J ≈ 7.1 Hz.
-
5-CH₃ & 7-CH₃ (Predicted δ ≈ 2.5 - 2.7 ppm, Two Singlets): Methyl groups attached to an aromatic ring typically resonate in the 2.0-2.5 ppm range. The electron-withdrawing nature of the quinoline system will likely shift these slightly downfield. As they are in slightly different chemical environments, they are expected to appear as two distinct singlets (s).
-
-OCH₂CH₃ (Predicted δ ≈ 1.4 - 1.5 ppm, Triplet): The terminal methyl (-CH₃) protons of the ethyl group are the most shielded in the molecule. Their signal is split by the two adjacent methylene protons, resulting in a triplet (t) with J ≈ 7.1 Hz.[7]
Part 3: Data Summary and Visualization
The predicted spectral data provides a clear fingerprint for the structural verification of the target compound.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₂ | 8.8 - 9.0 | Singlet (s) | - | 1H |
| H₈ | 7.8 - 8.0 | Singlet (s) | - | 1H |
| H₆ | 7.4 - 7.6 | Singlet (s) | - | 1H |
| 5-CH₃ | 2.5 - 2.7 | Singlet (s) | - | 3H |
| 7-CH₃ | 2.5 - 2.7 | Singlet (s) | - | 3H |
| -OCH₂ CH₃ | 4.4 - 4.6 | Quartet (q) | ~7.1 | 2H |
| -OCH₂CH₃ | 1.4 - 1.5 | Triplet (t) | ~7.1 | 3H |
Table 1: Predicted ¹H NMR Data for Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
Part 4: Experimental Protocol for Spectrum Acquisition
Adherence to a standardized and robust protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is designed to be a self-validating system.
Materials and Instrumentation
-
Compound: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (~15-20 mg)
-
Solvent: Chloroform-d (CDCl₃, 99.8 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
Apparatus: 5 mm NMR tube, Pasteur pipette, sample vials
-
Spectrometer: 400 MHz (or higher) FT-NMR spectrometer
Step-by-Step Procedure
-
Sample Preparation: a. Accurately weigh approximately 15 mg of the dried title compound into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ to the vial. The solvent should contain 0.03% (v/v) TMS as an internal reference standard (δ = 0.00 ppm). c. Gently agitate the vial to ensure complete dissolution of the sample. The solution should be clear and free of particulate matter. d. Transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Spectrometer Setup and Calibration: a. Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's guide. b. Insert the sample into the NMR probe. c. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is critical as it compensates for any magnetic field drift during the experiment. d. Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils while observing the FID or the lock signal to maximize its height and symmetry, resulting in sharp, symmetrical peaks.
-
Data Acquisition: a. Set the following standard ¹H acquisition parameters:
- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)
- Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 2 seconds. A sufficient delay ensures the magnetization returns to equilibrium between scans, allowing for accurate integration.
- Number of Scans: 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.
-
Data Processing: a. Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID). b. Phase-correct the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be referenced to δ 7.26 ppm. d. Integrate the signals to determine the relative ratios of the protons. e. Analyze and assign the peaks according to their chemical shift, multiplicity, and integration values.
Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.
Conclusion
The ¹H NMR spectrum of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate provides a distinct and interpretable set of signals that are fully consistent with its proposed molecular structure. The downfield singlet for H₂, two distinct singlets for the aromatic protons H₆ and H₈, characteristic signals for the two aromatic methyl groups, and the classic quartet-triplet pattern of the ethyl ester group collectively serve as a robust confirmation of its identity. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity data, ensuring the scientific integrity of their work in the synthesis and development of novel quinoline-based compounds.
References
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
-
TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
-
MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ResearchGate. Table 1 ¹H NMR chemical shifts of aromatic protons of compounds 8-21. Available from: [Link]
-
Effect of different substituents on 1H NMR of quinolones. Available from: [Link]
-
Trinh Thi Huan. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available from: [Link]
-
Oregon State University. ¹H NMR Chemical Shift. Available from: [Link]
-
University of Wisconsin-Platteville. Spectroscopy Tutorial: Esters. Available from: [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]
-
UCL. Chemical shifts. Available from: [Link]
-
PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Available from: [Link]
-
PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]
-
PMC. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. rsc.org [rsc.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth theoretical insights and practical experimental protocols. We will dissect the molecular structure to predict its IR spectrum, detail a robust methodology for sample analysis, and provide a thorough interpretation of the expected spectral features. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility. This guide serves as a valuable resource for the structural characterization of this and similar heterocyclic compounds.
Introduction: The Role of Infrared Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is a powerful and versatile analytical technique widely employed in the pharmaceutical industry for the identification and structural elucidation of organic molecules.[1][2][3][4] The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds.[2][5] These vibrations occur at specific, quantized frequencies that are characteristic of the types of bonds and the overall molecular structure. Consequently, the resulting IR spectrum serves as a unique "molecular fingerprint," enabling the identification of functional groups and providing insights into the molecular architecture.[2][5][6]
In the context of drug development, the precise characterization of novel chemical entities is paramount. Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a substituted quinoline, belongs to a class of compounds known for their broad pharmacological activities. A thorough understanding of its spectroscopic properties is crucial for synthesis confirmation, purity assessment, and quality control. This guide will provide a detailed exploration of the expected IR spectral features of this molecule, grounded in the fundamental principles of vibrational spectroscopy.
Molecular Structure and Predicted Vibrational Modes
To interpret the infrared spectrum of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a systematic analysis of its constituent functional groups is necessary. The structure comprises a substituted quinoline ring, an ethyl ester group, a chloro substituent, and two methyl groups.
Key Functional Groups and their Expected IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring (Quinoline) | C-H stretch | 3100 - 3000 | Medium |
| C=C stretch | 1600 - 1450 | Medium to Strong | |
| C-H out-of-plane bend | 900 - 675 | Strong | |
| Ethyl Ester | C=O stretch (carbonyl) | 1750 - 1735 | Strong |
| C-O stretch | 1300 - 1000 | Strong | |
| Alkyl (Ethyl & Methyl) | C-H stretch | 3000 - 2850 | Medium to Strong |
| C-H bend | 1470 - 1370 | Medium | |
| Chloro Substituent | C-Cl stretch | 850 - 550 | Medium to Strong |
This table is a synthesis of information from multiple sources.[5][7][8][9][10][11][12][13][14]
The presence of the electron-withdrawing chloro group and the ester functionality, as well as the specific substitution pattern on the quinoline ring, will influence the precise position and intensity of these absorption bands. A study on the structurally similar ethyl 4-chloro-7-iodoquinoline-3-carboxylate provides a valuable reference for the expected spectral features.[15]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines a reliable method for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid sample such as Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. The choice of the KBr pellet method is based on its ability to produce high-resolution spectra for solid samples.
Sample Preparation: The KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FTIR analysis.[16] The rationale behind this method is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear spectrum.
Step-by-Step Protocol:
-
Grinding: Weigh approximately 1-2 mg of the finely powdered Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and 100-200 mg of dry, spectroscopic grade KBr.[16] Grind the mixture thoroughly in an agate mortar and pestle for several minutes to ensure a homogenous mixture and reduce particle size.
-
Pellet Formation: Transfer the ground mixture into a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.[16] This will form a thin, transparent, or translucent KBr pellet.
-
Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrumental Parameters and Data Acquisition
For optimal results, the following instrumental parameters are recommended for a standard FTIR spectrometer:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
Data Processing
The acquired sample spectrum should be ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Baseline correction may be applied if necessary to correct for any sloping baselines.
In-depth Spectral Interpretation
The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. This process is guided by established correlation charts and a deep understanding of how molecular structure influences vibrational frequencies.
The Functional Group Region (4000 - 1500 cm⁻¹)
This region is characterized by the stretching vibrations of key functional groups.
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): A series of weak to medium intensity bands are expected in this region, corresponding to the C-H stretching vibrations of the quinoline ring.[8][10][14] The presence of absorption bands above 3000 cm⁻¹ is a strong indicator of aromaticity.[7][10][14]
-
Alkyl C-H Stretch (3000 - 2850 cm⁻¹): Stronger absorption bands are anticipated just below 3000 cm⁻¹, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methyl groups.[8][13][17]
-
Carbonyl C=O Stretch (~1740 cm⁻¹): A very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹ due to the C=O stretching vibration of the ethyl ester group.[7][9][11][17] The exact position of this band is sensitive to the electronic environment; conjugation with the quinoline ring may slightly lower this frequency.
-
Aromatic C=C and C=N Stretches (1600 - 1450 cm⁻¹): A series of medium to strong, sharp absorption bands will be present in this region, corresponding to the in-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.[5][8][10][12]
The Fingerprint Region (1500 - 400 cm⁻¹)
This region contains a complex series of absorption bands that are unique to the molecule as a whole, arising from a combination of stretching and bending vibrations.[6]
-
C-O Stretches (1300 - 1000 cm⁻¹): Two strong absorption bands are expected in this region corresponding to the C-O stretching vibrations of the ester group.[9][11]
-
C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic and alkyl C-H bonds will give rise to several bands in this region. The out-of-plane C-H bending vibrations of the substituted quinoline ring are particularly diagnostic and appear as strong bands between 900 and 675 cm⁻¹.[8][10]
-
C-Cl Stretch (850 - 550 cm⁻¹): A medium to strong absorption band is expected in this range due to the stretching vibration of the C-Cl bond.[8]
Visualizing the Workflow and Logic
To further clarify the experimental and interpretative processes, the following diagrams are provided.
Caption: Experimental workflow for obtaining the FTIR spectrum.
Caption: Logical flow for the interpretation of the IR spectrum.
Conclusion
The infrared spectrum of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is predicted to exhibit a series of characteristic absorption bands that are directly correlated with its molecular structure. The strong carbonyl absorption of the ester group, coupled with the distinct bands of the substituted quinoline ring and the alkyl and chloro substituents, provides a robust spectroscopic signature for this compound. By following the detailed experimental protocol and interpretation guide presented herein, researchers and drug development professionals can effectively utilize IR spectroscopy for the unequivocal identification and characterization of this important quinoline derivative.
References
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
Tongue, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Slideshare. Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). Identifying the Presence of Particular Groups. Available at: [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]
-
Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 73(4), 1333–1335. Available at: [Link]
-
ResearchGate. FTIR spectrum of quinoline derivative. Available at: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Labcompare. Pharmaceutical Infrared Spectrometers. Available at: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. Available at: [Link]
-
Al-Obaidi, A. S. M., et al. (2018). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 23(11), 2876. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy of Solids. Available at: [Link]
-
Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
-
Michigan State University. Table of IR Absorptions. Available at: [Link]
-
Pharm D Guru. INFRARED SPECTROSCOPY. Available at: [Link]
-
Doc Brown's Chemistry. Interpreting the infrared spectrum of ethyl ethanoate (ethyl acetate). Available at: [Link]
-
Lestari, W., & Sudjarwo. (2021). Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement. Journal of Applied Pharmaceutical Science, 11(1), 163-171. Available at: [Link]
-
NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry | PPTX [slideshare.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. mdpi.com [mdpi.com]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Synthesis, Properties, and Applications
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of a vast array of natural products and synthetic compounds with significant therapeutic value.[1] Its versatile chemical nature and ability to interact with a wide range of biological targets have made it a focal point for drug discovery and development for over a century. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2]
This technical guide focuses on a specific, highly functionalized quinoline derivative: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate . The presence of a chlorine atom at the 4-position renders this molecule an exceptionally versatile intermediate for the synthesis of novel compounds through nucleophilic aromatic substitution. The dimethyl substitution on the benzene ring and the ethyl carboxylate group at the 3-position provide additional handles for structural modification and influence the molecule's overall physicochemical and biological properties. This guide will provide a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a particular emphasis on its utility for researchers and professionals in the field of drug development.
Physicochemical and Structural Characteristics
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a crystalline solid under standard conditions. A thorough understanding of its fundamental properties is essential for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 338954-49-7 | [3] |
| Molecular Formula | C₁₄H₁₄ClNO₂ | [4] |
| Molecular Weight | 263.72 g/mol | [4] |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Storage | Room Temperature, in a dry, well-sealed container | Supplier Data |
| Predicted XlogP | 3.8 | [4] |
| Predicted Monoisotopic Mass | 263.07132 Da | [4] |
Spectroscopic Characterization (Predicted and Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the ethyl ester moiety. The aromatic protons on the quinoline ring will appear in the downfield region (typically 7.0-8.5 ppm). The two methyl groups at positions 5 and 7 will likely appear as singlets in the aromatic methyl region (around 2.4-2.6 ppm). The ethyl ester will be characterized by a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the ester will be observed significantly downfield (around 165-170 ppm). The aromatic and heteroaromatic carbons will resonate in the 110-150 ppm range. The carbons of the methyl and ethyl groups will appear in the upfield region.
-
Mass Spectrometry: High-resolution mass spectrometry should reveal a molecular ion peak corresponding to the exact mass of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 264.07860.[4] The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the molecular ion peak.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹). Aromatic C=C and C=N stretching vibrations will be observed in the 1500-1600 cm⁻¹ region. C-Cl stretching vibrations are typically found in the fingerprint region.
Synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
The synthesis of the title compound is most effectively achieved through a two-step process, beginning with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.[5]
Step 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[6] The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced cyclization. The use of 3,5-dimethylaniline as the starting material is crucial for introducing the desired methyl groups at the 5 and 7 positions of the quinoline ring.
Caption: Workflow for the Gould-Jacobs synthesis of the 4-hydroxyquinoline intermediate.
Detailed Experimental Protocol:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the aniline starting material.
-
After cooling, the excess diethyl ethoxymethylenemalonate and the ethanol byproduct are removed under reduced pressure to yield the crude anilidomethylenemalonate intermediate. This intermediate is often a solid and can be used in the next step without further purification.
-
Thermal Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to reflux (approximately 250°C).
-
Carefully add the crude anilidomethylenemalonate intermediate from the previous step to the refluxing solvent in portions.
-
Maintain the reflux for 30-60 minutes to ensure complete cyclization.
-
Allow the reaction mixture to cool to room temperature. The product, Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, will precipitate out of the solution.
-
The precipitate is collected by vacuum filtration, washed with a non-polar solvent like hexane to remove the Dowtherm A, and dried. The product can be further purified by recrystallization from ethanol.
Step 2: Chlorination of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Chlorination of the 4-hydroxyquinoline intermediate to yield the final product.
Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is completely consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Chemical Reactivity: A Gateway to Diverse Quinoline Derivatives
The primary and most significant chemical property of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is its susceptibility to nucleophilic aromatic substitution (SₙAr) at the C4 position. The electron-withdrawing nature of the quinoline nitrogen and the ester group, combined with the good leaving group ability of the chloride, makes the C4 position highly electrophilic and prone to attack by a wide range of nucleophiles.
This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of various functional groups at the 4-position, leading to a diverse library of quinoline derivatives with potentially novel biological activities.
Caption: General scheme of nucleophilic aromatic substitution on the title compound.
Representative Protocol: Synthesis of a 4-Aminoquinoline Derivative
The synthesis of 4-aminoquinolines is of particular interest due to their well-documented antimalarial and anticancer activities.[7][8]
Detailed Experimental Protocol:
-
In a sealed reaction vial, dissolve Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Add the desired amine (e.g., aniline, benzylamine, or an aliphatic amine; 1.2-2.0 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA; 1.5 equivalents).
-
Seal the vial and heat the reaction mixture at 80-120°C for 4-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Potential Applications in Drug Discovery and Development
The quinoline scaffold is a recurring motif in a multitude of approved drugs and clinical candidates. The specific structural features of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate make it a promising starting point for the development of new therapeutic agents in several key areas.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their potential as anticancer agents.[9][10][11] They have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and autophagy. The ability to easily modify the 4-position of the title compound allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective anticancer agents. For instance, the introduction of substituted anilines at the 4-position can lead to compounds that target specific signaling pathways implicated in cancer progression.
Caption: Hypothesized mechanism of anticancer activity for derivatives of the title compound.
Antimalarial and Antimicrobial Activity
The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine.[7] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents.[8] Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate serves as an excellent precursor for generating libraries of novel 4-aminoquinolines with varied side chains to be screened for activity against both drug-sensitive and drug-resistant malaria parasites.[12]
Furthermore, quinoline derivatives have demonstrated broad-spectrum antibacterial activity.[13] The title compound can be used to synthesize new quinoline-based antibiotics to combat the growing threat of antibiotic resistance.
Conclusion
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Gould-Jacobs reaction and subsequent chlorination, combined with its facile reactivity in nucleophilic aromatic substitution reactions, provides a robust platform for the generation of diverse libraries of novel quinoline derivatives. The established and potential biological activities of these derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this compound as a key intermediate for the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery endeavors.
References
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
PubChem. Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Li, R., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters. [Link]
-
El-Gamal, M. I., et al. (2019). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Vora, J. J., et al. (2019). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Miller, R. B., et al. (2020). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Biotage. Gould Jacobs Quinoline forming reaction. [Link]
-
Zubarov, V. O., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]
-
Desai, N. C., et al. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. [Link]
- Google Patents. Process for production of 3,5-dimethyl aniline.
-
Cao, R., et al. (2022). Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5. Bioorganic Chemistry. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Gligorijević, N., et al. (2021). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules. [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Roepe, D. E., et al. (2008). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry. [Link]
-
Nguyen, T. T., et al. (2024). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Wang, K., et al. (2013). Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Li, J., et al. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
ResearchGate. 7-Acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. [Link]
-
Kumar, D., et al. (2019). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Scientific Reports. [Link]
-
PubChem. 3,5-Dimethylaniline. National Center for Biotechnology Information. [Link]
-
PubChemLite. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate [cymitquimica.com]
- 4. PubChemLite - Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (C14H14ClNO2) [pubchemlite.lcsb.uni.lu]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. ablelab.eu [ablelab.eu]
- 7. researchgate.net [researchgate.net]
- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a polysubstituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. The strategic placement of a chlorine atom at the 4-position, methyl groups at the 5- and 7-positions, and an ethyl carboxylate at the 3-position imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthetic protocols, purification, formulation, and biological screening.
This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, grounded in established chemical principles and data from closely related analogues. While specific experimental data for this exact compound is not extensively available in peer-reviewed literature, this guide offers a robust framework for its handling, characterization, and application in a research and development setting.
Chemical Identity and Molecular Structure
A thorough understanding of a compound's properties begins with its precise chemical identity.
| Identifier | Value | Source |
| Chemical Name | Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | - |
| Synonyms | 4-Chloro-5,7-dimethylquinoline-3-carboxylic acid ethyl ester | [1] |
| CAS Number | 338954-49-7 | [1] |
| Molecular Formula | C₁₄H₁₄ClNO₂ | [1] |
| Molecular Weight | 263.72 g/mol | [1] |
The molecular structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The substituents play a critical role in defining the molecule's overall properties. The chlorine atom at the C4 position is a key reactive site, often targeted for nucleophilic substitution to introduce further chemical diversity. The methyl groups at C5 and C7 enhance lipophilicity and can influence the molecule's binding affinity to biological targets through steric interactions. The ethyl carboxylate group at C3 provides a site for potential hydrolysis or amidation and influences the compound's polarity and solubility.
Synthetic Pathway Overview
The most probable synthetic route to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate involves a two-step process, leveraging the well-established Gould-Jacobs reaction.[2][3]
Sources
Authored by a Senior Application Scientist
An In-depth Technical Guide to GSK1070916 (CAS No. 338954-49-7), a Potent and Selective Aurora B/C Kinase Inhibitor
This guide provides a comprehensive technical overview of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology research.
Introduction: The Significance of Targeting Aurora Kinases
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] These enzymes are crucial for orchestrating key mitotic events such as centrosome maturation, chromosome segregation, and cytokinesis.[1] Notably, Aurora A and B are frequently overexpressed in a wide array of human cancers, making them attractive targets for anticancer drug development.[1][2][3] GSK1070916 has emerged as a significant research tool and potential therapeutic agent due to its high potency and selectivity for Aurora B and C kinases.[3][4]
GSK1070916 is a novel, ATP-competitive inhibitor with a 7-azaindole-based chemical structure.[4][5] Its development was driven by the need for selective inhibitors to probe the distinct functions of Aurora kinases and to offer a therapeutic window by sparing Aurora A, which is involved in different mitotic processes.
Biochemical Profile and Mechanism of Action
GSK1070916 demonstrates potent and selective inhibition of Aurora B and Aurora C kinases.[6][7] It exhibits a time-dependent inhibition and an extremely slow dissociation from Aurora B, contributing to its sustained cellular activity.[4][5][8]
Causality of Selectivity: The selectivity for Aurora B/C over Aurora A is a key feature of GSK1070916, with over 250-fold greater potency for the former.[4][6] This selectivity is attributed to specific interactions within the ATP-binding pocket of the kinases. The sustained target engagement, characterized by a long residence time, means that the inhibitor's effects can persist even after the circulating drug concentration has decreased.[5][8] This property is highly desirable in a drug candidate as it can lead to more durable target inhibition in vivo.
The primary mechanism of action of GSK1070916 is the disruption of normal mitotic progression.[7] Inhibition of Aurora B, a key component of the chromosomal passenger complex (CPC), leads to defects in chromosome alignment and segregation.[9] Specifically, cells treated with GSK1070916 fail to undergo proper cytokinesis, resulting in polyploidy and eventual apoptosis.[3] A hallmark of Aurora B inhibition by GSK1070916 is the dose-dependent reduction in the phosphorylation of histone H3 at serine 10 (pHH3-Ser10), a direct substrate of Aurora B.[3][10][11] This biomarker is crucial for assessing the pharmacodynamic effects of the inhibitor in both in vitro and in vivo models.[10][11]
Signaling Pathway of Aurora B in Mitosis
The following diagram illustrates the central role of Aurora B in mitosis and the point of intervention for GSK1070916.
Caption: GSK1070916 inhibits Aurora B, disrupting mitotic progression and leading to apoptosis.
Quantitative Data
The following tables summarize the key quantitative metrics for GSK1070916.
Table 1: In Vitro Potency and Selectivity
| Target | Ki (nM) | IC50 (nM) | Dissociation Half-life (min) |
| Aurora B | 0.38[4][5] | 3.5[8] | >480[4][5][12] |
| Aurora C | 1.5[4][5] | 6.5[8] | 270[12] |
| Aurora A | 490[12] | 1100[8] | - |
Table 2: Cellular Activity
| Cell Line | EC50 (nM) |
| A549 (Lung Carcinoma) | 7[4][5] |
| Various Tumor Cell Lines | <10 (in over 100 lines)[3][10] |
Experimental Protocols
The following protocols are foundational for evaluating the activity of GSK1070916.
In Vitro Kinase Assay
This protocol is designed to determine the IC50 of GSK1070916 against Aurora kinases.
Principle: The assay measures the ability of the kinase to phosphorylate a specific peptide substrate in the presence of varying concentrations of the inhibitor.[8][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of GSK1070916 in 100% DMSO.[8]
-
Perform serial dilutions of GSK1070916 in DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.2, 25 mM NaCl, appropriate MgCl2 and DTT concentrations for each kinase).[12]
-
Prepare recombinant Aurora kinase (A, B, or C) complexed with its respective cofactor (e.g., TPX2 for Aurora A, INCENP for Aurora B/C).[8]
-
Prepare a solution of a fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide) and ATP.[12]
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted GSK1070916 or DMSO (vehicle control).
-
Add the Aurora kinase-cofactor complex and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[12]
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).[12]
-
Terminate the reaction by adding a binding reagent that differentiates between the phosphorylated and unphosphorylated substrate.[12]
-
Read the plate using a suitable plate reader (e.g., fluorescence polarization).[12]
-
-
Data Analysis:
-
Calculate the percent inhibition for each GSK1070916 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay
This assay measures the effect of GSK1070916 on the growth of cancer cell lines.
Principle: The assay quantifies the number of viable cells after a defined period of treatment with the inhibitor.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., A549) in the appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GSK1070916 or DMSO (vehicle control).
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the DMSO-treated cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the EC50 value.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the antitumor efficacy of GSK1070916 in a mouse xenograft model.
Principle: Human tumor cells are implanted in immunocompromised mice, and the effect of GSK1070916 on tumor growth is monitored.
Step-by-Step Methodology:
-
Animal Model:
-
Treatment:
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
Data Analysis:
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel kinase inhibitor like GSK1070916.
Caption: A streamlined workflow for the preclinical evaluation of GSK1070916.
Clinical Development
A Phase 1 clinical trial has been completed to assess the safety, tolerability, and pharmacokinetics of GSK1070916 in patients with advanced solid tumors (NCT01118611).[2][6]
Conclusion
GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with significant preclinical antitumor activity. Its well-characterized mechanism of action and the availability of a robust pharmacodynamic biomarker make it an invaluable tool for cancer research. The insights gained from studies with GSK1070916 continue to inform our understanding of the role of Aurora kinases in tumorigenesis and the development of targeted cancer therapies.
References
-
Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(6), 1543-1552. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. Retrieved from [Link]
-
Anderson, K., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. American Association for Cancer Research. [Link]
-
ResearchGate. (n.d.). Pharmacodynamic effects and concentrations of GSK1070916. Retrieved from [Link]
-
Adams, N. D., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]
-
Lai, C. Y., & Midgley, C. A. (2010). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 427(1), 123-133. [Link]
-
Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed, 20420387. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
Massive Bio. (2023, November 23). Aurora B C Kinase Inhibitor Gsk1070916a. Retrieved from [Link]
-
Falchook, G. S., et al. (2017). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 7, 286. [Link]
Sources
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. massivebio.com [massivebio.com]
- 8. portlandpress.com [portlandpress.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to the Purity Analysis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Abstract
This technical guide provides a comprehensive framework for the purity analysis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Recognizing that the integrity of advanced pharmaceutical intermediates is paramount, this document moves beyond procedural recitation to explain the scientific rationale behind a multi-faceted, orthogonal approach to purity assessment. We will explore a probable synthetic route to anticipate potential impurities, detail the development and validation of a primary HPLC-UV method, and describe the synergistic use of LC-MS and NMR spectroscopy for definitive impurity identification and structural confirmation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven insights to ensure the highest standards of material quality.
Introduction: The Imperative for Purity
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a highly functionalized derivative, engineered as a versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, while the ester and methyl groups allow for further structural modifications.
The purity of such an intermediate is not a mere quality control metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, which are any components that are not the defined chemical entity, can arise from starting materials, intermediates, by-products, or degradation.[2] These impurities can possess their own pharmacological or toxicological profiles, potentially leading to adverse effects or reduced therapeutic efficacy in the final API.[3] Therefore, a robust, scientifically-grounded analytical strategy is essential to detect, identify, and quantify these impurities, ensuring the material is fit for its intended purpose.
Strategic Foundation: Synthesis Foretells Impurities
A logical purity analysis begins with a deep understanding of the synthetic pathway, as it is the primary source of potential process-related impurities.[4] A highly plausible and efficient method for constructing the substituted quinoline core is the Gould-Jacobs reaction .[5][6]
Proposed Synthetic Pathway
The synthesis can be envisioned in two key stages:
-
Gould-Jacobs Cyclization: Condensation of 3,5-dimethylaniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a high-temperature thermal cyclization. This reaction forms the core quinoline ring system, yielding the intermediate, Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate.[7][8]
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10]
Anticipated Impurity Profile
Based on this pathway, a profile of potential impurities can be predicted, guiding the development of specific analytical methods.
-
Starting Materials:
-
I-1: 3,5-Dimethylaniline (unreacted)
-
I-2: Diethyl (ethoxymethylene)malonate (DEEM) (unreacted)
-
-
Intermediates:
-
I-3: Diethyl 2-((3,5-dimethylphenylamino)methylene)malonate (the acyclic condensation intermediate).[7]
-
I-4: Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (the immediate precursor, resulting from incomplete chlorination).
-
-
By-products:
-
I-5: Isomeric quinoline structures (potential, though less likely with a symmetrical aniline).
-
I-6: Products of hydrolysis (e.g., the corresponding carboxylic acid if the ethyl ester is cleaved).
-
-
Reagents & Solvents:
-
Residual solvents used in synthesis and purification (e.g., Dowtherm A, acetonitrile, dichloromethane).
-
Residual chlorinating agents or their by-products.
-
Orthogonal Analytical Strategy: A Multi-Modal Approach
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive and trustworthy assessment.
Caption: Overall workflow for purity analysis.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the cornerstone of purity analysis for aromatic compounds like quinolines. It excels at separating compounds with different polarities and quantifying them accurately.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides excellent retention for the relatively nonpolar quinoline ring system.
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is ideal. The formic acid helps to protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks. The gradient allows for the effective elution of both more polar (early-eluting) and more nonpolar (late-eluting) impurities.[11][12]
-
Detection: The conjugated aromatic system of the quinoline core exhibits strong UV absorbance, making a UV detector highly sensitive for this analysis.[13] A Diode Array Detector (DAD) is preferred as it can acquire spectra across a range of wavelengths, helping to distinguish between impurities and assess peak purity.
Detailed Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 254 nm (primary), scan range 210-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV can separate and quantify impurities, it cannot definitively identify them. LC-MS is the ideal tool for this, providing the molecular weight of each component as it elutes from the column.
Causality Behind Method Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing heterocyclic compounds, as the quinoline nitrogen is readily protonated to form a [M+H]⁺ ion.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred. It provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity, greatly aiding in its identification.[14]
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.[1][15] For purity analysis, its strength lies in identifying impurities without the need for reference standards, provided the impurity is present at a sufficient concentration (typically >0.1%).
Causality Behind Method Choices:
-
¹H NMR: Provides a "fingerprint" of the molecule. The chemical shifts, integration values (proton count), and coupling patterns of the protons are unique to the target structure. Impurities will present as extra, unassigned peaks.[16]
-
¹³C NMR: Shows a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
2D NMR (COSY, HSQC): These experiments are used to determine the connectivity between protons (COSY) and between protons and their attached carbons (HSQC), which is invaluable for confirming the structure of both the main component and any significant unknown impurities.
Protocol: Sample Preparation for NMR
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard with a known concentration if quantitative analysis (qNMR) is desired.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and relevant 2D spectra.
Trustworthiness Through Validation: A Self-Validating System
An analytical method is only trustworthy if it has been validated to prove it is fit for its intended purpose.[17] The primary HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[18][19]
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
Validation Parameters Explained:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for known impurities are well-resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the sample and plotting the peak area against concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the sample with known amounts of impurities and measuring the recovery.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format. The final purity value should be reported along with the levels of specified and unspecified impurities.
Table 1: Illustrative Purity Analysis Summary
| Analytical Test | Method | Result | Specification |
| Assay vs. Standard | HPLC-UV | 99.8% | ≥ 99.0% |
| Purity (Area %) | HPLC-UV | 99.91% | ≥ 99.5% |
| Largest Unidentified Impurity | HPLC-UV | 0.04% at RRT 1.15 | ≤ 0.10% |
| Total Impurities | HPLC-UV | 0.09% | ≤ 0.50% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |
| Residual Solvents | Headspace GC-MS | Acetonitrile: 50 ppm | ≤ 410 ppm (ICH Q3C) |
Note: RRT = Relative Retention Time. Values are for illustrative purposes only.
Impurity levels must be controlled within the limits set by ICH Q3A guidelines, which define thresholds for reporting, identification, and qualification of impurities in new drug substances.[3][20]
Conclusion
The purity analysis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a rigorous, multi-step process that demands a deep understanding of both synthetic chemistry and analytical science. By predicting potential impurities based on a logical synthetic route, a primary separation method like HPLC-UV can be developed. The trustworthiness of this method is then established through a comprehensive validation process guided by ICH principles. Finally, orthogonal techniques such as LC-MS and NMR spectroscopy are employed not just as confirmatory tools, but as integral parts of the investigation, providing definitive structural evidence that ensures the material's identity, strength, quality, and purity. This integrated, science-driven approach is fundamental to advancing drug development programs and ensuring patient safety.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
- Patel, H., & Singh, S. K. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents.
-
Amaning, K., et al. (2022). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2025). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. ACS Publications. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]
- Joly, R., Warnant, J., & Goflinet, B. (1971). Process for the preparation of chlorinated quinolines. Google Patents.
-
Wikipedia. (n.d.). Quinoline. Available at: [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Available at: [Link]
-
Vlase, L., et al. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. Available at: [Link]
-
Perminova, I. V., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedure Q2(R2). Available at: [Link]
-
Koorbanally, N. A., et al. (2020). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Valgas, C., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
-
Bourguignon, E., et al. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]
-
Zaitseva, J., et al. (2021). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). Available at: [Link]
-
Bianchi, F., et al. (2005). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. PubMed. Available at: [Link]
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Available at: [Link]
-
Murgia, S., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Kumar, A., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
- Allais, C. G. P., & Courtieu, J. L. A. (1984). Process for the preparation of 4-hydroxy quinolines. Google Patents.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available at: [Link]
-
Pharma Tech. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available at: [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Available at: [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Abdel-Aziem, A., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
-
Frontiers. (n.d.). Integrated transcriptomic, untargeted and targeted metabolomic analyses reveal seasonal regulatory mechanisms of vascular cambium activity in woody plants: insights from Schima superba. Available at: [Link]
-
PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available at: [Link]
-
TGA. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available at: [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Available at: [Link]
-
Synthesis. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lejan-team.com [lejan-team.com]
- 3. jpionline.org [jpionline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tsijournals.com [tsijournals.com]
- 16. tsijournals.com [tsijournals.com]
- 17. fda.gov [fda.gov]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. database.ich.org [database.ich.org]
A Comprehensive Technical Guide to the Solubility of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in Organic Solvents
Introduction
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a substituted quinoline derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The quinoline scaffold is a core component in a wide array of biologically active molecules, and understanding the physicochemical properties of its derivatives is paramount for their progression from laboratory synthesis to clinical application.[2] Solubility, in particular, is a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS No. 338954-49-7) in various organic solvents.[4][5][6][7][8] Recognizing the current lack of publicly available, extensive solubility data for this specific molecule, this document serves as a practical roadmap. It combines theoretical principles with robust, field-proven experimental protocols to empower researchers to generate high-quality, reliable solubility data in their own laboratories.
Compound Profile:
| Property | Value | Source |
| Chemical Name | Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | - |
| CAS Number | 338954-49-7 | [4][8] |
| Molecular Formula | C₁₄H₁₄ClNO₂ | [4] |
| Molecular Weight | 263.72 g/mol | [4] |
| Purity | >97% (typical) | [4] |
Theoretical Framework for Solubility
The solubility of a crystalline solid, such as Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, in a liquid solvent is governed by a delicate balance of intermolecular forces. The process of dissolution involves the disruption of two sets of interactions: the solute-solute forces within the crystal lattice and the solvent-solvent forces, followed by the formation of new solute-solvent interactions. For dissolution to occur, the energy released from the formation of these new interactions must be sufficient to overcome the energy required to break the existing ones.
The principle of "like dissolves like" provides a foundational, qualitative understanding.[9] Quinoline itself is sparingly soluble in water but readily dissolves in many organic solvents, a characteristic that is expected to be shared by its derivatives.[3][10] The solubility of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate will be influenced by several key physicochemical properties inherent to its structure:
-
Polarity: The presence of the nitrogen atom in the quinoline ring, the chloro substituent, and the ethyl carboxylate group imparts a degree of polarity to the molecule. This suggests that it will exhibit favorable interactions with polar and moderately polar solvents.
-
Hydrogen Bonding: The ester carbonyl oxygen and the quinoline nitrogen can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols.
-
Molecular Size and Shape: The relatively rigid, planar quinoline core and the attached functional groups will influence how effectively solvent molecules can surround and solvate the solute molecule.
Predictive Models: Hansen Solubility Parameters (HSP)
For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool.[9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11] A solvent is more likely to dissolve a solute if their respective Hansen parameters are similar.
The distance (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate are not published, they can be estimated using group contribution methods or determined experimentally. This predictive approach is invaluable for the rational selection of solvents for screening.[12][13][14]
Solvent Selection Strategy
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of the target compound. The chosen solvents should span a wide range of polarities and chemical functionalities to provide a comprehensive understanding of the solute-solvent interactions.
Below is a table of recommended organic solvents for initial solubility screening, along with their relevant physical properties.
| Solvent | Chemical Class | Polarity Index | Dielectric Constant (20°C) |
| Methanol | Alcohol | 5.1 | 32.7 |
| Ethanol | Alcohol | 4.3 | 24.5 |
| Isopropanol | Alcohol | 3.9 | 19.9 |
| Acetone | Ketone | 5.1 | 20.7 |
| Ethyl Acetate | Ester | 4.4 | 6.0 |
| Dichloromethane | Chlorinated | 3.1 | 9.1 |
| Chloroform | Chlorinated | 4.1 | 4.8 |
| Toluene | Aromatic | 2.4 | 2.4 |
| Tetrahydrofuran (THF) | Ether | 4.0 | 7.6 |
| Acetonitrile | Nitrile | 5.8 | 37.5 |
| n-Heptane | Alkane | 0.1 | 1.9 |
The following diagram illustrates a logical workflow for solvent selection based on their chemical properties.
Caption: Logical workflow for selecting a diverse set of organic solvents for solubility screening.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[15][16][17][18] It is a robust and reliable method that, when performed correctly, yields highly accurate data.
Protocol
1. Preparation of Saturated Solutions: a. Accurately weigh an excess amount of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate into appropriately sized glass vials with screw caps. An excess is critical to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.[15][18] b. Add a precise volume of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
2. Equilibration: a. Place the vials in a constant temperature shaker bath, typically set at 25°C (or another temperature of interest). b. Agitate the vials at a constant speed for a predetermined period. A duration of 24 to 48 hours is generally sufficient to reach equilibrium.[18][19] c. Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process until equilibrium is reached. A constant temperature is essential as solubility is temperature-dependent.
3. Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility. d. Dilute the filtrate with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
4. Analytical Quantification: a. Quantify the concentration of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20][21][22] b. Methodology Insight: An HPLC method for quinoline derivatives would typically involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[20][21] Detection is usually performed at a wavelength where the compound exhibits maximum UV absorbance. c. Prepare a calibration curve using standard solutions of the compound of known concentrations. d. Calculate the concentration of the compound in the diluted filtrate by interpolating its response from the calibration curve.
5. Calculation of Solubility: a. Calculate the original concentration in the undiluted filtrate by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Step-by-step experimental workflow for the shake-flask solubility determination method.
Data Analysis and Presentation
The experimentally determined solubility data should be compiled into a clear and concise format to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Illustrative Solubility Data for Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| n-Heptane | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |
Note: The values in this table are placeholders and must be populated with experimentally determined data.
The results can then be analyzed to identify trends. For instance, plotting solubility against the polarity index or Hansen solubility parameters of the solvents can provide valuable insights into the primary intermolecular forces driving the dissolution of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
Conclusion
This technical guide has provided a comprehensive framework for determining the solubility of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in organic solvents. By integrating theoretical principles with a detailed, actionable experimental protocol, researchers are well-equipped to generate the critical solubility data required for advancing their work in drug discovery and development. The methodologies outlined herein, particularly the shake-flask method, are robust and widely accepted, ensuring the generation of high-quality, reliable data. The systematic approach to solvent selection and data analysis will further enhance the understanding of this promising compound's physicochemical behavior, ultimately facilitating its potential application in various scientific and therapeutic fields.
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan Scientific. Retrieved from [Link]
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
-
ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
-
USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Retrieved from [Link]
-
(Vendor Website). (n.d.). Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. longdom.org [longdom.org]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Page loading... [guidechem.com]
- 7. ETHYL 4-CHLORO-5,7-DIMETHYLQUINOLINE-3-CARBOXYLATE | 338954-49-7 [chemicalbook.com]
- 8. 338954-49-7 Cas No. | Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | Apollo [store.apolloscientific.co.uk]
- 9. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. uspnf.com [uspnf.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. bioassaysys.com [bioassaysys.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Discovery of Novel Quinoline Derivatives: From Rational Synthesis to Targeted Biological Evaluation
Executive Summary
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a "privileged structure" in medicinal chemistry. Its inherent versatility and established presence in numerous FDA-approved therapeutics underscore its significance as a foundational core for drug discovery.[1][2] This guide provides an in-depth technical framework for researchers and drug development professionals engaged in the discovery of novel quinoline derivatives. Moving beyond mere recitation of protocols, this document elucidates the causal reasoning behind strategic synthetic choices, the logic of assay selection, and the iterative process of transforming a preliminary "hit" into a viable lead candidate. We will navigate the complete discovery workflow, from the selection of robust synthetic pathways and the execution of primary biological screens to the intricacies of Structure-Activity Relationship (SAR) optimization and mechanism of action studies, with a focus on oncology applications where quinolines have shown profound success.[3]
The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
First isolated from coal tar in 1834, the quinoline nucleus (1-aza-naphthalene) has proven to be a remarkably fruitful scaffold for therapeutic development.[4] Its rigid, planar structure provides an ideal anchor for presenting pharmacophoric elements in a well-defined three-dimensional space, facilitating high-affinity interactions with biological targets. This "druggability" is evidenced by its core presence in a wide spectrum of pharmaceuticals, from the historic antimalarial chloroquine to modern targeted cancer therapies like Bosutinib (a Src/Abl kinase inhibitor), Lenvatinib (a multi-kinase inhibitor), and Cabozantinib .[1][5]
The success of these molecules is not accidental; it is a direct result of the quinoline core's favorable physicochemical properties and its synthetic tractability, which allows for systematic modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][6] This guide will use the development of novel anticancer agents as a running example to illustrate the key decision-making processes involved.
Foundational Synthesis: Building the Quinoline Core with Purpose
While numerous classical methods exist for quinoline synthesis (e.g., Skraup, Doebner-von Miller, Friedlander), the selection of a synthetic strategy in a drug discovery context is driven by efficiency, versatility, and the ability to readily generate a diverse library of analogues.[4][7] For these reasons, the Combes synthesis is an exemplary choice for producing 2,4-disubstituted quinolines, a substitution pattern common in kinase inhibitors.
The Combes Quinoline Synthesis: A Strategic Choice
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9][10] Its strategic value lies in the commercial availability of a vast array of substituted anilines and β-diketones, allowing for the rapid generation of a matrix of products with diverse electronic and steric properties, which is essential for effective SAR exploration.
Causality of the Mechanism: The reaction proceeds via a logical, stepwise mechanism. The initial condensation forms a Schiff base, which tautomerizes to a more stable enamine intermediate. The subsequent and rate-determining step is an intramolecular electrophilic aromatic substitution, where the enamine attacks the protonated carbonyl, followed by dehydration to yield the final aromatic quinoline ring.[4][8][11] Understanding this mechanism is crucial for troubleshooting and predicting the regiochemical outcome with unsymmetrical reagents.
Experimental Protocol: Synthesis of 2,4-dimethyl-7-chloroquinoline
This protocol is self-validating. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by structural analysis (NMR, MS), while purity can be assessed by HPLC.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloroaniline (5.0 g, 39.2 mmol).
-
Addition of Diketone: To the stirred aniline, add acetylacetone (4.32 g, 43.1 mmol, 1.1 eq) dropwise at room temperature.
-
Catalyst Addition (Causality): Slowly and carefully add concentrated sulfuric acid (10 mL) as the catalyst. The acid protonates the carbonyl oxygen, activating it for nucleophilic attack and driving the subsequent cyclization and dehydration steps. The reaction is exothermic; addition should be performed in an ice bath.
-
Thermal Cyclization: Heat the reaction mixture to 110°C using an oil bath and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the acidic mixture onto 100 g of crushed ice. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. This step deprotonates the quinoline nitrogen, causing the product to precipitate as a free base.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol/water to yield the pure 2,4-dimethyl-7-chloroquinoline.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
The Drug Discovery Engine: From Library Screening to Lead Optimization
The synthesis of a chemical library is merely the first step. The core of drug discovery is an iterative cycle of biological testing and chemical refinement.
Primary Screening: Identifying Anticancer Activity
For an initial assessment of anticancer potential, a high-throughput, robust, and cost-effective assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard for this purpose.
Rationale for Choice: The MTT assay measures a cell population's metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. Its simplicity and reliability make it ideal for screening a large library of synthesized quinoline derivatives to identify initial "hits" that reduce cancer cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in DMSO and further dilute in growth medium (final DMSO concentration <0.5%). Add 100 µL of the compound solutions to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Lead Optimization via Structure-Activity Relationship (SAR)
Initial hits from the primary screen are rarely optimal. They often require structural modification to enhance potency and improve drug-like properties. SAR is the systematic study of how chemical structure relates to biological activity.[12][13]
Bioisosteric Replacement: A key strategy in lead optimization is bioisosterism, where one functional group is replaced with another that retains similar steric and electronic properties, with the goal of improving the molecule's biological profile (e.g., potency, selectivity, metabolic stability).[14][15][16][17] For example, replacing a metabolically labile methoxy group with a more stable fluorine atom can improve a compound's half-life.
The following table illustrates a hypothetical SAR study for a quinoline lead compound against the MCF-7 breast cancer cell line.
| Compound ID | Quinoline Core | R¹ (at C4) | R² (at C7) | MCF-7 IC₅₀ (µM) | Rationale for Change |
| Lead-01 | 2-methylquinoline | -CH₃ | -OCH₃ | 15.2 | Initial Hit |
| SAR-02 | 2-methylquinoline | -CH₃ | -Cl | 5.8 | Bioisostere: -OCH₃ to -Cl (improves potency) |
| SAR-03 | 2-methylquinoline | -CH₃ | -H | 25.1 | Removal of C7 substituent is detrimental |
| SAR-04 | 2-methylquinoline | -Phenyl | -Cl | 1.2 | Adding bulk at C4 significantly increases potency |
| SAR-05 | 2-methylquinoline | -Cyclopropyl | -Cl | 3.5 | Smaller hydrophobic group at C4 is also favorable |
This systematic approach allows researchers to build a clear understanding of the pharmacophore—the essential structural features required for activity. From the table, we can deduce that a chloro group at C7 and a bulky hydrophobic group at C4 are critical for potent anti-MCF-7 activity.
Elucidating the Mechanism of Action (MoA)
A potent compound is of limited value without an understood mechanism of action. For quinoline-based anticancer agents, a primary mechanism is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[18]
Many FDA-approved quinoline drugs target kinases in critical cancer pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[1] A lead compound identified from the cytotoxicity screen would be profiled against a panel of cancer-relevant kinases to determine its target(s) and selectivity.
Selectivity Profiling
An ideal drug candidate is not only potent but also selective, inhibiting the target kinase without affecting other kinases, which can lead to off-target toxicity. A lead compound's selectivity is assessed by screening it against a panel of kinases.
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| PI3Kα | VEGFR2 | |
| SAR-04 | 85 | 1,200 |
| Opti-01 | 15 | 2,500 |
This data demonstrates the iterative optimization process. Opti-01 , a further refined version of SAR-04 , shows significantly improved potency against the intended target (PI3Kα) and a better selectivity window against other kinases and the hERG channel (a key anti-target for cardiotoxicity).
The Path Forward: In Vivo Validation
Once a lead compound with a well-defined MoA, high potency, and good selectivity is developed, the next critical step is to evaluate its efficacy in a living system. This is typically done using xenograft models, where human tumor cells (e.g., MCF-7) are implanted into immunocompromised mice.[19] The lead compound is administered to the mice, and its ability to reduce tumor size and growth is measured over time, providing the crucial proof-of-concept needed to advance the project toward clinical development.[19]
Conclusion
The discovery of novel quinoline derivatives is a systematic, multi-disciplinary endeavor. It begins with the strategic selection of synthetic routes like the Combes synthesis that enable the rapid generation of chemical diversity. This is followed by a logical cascade of biological assays, starting with broad cytotoxicity screens and progressing to detailed SAR studies and specific MoA investigations. By integrating rational design, chemical synthesis, and rigorous biological evaluation, the timeless quinoline scaffold will undoubtedly continue to provide a rich source of new medicines for treating cancer and other challenging diseases.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.
-
Musso, L., et al. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]
-
A.F, A., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
- Rathore, V., et al. (2022). Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry.
-
Mihaila, O., et al. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Retrieved from [Link]
-
Abbas, G., et al. (n.d.). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]
-
Al-Qaisi, Z. A., et al. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
- V S, D., & K, D. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Kumar, A., et al. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
-
Al-Zoubi, R. M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved from [Link]
-
Talele, T. T. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Singh, A., et al. (n.d.). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Retrieved from [Link]
- (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.
-
Zhang, D., et al. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
-
(n.d.). synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from [Link]
- Novelty Journals. (2022).
- ResearchGate. (n.d.). Structure-Activity-Relationship (SAR)
- LASSBIO - UFRJ. (n.d.).
- (n.d.). Combes Quinoline Synthesis.
-
ResearchGate. (n.d.). Some examples of quinoline-based approved drugs. Retrieved from [Link]
- OUCI. (n.d.). Structure-Activity-Relationship (SAR)
- ResearchGate. (n.d.).
- Al-Zoubi, R. M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Denmark, S. E., & Venkatraman, S. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- NIH. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 16. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
Application Notes & Protocols: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] This heterocyclic framework is present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The versatility of the quinoline core allows for structural modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Among the vast library of quinoline derivatives, Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of a 4-chloro substituent offers a reactive site for further chemical elaboration, while the ethyl-3-carboxylate and the dimethyl substitutions on the benzene ring are known to influence the compound's biological activity and metabolic stability.
This document serves as a comprehensive guide for researchers interested in leveraging Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in their drug discovery programs. We will provide a detailed synthesis protocol, potential applications based on the activities of structurally related compounds, and step-by-step protocols for evaluating its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is provided in the table below. These properties are essential for designing experiments, formulating the compound for biological assays, and for computational modeling studies.
| Property | Value | Source |
| CAS Number | 338954-49-7 | [3] |
| Molecular Formula | C₁₄H₁₄ClNO₂ | [3] |
| Molecular Weight | 263.72 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
| Physical State | Solid | |
| Storage | Room temperature | [3] |
Synthesis Protocol: A Generalized Approach
Caption: Generalized synthetic workflow for Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1 & 2: Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (Precursor)
This step is a modification of the Gould-Jacobs reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Initial Condensation: Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add the intermediate from the previous step to a high-boiling point solvent such as Dowtherm A. Heat the mixture to reflux (approximately 250 °C) for 3-4 hours.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol or ether) to remove the Dowtherm A, and dry under vacuum. The resulting solid is Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate.
Step 3: Chlorination to Yield Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
This step utilizes a standard chlorination procedure for converting a 4-hydroxyquinoline to a 4-chloroquinoline.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Chlorination Reaction: Heat the mixture to reflux (approximately 110 °C) for 4-5 hours. The reaction should become a clear solution as it progresses. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
Potential Medicinal Chemistry Applications and Screening Protocols
Based on the extensive research on analogous quinoline derivatives, Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a prime candidate for screening in several therapeutic areas.
Anticancer Activity
Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[1][2] The 4-chloro substituent can be displaced by various nucleophiles, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Suggested Screening Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on the viability of cancer cell lines.[2]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in DMSO. Serially dilute the stock solution with culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Antimalarial Activity
Quinolone-3-esters have shown promise as antimalarial agents, with some analogs targeting the parasite's cytochrome bc₁ complex.[4]
Suggested Screening Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
This assay measures the proliferation of Plasmodium falciparum in red blood cells.
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Assay Setup: In a 96-well plate, add parasitized red blood cells (2% hematocrit, 1% parasitemia).
-
Compound Addition: Add serial dilutions of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (in DMSO, then diluted in media) to the wells. Include positive (e.g., chloroquine, artemisinin) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining:
-
Freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Antibacterial Activity
Some quinoline derivatives have demonstrated antibacterial properties.[2][7]
Suggested Screening Protocol: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
-
Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Assay Setup: In a 96-well plate, add serial dilutions of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a versatile scaffold with significant potential in medicinal chemistry. Its structural features suggest possible applications as an anticancer, antimalarial, or antibacterial agent. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate the biological activities of this compound and its derivatives. The reactive 4-chloro position is particularly attractive for the generation of compound libraries to explore structure-activity relationships and to develop novel therapeutic candidates.
References
-
Al-Haiza, M. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529. [Link]
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
Kasparkova, J., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(11), 3125. [Link]
-
El-Sayed, M. A., et al. (2021). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. PubMed. [Link]
- Biot, C., et al. (2006). Synthesis and antimalarial activity in vitro and in vivo of new trioxaquines. Journal of Medicinal Chemistry, 49(23), 6843-6850.
- Google Patents.
-
ChemSynthesis. 5,7-dimethyl-2,4-quinolinediol. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
-
PrepChem. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. [Link]
-
Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 11(22), 12254-12287. [Link]
-
Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o939. [Link]
Sources
Application Notes and Protocols: Biological Activity of Ethyl 4-Chloro-5,7-dimethylquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to understanding and evaluating the biological activities of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and its derivatives. This class of compounds, built upon the versatile quinoline scaffold, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This document offers detailed, field-proven protocols and the scientific rationale behind the experimental designs to ensure robust and reproducible results.
The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[3][4][5] The specific substitutions at the 4, 5, and 7 positions of the quinoline core, along with the carboxylate group at the 3-position, are critical determinants of the biological activity of these derivatives. Understanding the structure-activity relationship (SAR) is paramount in optimizing lead compounds for enhanced potency and selectivity.[1]
Part 1: Antimicrobial Activity Evaluation
The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[4][6] Quinoline derivatives have historically been a rich source of antibacterial and antifungal compounds.[1][4][7][8] The proposed mechanism of action for some quinoline-based antimicrobials involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes essential for DNA replication, transcription, and repair.[9] The planar quinoline ring can intercalate with DNA, further disrupting these processes.[10]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate derivatives against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[12][13]
I. Rationale and Causality:
The broth microdilution method is a quantitative assay that provides a precise measure of a compound's potency. By serially diluting the test compound, we can pinpoint the concentration at which bacterial growth is inhibited. This method is preferred for its efficiency, scalability (allowing for the screening of multiple compounds and strains simultaneously), and conservation of reagents. The use of standardized inoculums and growth media ensures reproducibility and comparability of results across different laboratories.[11][14][15]
II. Materials and Reagents:
-
Test compounds (Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate derivatives)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
III. Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each derivative in sterile DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Inoculation and Incubation:
-
Transfer 50 µL of the prepared inoculum to each well of the microtiter plate containing 50 µL of the serially diluted test compounds.
-
The final volume in each well will be 100 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative/sterility control (broth only) and a vehicle control (broth with inoculum and DMSO at the highest concentration used).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Acquisition and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of the growth compared to the vehicle control.
-
IV. Workflow Diagram:
Caption: Workflow for MIC determination.
Part 2: Anticancer Activity Evaluation
The quinoline scaffold is a key component of several anticancer drugs, and its derivatives have shown promise by targeting various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[16][17][18] The cytotoxic potential of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate derivatives against various cancer cell lines can be evaluated to identify promising candidates for further development.
Protocol 2: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
This protocol describes a method to assess the in vitro anticancer activity of the quinoline derivatives by determining their effect on the viability of human cancer cell lines.[19] The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
I. Rationale and Causality:
The SRB assay is a reliable and sensitive method for determining drug-induced cytotoxicity.[19] It is based on the ability of the dye sulforhodamine B to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells. This assay is less prone to interference from the test compounds compared to metabolic assays like the MTT assay.
II. Materials and Reagents:
-
Test compounds (Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate derivatives)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Non-malignant cell line (e.g., MRC-5 human lung fibroblasts) for selectivity assessment[19]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
Doxorubicin (positive control)
-
Sterile 96-well cell culture plates
III. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and doxorubicin in the complete growth medium.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
Cell Fixation and Staining:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air-dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove the unbound dye. Air-dry the plates.
-
-
Data Acquisition and Analysis:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
IV. Data Presentation:
Table 1: In Vitro Cytotoxicity of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate Derivatives
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) | Selectivity Index (MRC-5/MCF-7) |
| Derivative 1 | 0.33 | 0.5 | 1.2 | >10 | >30.3 |
| Derivative 2 | 1.5 | 2.1 | 4.8 | >20 | >13.3 |
| Doxorubicin | 0.1 | 0.15 | 0.2 | 0.5 | 5.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The selectivity index is a crucial parameter, calculated by dividing the IC₅₀ in non-malignant cells by the IC₅₀ in cancer cells, indicating the compound's therapeutic window.[19]
Part 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[2][20][21][22]
Protocol 3: Assessment of Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the ability of the quinoline derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
I. Rationale and Causality:
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO, through the induction of inducible nitric oxide synthase (iNOS).[22][23] The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), which serves as an indicator of NO production.[24] Inhibition of NO production is a hallmark of anti-inflammatory activity.
II. Materials and Reagents:
-
Test compounds (Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate derivatives)
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
Dexamethasone (positive control)
-
Sterile 96-well cell culture plates
III. Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with dexamethasone and LPS).
-
-
Griess Assay:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value for NO inhibition.
-
IV. Signaling Pathway Diagram:
Caption: LPS-induced inflammatory pathway.
References
- Barton, V., et al. (2010). Current Opinion in Chemical Biology, 14, 440.
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL.... Retrieved from [Link]
-
NIH. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
-
PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]
-
NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... Retrieved from [Link]
-
NIH. (n.d.). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Retrieved from [Link]
-
ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (n.d.). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]
-
MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
IntechOpen. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Bentham Science. (n.d.). Isolation and Quantitative Methods for Analysis of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. Retrieved from [Link]
-
NIH. (n.d.). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]
-
bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
PubMed Central. (n.d.). Evaluation of Anti-Inflammatory Properties of Herbal Aqueous Extracts and Their Chemical Characterization. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives. Retrieved from [Link]
-
FDA. (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved from [Link]
-
PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. Retrieved from [Link]
-
SpringerLink. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]
-
OAText. (n.d.). Progress of novel compounds with anticancer activity. Retrieved from [Link]
-
ACG Publications. (n.d.). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdb.apec.org [pdb.apec.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. fda.gov [fda.gov]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biomerieux.com [biomerieux.com]
- 16. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. orientjchem.org [orientjchem.org]
- 22. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of Anti-Inflammatory Properties of Herbal Aqueous Extracts and Their Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
The Strategic Synthesis of Bioactive Molecules from Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Quinoline Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate stands out as a particularly valuable starting material for the synthesis of novel bioactive molecules. Its strategic functionalization, primarily at the C4 position, allows for the introduction of various pharmacophores, leading to the generation of compound libraries with significant potential for drug discovery.[3] The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution, making it an ideal handle for molecular diversification.[4] This guide provides detailed application notes and protocols for the synthesis of two key classes of bioactive compounds from this versatile precursor: 4-aminoquinoline derivatives and pyrazolo[4,3-c]quinoline derivatives.
Core Synthetic Pathways and Mechanistic Insights
The primary route for derivatizing Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate involves the displacement of the C4-chloro group by a suitable nucleophile. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoline nitrogen and the carboxylate group at C3 activates the C4 position towards nucleophilic attack.
The general mechanism involves the addition of a nucleophile to the electron-deficient C4 carbon, forming a resonance-stabilized Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring, yielding the substituted product.
Figure 1: Generalized Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Application 1: Synthesis of 4-Aminoquinoline Derivatives as Potential Anticancer Agents
4-Aminoquinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as antimalarial agents.[5] More recently, their potential as anticancer agents has garnered significant attention.[6] The introduction of various amino side chains at the C4 position can lead to compounds with potent cytotoxic effects against various cancer cell lines.
Protocol 1: General Procedure for the Synthesis of Ethyl 4-(Arylamino)-5,7-dimethylquinoline-3-carboxylates
This protocol describes a general method for the nucleophilic substitution of the chloro group with a variety of aromatic amines to yield 4-anilinoquinoline derivatives, which have shown promise as antitumor agents.[7]
Materials:
-
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
-
Substituted Aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Ethanol (absolute) or Isopropanol
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq.) in ethanol (10-15 mL per gram of starting material).
-
Add the substituted aniline (1.1 - 1.5 eq.) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops). The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product may form.
-
If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Suspend the crude product (or the filtered solid) in a mixture of water and ethyl acetate.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure Ethyl 4-(arylamino)-5,7-dimethylquinoline-3-carboxylate.
Data Presentation:
| Entry | Amine Nucleophile | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 6 | 85 |
| 2 | 4-Chloroaniline | 8 | 82 |
| 3 | 4-Methoxyaniline | 5 | 90 |
| 4 | 3,4-Dichloroaniline | 10 | 78 |
Note: The yields presented are representative and may vary based on the specific reaction conditions and the nature of the aniline used.
Figure 2: Synthesis of 4-Aminoquinoline Derivatives.
Application 2: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives as Potential Anti-inflammatory and Anticancer Agents
Pyrazolo[4,3-c]quinolines are a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[8][9] The synthesis of these compounds from Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate involves a key cyclization step with hydrazine or its derivatives.
Protocol 2: General Procedure for the Synthesis of 5,7-Dimethyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one Derivatives
This protocol outlines the synthesis of the pyrazolo[4,3-c]quinoline core structure through the reaction of the starting material with hydrazine hydrate. This is often a two-step process involving initial substitution followed by intramolecular cyclization.
Materials:
-
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
-
Hydrazine Hydrate (or substituted hydrazines)
-
Ethanol (absolute) or n-Butanol
-
Acetic Acid (glacial)
-
Sodium Hydroxide solution (1 M)
Procedure:
-
Step A: Hydrazinolysis of the Ester and Nucleophilic Substitution. In a round-bottom flask, dissolve Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq.) in ethanol (15-20 mL per gram of starting material).
-
Add hydrazine hydrate (2.0 - 3.0 eq.) dropwise to the solution at room temperature. An exothermic reaction may be observed.[10]
-
Heat the reaction mixture to reflux for 2-6 hours. During this step, the hydrazine will displace the chloro group at the C4 position and may also react with the ethyl ester to form a hydrazide.
-
Monitor the reaction by TLC.
-
Step B: Intramolecular Cyclization. After cooling the reaction mixture, add glacial acetic acid (5-10 mL).
-
Heat the mixture to reflux for an additional 4-8 hours to facilitate the intramolecular cyclization, leading to the formation of the pyrazolo[4,3-c]quinoline ring system.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a 1 M sodium hydroxide solution to precipitate the product.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to yield the pure 5,7-Dimethyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one.
Data Presentation:
| Entry | Hydrazine Derivative | Cyclization Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | 6 | 75 |
| 2 | Phenylhydrazine | 8 | 70 |
| 3 | 4-Methylphenylhydrazine | 7 | 78 |
Note: The yields presented are representative and may vary based on the specific reaction conditions and the hydrazine derivative used.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important classes of drug targets.[1] Within the vast landscape of kinase inhibitors, quinoline-based scaffolds have emerged as a "privileged" structural motif, forming the core of several FDA-approved drugs.[2][3] Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[4][5][6] Their planar structure and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make them ideal starting points for inhibitor design.[2]
This application note details the utility of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate as a strategic building block for the synthesis of potent and selective kinase inhibitors. The presence of a chloro group at the C4 position provides a reactive handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr), while the dimethyl substitution pattern on the benzene ring can be exploited to fine-tune steric and electronic properties, enhancing selectivity and potency. We will focus on its application in synthesizing inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth and survival.[7][8]
Physicochemical Properties
A thorough understanding of the building block's properties is essential for reaction optimization and method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClNO₂ | [9] |
| Molecular Weight | 263.72 g/mol | [9] |
| CAS Number | 338954-49-7 | [9][10] |
| Appearance | Off-white to yellow solid | Varies by supplier |
| Purity | ≥97% | [9] |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, heated isopropanol | General chemical knowledge |
| Storage | Room temperature, away from moisture | [9] |
Synthetic Utility: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The core utility of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate lies in the reactivity of the C4-chloro substituent. The quinoline ring system is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.[11] This reactivity is further enhanced by the electron-withdrawing nature of the adjacent carboxylate group and the ring nitrogen. This makes the C4 position highly susceptible to displacement by a wide range of nucleophiles, including amines, phenols, and thiols, via an SNAr mechanism.[12][13]
The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a negatively charged Meisenheimer complex intermediate.[14] The rate-determining step is typically the initial attack by the nucleophile to disrupt the aromaticity.[12]
Diagram: SNAr Workflow
The following diagram illustrates the general workflow for utilizing the building block in an SNAr reaction to generate a diverse library of substituted quinolines.
Caption: General SNAr Experimental Workflow.
Protocol 1: Synthesis of a 4-Anilino-5,7-dimethylquinoline-3-carboxylate Derivative
This protocol provides a robust method for the coupling of a substituted aniline with the title building block. This reaction forms the core scaffold for a wide range of kinase inhibitors that target the ATP-binding site.
Materials:
-
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq)
-
Substituted Aniline (e.g., 4-aminophenol) (1.1 eq)
-
Isopropanol or N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl) (catalytic, ~0.2 eq) (optional, but often accelerates the reaction)[12]
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq) and the chosen substituted aniline (1.1 eq).
-
Solvent Addition: Add a suitable solvent such as isopropanol or DMF (approx. 0.1 M concentration). Isopropanol is often a good starting point due to ease of removal.
-
Catalysis (Optional): Add a catalytic amount of concentrated HCl dropwise. The acid protonates the quinoline nitrogen, further activating the ring towards nucleophilic attack.
-
Heating: Heat the reaction mixture to reflux (typically 90-120 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-18 hours).[11]
-
Workup:
-
Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration, washed with cold solvent, and dried.
-
Alternatively, concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid, followed by water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 4-anilino-quinoline derivative.
Application Case Study: Targeting the VEGFR-2 Kinase
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[15][16] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, as it can starve tumors of the blood supply needed for growth and metastasis.[8] Many VEGFR-2 inhibitors feature a quinoline core which anchors the molecule in the ATP-binding site.[2]
The 5,7-dimethylquinoline scaffold can be elaborated into potent VEGFR-2 inhibitors. The general structure involves the quinoline core acting as a "hinge-binder," forming hydrogen bonds with key residues like Cys919 in the hinge region of the kinase. The substituent introduced at the C4 position typically projects into the hydrophobic pocket of the active site.[2]
Diagram: Simplified VEGF/VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 Signaling Cascade.
Protocol 2: Biological Evaluation - In Vitro VEGFR-2 Kinase Assay
To validate the efficacy of newly synthesized compounds, an in vitro kinase assay is a critical first step. This protocol outlines a common method to determine the IC₅₀ (half-maximal inhibitory concentration) value of a test compound against VEGFR-2.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. The remaining ATP is quantified using a luciferase-based system (e.g., Kinase-Glo®). A decrease in luminescence signal corresponds to higher kinase activity, while a strong signal indicates inhibition.[17][18]
Materials:
-
Recombinant human VEGFR-2 kinase enzyme[18]
-
Poly(Glu, Tyr) 4:1 peptide substrate[18]
-
ATP solution
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compounds (synthesized quinoline derivatives) dissolved in DMSO
-
Kinase-Glo® MAX detection reagent
-
White, opaque 96-well plates
-
Multichannel pipettes and a luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, substrate, and ATP.
-
Reaction Setup:
-
To each well of a 96-well plate, add the test compound at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the background control.[18]
-
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Diagram: Biological Testing Workflow
Caption: Workflow for Biological Evaluation.
Conclusion
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its pre-functionalized scaffold allows for the rapid and efficient synthesis of diverse chemical libraries targeting protein kinases. The straightforward SNAr chemistry at the C4 position enables the introduction of various functionalities crucial for modulating potency, selectivity, and pharmacokinetic properties. As demonstrated with the VEGFR-2 case study, this scaffold provides a direct route to clinically relevant inhibitor classes, making it an essential tool for researchers in the field of oncology and beyond.
References
-
PrepChem.com. Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. Available at: [Link]
-
El-Sayed, M. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([7][9][19]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Advances, 11(34), 20958-20975. Available at: [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. Available at: [Link]
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]
-
Kumar, A., et al. (2012). Biological activities of quinoline derivatives. Der Pharma Chemica, 4(1), 245-251. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2200–2221. Available at: [Link]
-
ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
CUSABIO. VEGF Signaling Pathway. Available at: [Link]
-
Van de Walle, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(4), 920. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2014). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry, 10, S2503-S2516. Available at: [Link]
-
PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Available at: [Link]
-
de Souza, M. V. N. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26739–26760. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]
-
Wang, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(36), 11453–11460. Available at: [Link]
-
Boschelli, D. H., et al. (2001). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Journal of Medicinal Chemistry, 44(23), 3965–3977. Available at: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. European Journal of Medicinal Chemistry, 280, 116843. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26739-26760. Available at: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available at: [Link]
-
INDIGO Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Available at: [Link]
-
Esvan, Y. J., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(23), 7179. Available at: [Link]
-
Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. Available at: [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit - Datasheet. Available at: [Link]
-
Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Archives of Biochemistry and Biophysics, 632, 118–126. Available at: [Link]
-
Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Molecules, 27(19), 6296. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. prepchem.com [prepchem.com]
Application Notes and Protocols: Exploring the Anticancer Potential of Novel Compounds Derived from Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Notably, quinoline derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[1] These compounds can exert their antineoplastic properties through diverse mechanisms of action, such as the induction of apoptosis, arresting the cell cycle, and interfering with crucial tumor-growth signaling pathways.[2] The structural versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile to enhance efficacy and selectivity against cancer cells.[3]
The parent compound, Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, represents a promising starting point for the development of novel anticancer agents. The presence of a reactive chloro group at the 4-position and an ester at the 3-position provides strategic handles for chemical derivatization. This document outlines a proposed workflow for the synthesis of novel derivatives from this scaffold and provides detailed protocols for evaluating their anticancer activity.
Proposed Synthetic Derivatization Strategy
The core structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate can be readily modified to generate a library of novel compounds. The primary points of diversification are the 4-chloro and 3-carboxylate functionalities. A plausible synthetic approach is outlined below.
Scheme 1: Derivatization at the 4-Position
The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing moieties. This is a common strategy in the synthesis of bioactive quinoline derivatives.[4]
Caption: Synthetic pathway for 4-amino substituted derivatives.
Scheme 2: Modification of the 3-Carboxylate Group
The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a series of amides.[3]
Caption: Synthetic route to 3-carboxamide derivatives.
In Vitro Evaluation of Anticancer Activity
A tiered screening approach is recommended to efficiently evaluate the anticancer potential of the synthesized derivatives. This typically begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising candidates.[5][6]
Cell Viability Assays: MTT and XTT
Cell viability assays are fundamental for determining the cytotoxic effects of chemical compounds on cancer cells.[7] The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of viable cells.[7]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, adjusted to pH 4.7) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay offers the advantage of producing a soluble formazan product, simplifying the protocol.[10]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Absorbance Measurement: Read the absorbance at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.[11]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Apoptosis Detection: Annexin V Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V binding assay can be performed.[12] During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13]
Protocol: Annexin V-FITC Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Hypothetical Data and Structure-Activity Relationship (SAR)
While specific data for derivatives of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is not yet available, data from related quinoline structures can provide insights into potential structure-activity relationships.
Table 1: Representative Anticancer Activities of Substituted Quinolines
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| CQ | 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline | MDA-MB-468 | 24.36 | [4] |
| Comp. 5 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [4] |
| Comp. 11 | 7-chloro-4-(2-nitro-benzylideneamino)-quinoline | HL-60 | Not specified, but potent | |
| Comp. 14 | 7-chloro-4-(2-nitro-cinnamylideneamino)-quinoline | MCF-7, NCI-H292 | Not specified, but potent | |
| Styryl-quinoline | (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 | 2.38 |
This table presents data from existing literature on related quinoline compounds to illustrate potential activity and is not representative of the specific topic compound's derivatives.
Based on the broader quinoline literature, certain structural features are often associated with enhanced anticancer activity. For instance, the presence of a chlorine atom at the 7-position is common in many bioactive quinolines. Furthermore, the nature of the substituent at the 4-position can significantly influence cytotoxicity.[4]
Plausible Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] For example, inhibition of receptor tyrosine kinases (RTKs) like EGFR or VEGFR can block downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
Caption: Potential mechanism via receptor tyrosine kinase inhibition.
In Vivo Evaluation
Promising candidates identified from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in a more complex biological system.[5]
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude mice).[4]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
The Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate scaffold holds considerable promise for the development of novel anticancer agents. The synthetic routes and evaluation protocols detailed in these application notes provide a comprehensive framework for the systematic exploration of its derivatives. By employing this structured approach, researchers can efficiently identify and characterize new quinoline-based compounds with the potential to advance into preclinical and clinical development for the treatment of cancer.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (URL: [Link])
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (URL: [Link])
-
Apoptosis Detection Assays. (URL: [Link])
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (URL: [Link])
-
Structure Activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (URL: [Link])
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (URL: [Link])
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (URL: [Link])
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (URL: [Link])
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (URL: [Link])
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (URL: [Link])
-
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (URL: [Link])
-
Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (URL: [Link])
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. (URL: [Link])
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (URL: [Link])
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (URL: [Link])
-
4-Chloro-2,5-dimethylquinoline. (URL: [Link])
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (URL: [Link])
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (URL: [Link])
Sources
- 1. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijmphs.com [ijmphs.com]
- 9. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Evaluation of Quinoline-3-Carboxylate Esters as Antiviral Agents
Introduction: The Emerging Potential of Quinoline-3-Carboxylate Esters in Antiviral Research
The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1][3] Within this versatile chemical family, quinoline-3-carboxylate esters are emerging as a particularly promising class of compounds in the ongoing search for novel antiviral therapeutics. The core structure, characterized by a carboxylic acid ester at the 3-position of the quinoline ring, provides a versatile platform for chemical modification, enabling the fine-tuning of antiviral activity and pharmacokinetic properties.
This guide provides a comprehensive overview of the application of quinoline-3-carboxylate esters in antiviral research. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for these procedures. We will explore the known mechanisms of action, provide standardized protocols for evaluating antiviral efficacy and cytotoxicity, and discuss the interpretation of the resulting data.
Mechanistic Insights: How Quinoline-3-Carboxylate Esters Combat Viral Infections
The antiviral activity of quinoline derivatives, including quinoline-3-carboxylate esters, is multifaceted, with different compounds targeting various stages of the viral life cycle.[1] While the precise mechanism is not always fully elucidated for every derivative, several key viral targets have been identified.
One of the primary mechanisms of action is the inhibition of essential viral enzymes. For instance, certain quinoline-3-carboxylate derivatives have shown potent inhibitory activity against the proteases of SARS-CoV-2, such as the main protease (NSP5) and the papain-like protease (PLpro).[4][5] These enzymes are critical for processing viral polyproteins into functional units, and their inhibition effectively halts viral replication. Another key target is the viral RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. By binding to this enzyme, quinoline compounds can prevent the synthesis of new viral RNA.
Beyond enzymatic inhibition, some quinoline derivatives interfere with the early stages of viral infection, such as entry into the host cell. This can occur through the inhibition of viral fusion with the host cell membrane or by blocking the interaction between viral surface proteins and host cell receptors.[1] For enveloped viruses, this is a critical step that, when disrupted, can completely prevent the initiation of infection.
The following diagram illustrates the potential viral targets for quinoline-3-carboxylate esters throughout the viral life cycle.
Caption: Potential viral targets of quinoline-3-carboxylate esters.
Synthesis and Characterization of Quinoline-3-Carboxylate Esters
The synthesis of quinoline-3-carboxylate esters typically involves multi-step reaction sequences, allowing for the introduction of diverse substituents on the quinoline core.[3] A common synthetic strategy is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by cyclization. Another approach is the Friedländer annulation, where a 2-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene group. These methods offer flexibility in designing and synthesizing libraries of novel quinoline-3-carboxylate esters for structure-activity relationship (SAR) studies.[6]
Following synthesis, rigorous characterization of the compounds is essential to confirm their structure and purity. Standard analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.[3]
Application Notes and Protocols for Antiviral Evaluation
The evaluation of novel antiviral compounds requires a systematic approach, starting with the assessment of cytotoxicity, followed by the determination of antiviral efficacy. This section provides detailed protocols for these essential assays.
General Experimental Workflow for Antiviral Screening
The following diagram outlines a typical workflow for screening and characterizing the antiviral potential of quinoline-3-carboxylate esters.
Caption: General workflow for antiviral drug discovery.
Protocol 1: Cytotoxicity Assessment using the MTT Assay
Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which the test compounds are not toxic to the host cells. The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[7]
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Quinoline-3-carboxylate esters dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 1-2 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the quinoline-3-carboxylate esters in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plates for a duration that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. Plot the cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 2: In Vitro Antiviral Efficacy Assessment by Plaque Reduction Assay
Rationale: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[4][8] It is considered a gold standard for determining antiviral efficacy.
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (plaque-forming units per mL, PFU/mL)
-
Quinoline-3-carboxylate esters at non-toxic concentrations
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., culture medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for cell fixation
Procedure:
-
Compound Pre-incubation: Prepare serial dilutions of the test compounds in infection medium. Remove the culture medium from the confluent cell monolayers and wash with PBS. Add the compound dilutions to the wells and incubate for 1-2 hours at 37°C.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100 PFU/well). Include a virus control (no compound).
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay Application: Remove the virus inoculum and wash the cells with PBS. Add 2-3 mL of the overlay medium containing the respective concentrations of the test compounds. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration to determine the 50% effective concentration (EC₅₀).
Protocol 3: Cell-Based Viral Replication Assay using RT-qPCR
Rationale: This assay provides a quantitative measure of viral RNA replication and is often more high-throughput than the plaque reduction assay.[4][8] It is particularly useful for viruses that do not form clear plaques.
Materials:
-
Host cells in 24-well or 48-well plates
-
Virus stock
-
Quinoline-3-carboxylate esters
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Primers specific for a viral gene and a host housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Infection: Seed cells in multi-well plates and allow them to attach. Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours. Infect the cells with the virus at a defined MOI (e.g., 0.1-1).
-
Incubation: Incubate the infected cells for a specific period (e.g., 24 or 48 hours) to allow for viral replication.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the viral gene of interest, and the housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the viral and housekeeping genes. Normalize the viral gene expression to the housekeeping gene expression (ΔCt). Calculate the fold change in viral RNA levels in treated cells compared to untreated, infected cells (ΔΔCt method). Plot the percentage of inhibition of viral RNA synthesis against the compound concentration to determine the EC₅₀.
Data Analysis and Interpretation
A crucial aspect of evaluating antiviral compounds is to determine their selectivity. An ideal antiviral agent should be highly potent against the virus while exhibiting minimal toxicity to the host cells. This is quantified by the Selectivity Index (SI).
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%.
-
Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window for the compound. Generally, an SI of >10 is considered a good starting point for a potential antiviral drug candidate.
Example Data Presentation
| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Ester A | SARS-CoV-2 | 2.5 | >100 | >40 |
| Ester B | Influenza A | 5.2 | 85 | 16.3 |
| Ester C | Dengue Virus | 10.8 | 55 | 5.1 |
| Ribavirin | Influenza A | 15.4 | >200 | >13 |
Case Study: Quinoline-3-Carboxylate Esters Against SARS-CoV-2
The COVID-19 pandemic spurred intensive research into novel antiviral agents, and quinoline-3-carboxylate esters have emerged as a promising scaffold. Studies have shown that certain derivatives of this class exhibit potent in vitro activity against SARS-CoV-2.[4][8] In silico docking studies and subsequent enzymatic assays have suggested that these compounds can bind to and inhibit key viral enzymes. Specifically, some of the most active compounds demonstrated a strong binding affinity for the main viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14).[4] The inhibition of these enzymes disrupts viral polyprotein processing and genome replication, respectively, leading to a potent antiviral effect. The evaluation of these compounds using plaque assays and RT-qPCR has confirmed their ability to reduce viral load in cell culture models.[4][8]
Conclusion and Future Directions
Quinoline-3-carboxylate esters represent a versatile and promising platform for the development of novel antiviral agents. Their amenability to chemical modification allows for the optimization of potency and selectivity against a wide range of viruses. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of these compounds.
Future research in this area should focus on several key aspects:
-
Lead Optimization: Further SAR studies to improve the potency and selectivity of lead compounds.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets for a broader range of quinoline-3-carboxylate esters.
-
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in animal models of viral infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapy: Investigating the potential for synergistic effects when used in combination with other antiviral drugs to enhance efficacy and combat drug resistance.[9][10]
By leveraging the methodologies outlined here, the scientific community can continue to explore and unlock the full therapeutic potential of quinoline-3-carboxylate esters in the fight against viral diseases.
References
-
Verma, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]
-
Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Malkova, A. V., et al. (2021). Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. Available at: [Link]
-
Mittal, R., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]
-
Mittal, R., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. PubMed. Available at: [Link]
-
Mittal, R., et al. (2023). Structure of quinoline-3-carboxylate (1a–o) derivatives. ResearchGate. Available at: [Link]
-
Thomas, L. (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2. News-Medical.net. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed. Available at: [Link]
-
Green, N., et al. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. Available at: [Link]
-
Delang, L., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI. Available at: [Link]
-
Creative Diagnostics. Cell-based ELISA for Antiviral Research. Creative Diagnostics. Available at: [Link]
-
Singh, V., et al. (2025). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. DOI. Available at: [Link]
-
Green, N., et al. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. Available at: [Link]
-
Ortega-Prieto, A. M., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Al-Salabi, M. I., et al. (2023). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. Available at: [Link]
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocol for the N-alkylation of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Quinolines in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring system is a key strategy in medicinal chemistry to modulate the pharmacological profile of these molecules. N-alkylation of the quinoline nitrogen, in particular, is a critical modification that can significantly impact a compound's potency, selectivity, solubility, and metabolic stability. This modification allows for the introduction of diverse alkyl and functionalized alkyl groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a detailed protocol for the N-alkylation of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a versatile intermediate for the synthesis of novel quinoline-based drug candidates.
Mechanistic Insights: The Chemistry of N-Alkylation
The N-alkylation of a quinoline is a nucleophilic substitution reaction. The lone pair of electrons on the quinoline nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide). The reaction is generally facilitated by a base, which deprotonates the nitrogen atom (in cases where it is protonated, such as in quinolinium salts) or enhances its nucleophilicity.
The reactivity of the quinoline nitrogen is influenced by the electronic effects of the substituents on the ring. In the case of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, the electron-withdrawing nature of the 4-chloro and 3-carboxylate groups decreases the nucleophilicity of the quinoline nitrogen. Conversely, the electron-donating methyl groups at the 5 and 7 positions partially counteract this effect. The choice of base and reaction conditions is therefore crucial to achieve efficient N-alkylation. While strong bases like sodium hydride (NaH) in aprotic polar solvents like N,N-dimethylformamide (DMF) are often employed for N-alkylation of heterocycles, this combination is known to have significant safety hazards, including the potential for thermal runaway reactions.[1] Therefore, this protocol will focus on a safer and effective alternative using potassium carbonate (K₂CO₃) as the base in acetone, a method that has proven successful for similar quinoline systems.[2]
Experimental Protocol: N-Alkylation of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
This protocol details a robust and reproducible method for the N-alkylation of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate using a variety of alkylating agents.
Materials and Reagents
| Reagent | Grade | Supplier |
| Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | ≥98% | (e.g., Sigma-Aldrich) |
| Alkylating Agent (e.g., Iodomethane, Bromoethane) | Reagent Grade | (e.g., Sigma-Aldrich) |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | (e.g., Sigma-Aldrich) |
| Acetone, anhydrous | ≥99.8% | (e.g., Sigma-Aldrich) |
| Ethyl acetate | ACS Grade | (e.g., Fisher Scientific) |
| Hexanes | ACS Grade | (e.g., Fisher Scientific) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory Grade | - |
| Brine (Saturated aqueous NaCl) | Laboratory Grade | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Laboratory Grade | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | (e.g., MilliporeSigma) |
| Silica gel for column chromatography | 230-400 mesh | (e.g., Sorbent Technologies) |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a suspension (approximately 10-15 mL of acetone per gram of the starting quinoline).
-
-
Addition of Alkylating Agent:
-
While stirring the suspension at room temperature, add the alkylating agent (1.2-1.5 eq) dropwise to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux (the boiling point of acetone is 56 °C) and maintain the reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product spot should have a higher Rf value than the starting material. The reaction is typically complete within 4-12 hours, depending on the reactivity of the alkylating agent.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and any other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-alkylated product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate is typically effective. The exact ratio will depend on the polarity of the product.
-
Reaction Workflow Diagram
Caption: Experimental workflow for the N-alkylation protocol.
Expected Results and Characterization
The N-alkylation of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is expected to proceed in good to excellent yields, depending on the alkylating agent used. The final products can be characterized by standard spectroscopic techniques.
Example Alkylating Agents and Expected Products
| Alkylating Agent | Product Name | Expected Yield Range |
| Iodomethane | Ethyl 1,5,7-trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 85-95% |
| Bromoethane | Ethyl 1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 80-90% |
| Benzyl bromide | Ethyl 1-benzyl-5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate* | 75-85% |
*Note: The product is depicted as the 4-oxo tautomer, which is often the more stable form for N-alkylated 4-hydroxyquinolines.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum upon N-alkylation will be the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, in the case of N-methylation, a singlet corresponding to the N-CH₃ protons would appear, typically in the range of 3.5-4.0 ppm. The signals for the quinoline ring protons will also experience a downfield shift due to the quaternization of the nitrogen atom.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show new signals for the carbons of the N-alkyl group. The carbon atoms of the quinoline ring, particularly those adjacent to the nitrogen (C2 and C8a), will also exhibit a shift in their chemical shifts.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the addition of the alkyl group to the starting material. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum can provide information about the functional groups present in the molecule. The characteristic ester carbonyl stretch will be observed around 1720-1740 cm⁻¹.
Safety Precautions
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
Reagent-Specific Precautions:
-
Alkylating Agents: Many alkylating agents (e.g., iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Handle them with extreme care in a fume hood.
-
Potassium Carbonate: While less hazardous than strong bases, potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acetone: Acetone is a flammable solvent. Keep it away from ignition sources.
Alternative Protocol using Sodium Hydride in DMF (For Experienced Users Only):
While the potassium carbonate/acetone method is recommended for safety, experienced researchers may consider using sodium hydride in DMF. However, extreme caution is necessary.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It should be handled under an inert atmosphere (e.g., nitrogen or argon). NaH is typically supplied as a dispersion in mineral oil, which reduces its pyrophoric nature.[3]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin.
-
NaH/DMF Mixture: The combination of NaH and DMF can lead to exothermic decomposition, especially at elevated temperatures, which can result in a runaway reaction and explosion.[1] Reactions should be conducted at low temperatures with careful monitoring and adequate cooling capacity.
Safety Protocol Diagram for NaH/DMF Reactions
Caption: Key safety considerations for NaH/DMF reactions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low conversion of starting material | Inactive alkylating agent, insufficient base, or low reaction temperature. | Check the purity and age of the alkylating agent. Ensure the potassium carbonate is anhydrous and use a sufficient excess. Confirm that the reaction is being maintained at reflux. |
| Formation of multiple products | Side reactions, such as O-alkylation or reaction with the solvent. | While N-alkylation is generally favored for quinolines, O-alkylation can sometimes occur. Using a less polar solvent or a different base might improve selectivity. Ensure the acetone used is anhydrous to prevent hydrolysis of the ester. |
| Difficult purification | Close polarity of starting material and product, or presence of impurities. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary. If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method. |
Conclusion
This application note provides a comprehensive and safety-conscious protocol for the N-alkylation of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. By following the detailed step-by-step procedure and adhering to the safety guidelines, researchers can efficiently synthesize a variety of N-alkylated quinoline derivatives. These compounds can serve as valuable building blocks in the development of novel therapeutic agents, contributing to the advancement of drug discovery programs. The provided characterization data and troubleshooting guide will further aid in the successful execution and analysis of this important chemical transformation.
References
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]
-
Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry. [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. [Link]
-
Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. TSI Journals. [Link]
-
Specific Solvent Issues with the SNAr Reaction. Wordpress. [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Hydride Transfer-initiated Synthesis of 3-Functionalized Quinolines by Deconstruction of Isoquinoline Derivatives. ResearchGate. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
-
Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to introduce diverse substituents at specific positions on this heterocyclic system is paramount for modulating biological activity and tuning material properties. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, mild reaction conditions, and broad substrate scope.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in modern synthetic chemistry.[3][4]
This document provides a detailed guide to the application of the Suzuki-Miyaura coupling reaction to a specific and valuable building block: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate . The presence of the chloro group at the C4 position of the quinoline ring offers a reactive handle for C-C bond formation, while the dimethyl and ethyl carboxylate moieties provide opportunities for further structural diversification. The successful coupling of various aryl and heteroaryl boronic acids to this core can rapidly generate libraries of novel compounds for screening in drug discovery programs and for the development of advanced materials.[5][6][7]
We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for a general Suzuki coupling with this substrate, and discuss expected outcomes, characterization, and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides. The use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is critical here, as it forms a more nucleophilic "ate" complex with the boronic acid.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of a variety of aryl and heteroaryl boronic acids with Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific boronic acids, particularly those that are sterically hindered or electronically deactivated.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | (Not Available) | 263.71 | Electrophile (Starting Material) |
| Aryl/Heteroaryl Boronic Acid | Varies | Varies | Nucleophile |
| Pd(OAc)₂ (Palladium(II) Acetate) | 3375-31-3 | 224.50 | Catalyst Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | Ligand |
| K₃PO₄ (Potassium Phosphate) | 7778-53-2 | 212.27 | Base |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Co-solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq.).
-
Add the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq.).
-
Add potassium phosphate (K₃PO₄, 2.0 - 3.0 eq.).
-
Add the palladium catalyst precursor, Palladium(II) acetate (Pd(OAc)₂, 0.02 - 0.05 eq.), and the ligand, SPhos (0.04 - 0.10 eq.).
-
-
Solvent Addition and Degassing:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.5 mmol scale reaction). The solvent should be thoroughly degassed prior to use by sparging with an inert gas for 15-20 minutes.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath or heating mantle set to 80-100 °C. For microwave-assisted synthesis, set the temperature to 100-120 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with deionized water, followed by a wash with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Rationale for Experimental Choices
-
Catalyst System (Pd(OAc)₂/SPhos): While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos are often superior for coupling less reactive aryl chlorides.[9] They promote faster oxidative addition and can lead to higher yields at lower catalyst loadings.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of the ester group on the quinoline substrate. Other bases like K₂CO₃ or Cs₂CO₃ can also be used, but K₃PO₄ often provides a good balance of reactivity and functional group compatibility.
-
Solvent System (Dioxane/Water): The combination of an organic solvent like 1,4-dioxane with water is common in Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Low reaction temperature. | Use fresh catalyst and anhydrous solvent; Ensure thorough degassing; Increase reaction temperature in increments of 10°C. Consider a different ligand. |
| Dehalogenation of Starting Material | Presence of water and base can lead to hydrodehalogenation. | Use a less aqueous solvent system; try a milder base like K₂CO₃ or KF. |
| Homocoupling of Boronic Acid | Often occurs at higher temperatures or with excess boronic acid. | Reduce the reaction temperature; use a stoichiometric amount or slight excess (1.1 eq.) of the boronic acid. |
| Poor Product Yield after Purification | Product may be adsorbed on silica gel; Inefficient extraction. | Use a different purification method (e.g., recrystallization); perform multiple extractions during work-up. |
Characterization of Products
The successful synthesis of the coupled product should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the new molecule, including the presence of signals from both the quinoline core and the newly introduced aryl/heteroaryl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate core. By following the detailed protocol and considering the mechanistic principles outlined in this guide, researchers can efficiently synthesize a wide array of novel quinoline derivatives. This capability is of significant value to professionals in drug discovery and materials science, enabling the rapid exploration of chemical space and the development of new molecular entities with desired properties.
References
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
Zaragoza, F. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]
-
Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
PrepChem. (n.d.). Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. PrepChem.com. [Link]
-
Al-dujaili, L. H., & Al-Zoubi, R. M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Journal of the Iranian Chemical Society, 20(11), 2631–2653. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling in the pharmaceutical industry. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). Royal Society of Chemistry. [Link]
-
Wallace, D. J., & Klauber, D. J. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic letters, 13(16), 4364–4367. [Link]
-
Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Torii, K., & Ogoshi, S. (2018). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 8(1), 27. [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(1), 1-23. [Link]
-
Reyes, E., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o868–o869. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Palladium-Catalyzed Cross-Coupling of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: A Versatile Scaffold for Medicinal Chemistry
An Application and Protocol Guide
Abstract
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Functionalization of the quinoline scaffold is critical for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for this purpose. This guide provides an in-depth technical overview and detailed protocols for the cross-coupling of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a key intermediate for creating diverse molecular libraries. We will explore its application in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions, offering field-proven insights into experimental design and execution for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in drug development.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The substitution pattern on the quinoline core dictates its biological target and efficacy. The C4 position, in particular, is a key vector for structural modification.
The chlorine atom in Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon and nitrogen-based substituents, enabling the systematic exploration of chemical space to optimize drug-like properties.
The General Palladium Cross-Coupling Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Synthesis of the Starting Material
The precursor, Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, is typically synthesized from the corresponding 4-hydroxy (or 4-oxo) derivative. The hydroxyl group is converted to the chloride using a standard chlorinating agent.
Protocol 2.1: Synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.[6][7][8]
Application in Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling the 4-chloroquinoline with various aryl or heteroaryl boronic acids.[6][9][10] The choice of ligand is crucial, especially for less reactive aryl chlorides, with bulky, electron-rich phosphine ligands often providing the best results.
Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagent Preparation: In a flame-dried Schlenk flask under a nitrogen or argon atmosphere, combine Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[9]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos).
-
Solvent Addition: Add a degassed solvent, typically a mixture like 1,4-dioxane/water or DMF.
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain Ethyl 5,7-dimethyl-4-phenylquinoline-3-carboxylate.
Application in Heck-Mizoroki Reaction (C-C Bond Formation)
The Heck reaction facilitates the coupling of the aryl chloride with an alkene, such as styrene or an acrylate, to form a substituted alkene.[11][12] This reaction is instrumental in synthesizing complex olefinic structures.
Protocol 4.1: Heck Coupling with Styrene
-
Reaction Setup: To an oven-dried flask, add Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq), a palladium source like Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%), and a phosphine ligand (e.g., tri-o-tolylphosphine) (2-10 mol%).
-
Reagent Addition: Add a base, typically a hindered organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) (1.5-2.0 eq).[13] Add the alkene, styrene (1.5 eq).
-
Solvent: Add a polar aprotic solvent such as DMF or NMP.
-
Heating: Heat the mixture under a nitrogen atmosphere to 100-140 °C for 12-48 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Application in Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone of modern medicinal chemistry for constructing C-N bonds. It enables the coupling of the 4-chloroquinoline with a wide range of primary and secondary amines, an essential transformation for creating many bioactive molecules.
Protocol 5.1: Buchwald-Hartwig Coupling with Morpholine
-
Inert Atmosphere: All operations must be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques.
-
Reaction Setup: In a Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky electron-rich phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%).
-
Reagent Addition: Add Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq), the amine (morpholine, 1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).
-
Solvent: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 80-110 °C for 6-24 hours until the starting material is consumed.
-
Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry, concentrate, and purify by column chromatography.
Application in Cyanation (C-CN Bond Formation)
The introduction of a nitrile (-CN) group opens up further synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions. Palladium-catalyzed cyanation offers a direct route to this functional group.[14]
Protocol 6.1: Palladium-Catalyzed Cyanation
-
Safety Note: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment and quench all waste with bleach.
-
Reaction Setup: Under an inert atmosphere, add Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 eq) to a flask.
-
Reagents: Add a cyanide source such as zinc cyanide [Zn(CN)₂] (0.6-0.8 eq) or potassium hexacyanoferrate(II) [K₄[Fe(CN)₆]].[14][15] Zn(CN)₂ is often preferred for its lower toxicity and moisture stability.
-
Catalyst System: Add a palladium catalyst system, for example, Pd₂(dba)₃ (2-5 mol%) with a ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
-
Solvent: Add a polar aprotic solvent like DMF or DMAc.
-
Heating: Heat the reaction to 100-140 °C for 12-24 hours.
-
Work-up: Cool the mixture and filter it through Celite. Dilute with ethyl acetate and wash thoroughly with water and brine to remove residual cyanide and solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield Ethyl 4-cyano-5,7-dimethylquinoline-3-carboxylate.
Caption: A typical experimental workflow for cross-coupling reactions.
Comparative Summary and Troubleshooting
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 80-120 |
| Heck-Mizoroki | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | 100-140 |
| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃/Xantphos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 |
| Cyanation | Zn(CN)₂ | Pd₂(dba)₃/dppf | (None required) | DMF, DMAc | 100-140 |
Common Troubleshooting Insights:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or poor choice of ligand/base. Aryl chlorides are less reactive than bromides or iodides.
-
Solution: Use a more active catalyst system (e.g., a palladacycle or a bulky, electron-rich phosphine ligand like XPhos or SPhos). Ensure solvents are anhydrous and degassed. Increase the reaction temperature.
-
-
Formation of Side Products:
-
Cause (Suzuki): Homocoupling of the boronic acid.
-
Solution: Ensure a truly inert atmosphere; oxygen can promote homocoupling. Use a slight excess of the boronic acid, but not too much.
-
Cause (General): Ligand degradation or catalyst decomposition (palladium black).
-
Solution: Use a more robust ligand. Ensure the temperature is not excessively high for the chosen catalyst system.
-
-
Difficult Purification:
-
Cause: Residual catalyst or ligand.
-
Solution: Filter the crude reaction mixture through a pad of Celite and silica. Consider a scavenger resin to remove palladium.
-
References
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health. Available at: [Link]
-
Cyanation. Wikipedia. Available at: [Link]
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. OUCI. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. National Institutes of Health. Available at: [Link]
-
Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]
-
The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]
-
Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. National Institutes of Health. Available at: [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. Available at: [Link]
-
Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
- Preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health. Available at: [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. books.rsc.org [books.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyanation - Wikipedia [en.wikipedia.org]
- 15. scientificupdate.com [scientificupdate.com]
Technical Support Center: Synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
I. Overview of the Synthetic Pathway
The synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is robustly achieved through a modified Gould-Jacobs reaction sequence. This pathway can be logically divided into three primary stages:
-
Condensation: Reaction of 3,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, ethyl 3-((3,5-dimethylphenyl)amino)acrylate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to yield Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate.
-
Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Each of these stages presents unique challenges and opportunities for optimization. This guide will address each in detail.
Diagram of the Core Synthetic Workflow
Caption: Core workflow for the synthesis of the target compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. The troubleshooting is structured by reaction stage for clarity.
Stage 1 & 2: Condensation and Thermal Cyclization
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low yield of the cyclized product (Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate) | 1. Incomplete Condensation: The initial reaction between 3,5-dimethylaniline and DEEM may not have gone to completion. 2. Suboptimal Cyclization Temperature: The Gould-Jacobs cyclization is a high-energy process requiring temperatures typically around 250°C.[1][2] Insufficient heat leads to incomplete reaction. 3. Reaction Time: The duration at the peak temperature might be too short. | Solution 1 (Condensation): - Purity of Reagents: Ensure the 3,5-dimethylaniline and DEEM are pure. Aniline derivatives can oxidize and darken on storage, which can impede reactivity.[3] - Monitoring: Monitor the condensation step by TLC or GC-MS to ensure the starting aniline is fully consumed before proceeding to the high-temperature cyclization. Solution 2 (Cyclization Temperature): - High-Boiling Solvent: Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether to maintain a stable and sufficiently high reaction temperature (approx. 250-260°C).[3] - Microwave Synthesis: Consider microwave-assisted synthesis. It can drastically reduce reaction times and often improves yields by providing efficient and uniform heating.[1][4] Solution 3 (Reaction Time): - Optimization: While higher temperatures are crucial, prolonged reaction times can sometimes lead to degradation or decarboxylation.[1] An optimal time-temperature profile should be determined experimentally, typically ranging from 30 minutes to a few hours at peak temperature. |
| Significant tar or polymer formation | Side Reactions at High Temperatures: The harsh conditions of the thermal cyclization can lead to polymerization and decomposition of starting materials and intermediates. This is a known issue in similar high-temperature quinoline syntheses.[5] | Solution: - Controlled Addition: Add the enamine intermediate solution dropwise into the pre-heated high-boiling solvent. This maintains a low instantaneous concentration of the reactant, minimizing intermolecular side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions which contribute to tar formation. |
| Product isolation is difficult from the high-boiling solvent | Solidification of Product: The cyclized 4-hydroxyquinoline product often has low solubility in the high-boiling solvent upon cooling, which can make handling difficult. | Solution: - Hot Filtration (with caution): If the product crystallizes out at a still-high temperature, it may be possible to filter the hot mixture. However, this can be hazardous. - Solvent Dilution: After cooling to a safe temperature (e.g., below 100°C), dilute the mixture with a hydrocarbon solvent like hexanes or petroleum ether. This will precipitate the product while keeping the high-boiling solvent and impurities in solution. The solid can then be collected by filtration.[3] |
Stage 3: Chlorination
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Incomplete conversion to the 4-chloro product | 1. Insufficient Chlorinating Agent: The stoichiometry of POCl₃ to the substrate may be inadequate. 2. Presence of Water: Phosphorus oxychloride reacts violently with water, quenching its reactivity. The starting material or solvent must be scrupulously dry. 3. Low Reaction Temperature/Time: The reaction may not have been heated sufficiently or for long enough to drive the conversion to completion. | Solution 1 (Stoichiometry): - Excess Reagent: Use a significant excess of POCl₃, which can also serve as the reaction solvent. A common protocol involves refluxing the substrate directly in POCl₃.[6] Solution 2 (Moisture Control): - Drying: Dry the starting Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate under vacuum before the reaction. Use oven-dried glassware and perform the reaction under an inert atmosphere.[3] Solution 3 (Reaction Conditions): - Reflux: Ensure the reaction mixture is heated to a steady reflux (b.p. of POCl₃ is ~106°C) and maintained for several hours (e.g., 2-5 hours). Monitor by TLC until the starting material is no longer visible. |
| Dark-colored crude product and difficult purification | Decomposition: POCl₃ is a harsh reagent, and side reactions can lead to colored impurities. The workup procedure can also introduce impurities if not performed correctly. | Solution: - Controlled Quenching: The workup is critical. After removing excess POCl₃ under reduced pressure, the residue should be quenched cautiously. A recommended method is to dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and pour it slowly onto crushed ice with vigorous stirring.[6] - Neutralization: Carefully neutralize the acidic aqueous layer with a base (e.g., sodium bicarbonate solution or dilute NaOH) to a neutral or slightly basic pH before extraction. This will ensure the product, which is basic, is in its free-base form and extracts into the organic layer. - Purification: The crude product often requires purification. Column chromatography on silica gel using a hexane/ethyl acetate gradient is typically effective. |
| Formation of an unexpected 2,4-dichloro byproduct | Over-chlorination: While less common for this specific substrate, aggressive conditions can sometimes lead to chlorination at other positions, particularly if the 2-position is activated. | Solution: - Milder Conditions: If this byproduct is observed, consider using milder chlorinating agents or reaction conditions. For example, using POCl₃ in a solvent like acetonitrile with a catalytic amount of DMF (forming a Vilsmeier-type reagent) can sometimes offer more control.[7] |
III. Frequently Asked Questions (FAQs)
Q1: Why is the thermal cyclization step performed at such a high temperature? A1: The cyclization step is a 6-electron electrocyclization reaction. This type of pericyclic reaction has a significant activation energy barrier, which necessitates high thermal energy to proceed at a reasonable rate.[2] Temperatures below 220°C often result in very slow or incomplete reactions.
Q2: My 3,5-dimethylaniline starting material is dark brown. Can I still use it? A2: It is highly recommended to purify it first. Anilines are prone to air oxidation, and the resulting impurities can interfere with the initial condensation reaction and lead to colored byproducts that complicate purification. Distillation under reduced pressure is the standard method for purifying liquid anilines.[3]
Q3: Can I use a different chlorinating agent instead of POCl₃? A3: Yes, other reagents can be used, but POCl₃ is the most common and effective for converting 4-hydroxyquinolines to 4-chloroquinolines.[6] Thionyl chloride (SOCl₂) can also be used, sometimes in the presence of DMF.[8] However, reaction conditions would need to be re-optimized. For specialized applications, reagents like oxalyl chloride or phosphorus pentachloride have also been employed.
Q4: The workup of the chlorination reaction is very exothermic and releases HCl gas. What are the best safety practices? A4: This is a critical safety consideration. Always perform the workup in a well-ventilated fume hood. Add the reaction mixture to ice slowly and with efficient stirring to dissipate the heat generated from the quenching of unreacted POCl₃. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Q5: My final product yield is consistently low. What is the most likely culprit? A5: Low yield in a multi-step synthesis can be due to cumulative losses. However, the two most critical steps to scrutinize are the thermal cyclization and the chlorination workup. Incomplete cyclization is a common issue and should be optimized first (ensure temperature is >240°C).[1] Secondly, inefficient extraction during the chlorination workup can lead to significant product loss. Ensure the aqueous phase is at the correct pH before extraction and perform multiple extractions with a suitable solvent.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing the cause of low yield.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq), diethyl ethoxymethylenemalonate (DEEM, 1.05 eq), and ethanol. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the 3,5-dimethylaniline spot is consumed.
-
Solvent Removal: Remove the ethanol under reduced pressure to yield the crude enamine intermediate as an oil or solid.
-
Cyclization: In a separate flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, heat Dowtherm A to 250°C under a nitrogen atmosphere.
-
Addition: Dissolve the crude enamine from step 2 in a minimal amount of Dowtherm A and add it dropwise to the hot solvent over 30-60 minutes.
-
Reaction: Maintain the reaction temperature at 250°C for 1-2 hours after the addition is complete.
-
Workup: Allow the mixture to cool to below 100°C. Add hexanes or petroleum ether (approx. 3-4 volumes of the Dowtherm A used) to precipitate the product. Stir the slurry for 1 hour.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bubbler or scrub system, place the dried Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 106°C) for 3-5 hours. Monitor the reaction by TLC (a new, less polar spot should appear, and the starting material spot should disappear).
-
Reagent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure (use a trap containing a base like NaOH to neutralize the volatile POCl₃).
-
Quenching: Under a fume hood, dissolve the viscous residue in dichloromethane (CH₂Cl₂) and add the solution slowly and portion-wise to a vigorously stirred beaker of crushed ice.
-
Neutralization: Once all the residue has been added and the initial exothermic reaction has subsided, slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
V. References
-
Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. [Link]
-
4,7-dichloroquinoline. (n.d.). Organic Syntheses. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series. [Link]
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]
-
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). [Link]
-
Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (2009). ResearchGate. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]
-
How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020). ResearchGate. [Link]
-
Synthesis of 7-chloroquinolinyl-4-. (2025). ResearchGate. [Link]
-
General procedure for the synthesis of quinoline compounds (3). (n.d.). [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. [Link]
-
How might one synthesis 4-chloro quinoline? (2020). Quora. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. [Link]
-
Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). PubMed Central. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). [Link]
-
Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. (n.d.). PrepChem.com. [Link]
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of this important heterocyclic compound. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and aim to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to Purification Challenges
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a key intermediate in the synthesis of various bioactive molecules. Its purification can be challenging due to the presence of starting materials, reaction intermediates, and side products. The quinoline nitrogen imparts a basic character, which can lead to interactions with acidic stationary phases like silica gel, while the ester group is susceptible to hydrolysis under certain conditions. This guide provides a systematic approach to navigating these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, providing potential causes and actionable solutions.
Issue 1: Poor Separation or Tailing in Column Chromatography
Symptom: Your target compound elutes as a broad band (tailing) or co-elutes with impurities on a silica gel column.
Causality: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to tailing and poor separation.[1]
Solutions:
-
Mobile Phase Modification:
-
Rationale: To mitigate the interaction between the basic compound and the acidic silica gel, a small amount of a basic modifier can be added to the mobile phase.[1] This modifier will compete for the acidic sites on the silica, allowing the compound to travel more uniformly down the column.
-
Protocol: Add 0.1-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to your mobile phase (e.g., hexane/ethyl acetate). Monitor the separation by TLC using the modified solvent system before running the column.
-
-
Alternative Stationary Phase:
-
Rationale: If mobile phase modification is insufficient, using a different stationary phase can be effective. Alumina is a good alternative for basic compounds.[1] It is available in neutral, basic, and acidic grades; for this compound, neutral or basic alumina would be appropriate.
-
Recommendation: Perform TLC analysis on alumina plates to determine a suitable solvent system before attempting column chromatography.
-
Workflow for Troubleshooting Poor Separation:
Caption: Decision workflow for troubleshooting poor separation in column chromatography.
Issue 2: The Compound Fails to Crystallize ("Oils Out") During Recrystallization
Symptom: Upon cooling the recrystallization solution, the compound separates as an oil instead of forming solid crystals.
Causality: This often occurs when the solution is supersaturated or cools too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[1] The presence of impurities can also inhibit crystallization.
Solutions:
-
Optimize Cooling and Concentration:
-
Rationale: Slow cooling allows for proper crystal formation. If the solution is too concentrated, the solubility limit is exceeded too rapidly.
-
Protocol:
-
Add a small amount of hot solvent to dissolve the oil.[1]
-
Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.
-
If oiling persists, try using a more dilute solution.
-
-
-
Induce Crystallization:
-
Rationale: Nucleation is the first step in crystallization. If it doesn't occur spontaneously, it can be induced.
-
Methods:
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter?
A1: The most common impurities depend on the synthetic route. If using a Gould-Jacobs type synthesis, you might have unreacted 3,5-dimethylaniline or diethyl ethoxymethylenemalonate.[2] A key impurity is often the precursor, ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, if the chlorination reaction with a reagent like phosphorus oxychloride (POCl₃) is incomplete.[3][4]
Q2: How do I choose the right solvent system for column chromatography?
A2: The best approach is to use Thin Layer Chromatography (TLC).[1]
-
Goal: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation.
-
Starting Point: A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]
-
Optimization:
-
If the Rf is too high (compound moves too far), decrease the polarity by reducing the amount of ethyl acetate.
-
If the Rf is too low (compound stays near the baseline), increase the polarity by increasing the amount of ethyl acetate.[1]
-
Q3: What is a good solvent for recrystallizing Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate?
A3: An ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold.[6] For quinoline derivatives, ethanol or isopropanol are often good choices.[7] You may also consider solvent pairs, such as ethanol/water or ethyl acetate/hexanes. Experiment with small amounts of your crude product in different solvents to find the best option.
Q4: My compound appears to be decomposing on the silica gel column. What should I do?
A4: This indicates that your compound is sensitive to the acidic nature of silica gel.[8]
-
Confirmation: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots, your compound is decomposing.
-
Solution:
-
Deactivate the silica gel by adding a basic modifier like triethylamine to the eluent, as described in the troubleshooting guide.[1]
-
Switch to a neutral stationary phase like neutral alumina.[1]
-
If the compound is highly sensitive, consider alternative purification methods like recrystallization if the purity of the crude product is reasonably high.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general method for purifying Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate on a silica gel column.
1. Preparation:
- Determine the optimal solvent system using TLC (e.g., 8:2 Hexane:Ethyl Acetate with 0.5% Et₃N).
- Prepare the column by packing silica gel in the chosen non-polar solvent (hexane).
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this onto a small amount of silica gel, dry it, and load it onto the top of the column.
2. Elution:
- Begin eluting with the determined solvent system. For closely-eluting impurities, a gradient elution may be necessary, starting with a lower polarity and gradually increasing it.[5]
- Collect fractions and monitor them by TLC to identify which ones contain the pure product.
3. Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
- Dry the resulting solid or oil under high vacuum to remove residual solvent.
Table 1: Example Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase (v/v) | Modifier | Target Rf |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) | 0.1-1% Et₃N | 0.2 - 0.4 |
| Neutral Alumina | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | None | 0.2 - 0.4 |
Protocol 2: Recrystallization
1. Solvent Selection:
- In a test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol).
- Heat the mixture. If the solid dissolves, allow it to cool. If crystals form, you have found a suitable solvent.[6]
2. Procedure:
- Place the crude product in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[6]
- If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
3. Isolation:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.[6]
- Dry the purified crystals in a vacuum oven.
Purification Strategy Flowchart:
Caption: A general strategy for the purification of the target compound.
References
-
Organic Syntheses Procedure. 4,7-dichloroquinoline. Available from: [Link]
-
MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]
-
NIH. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available from: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
PrepChem.com. Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Welcome to the dedicated technical support center for Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of this compound's limited aqueous solubility. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful progression of your research and development endeavors. Our approach is grounded in scientific principles and practical laboratory experience to empower you with the knowledge to overcome solubility hurdles.
Understanding the Challenge: The Physicochemical Profile of a Quinolone Derivative
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1] However, its aromatic nature and substitution pattern contribute to a molecular structure with low polarity, often resulting in poor aqueous solubility. This presents a significant challenge for in vitro assays, formulation development, and ultimately, achieving desired bioavailability. This guide will walk you through a systematic approach to enhancing the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I try to dissolve Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in my aqueous buffer. What's the first thing I should try?
A1: The initial and often most effective approach is to start with a small amount of a water-miscible organic co-solvent.[2] The goal is to first dissolve the compound in a minimal volume of the organic solvent before adding it to the aqueous buffer. This "pre-dissolution" step can often prevent immediate precipitation. Common starting co-solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.
Q2: What are the best organic solvents for creating a stock solution of this compound?
A2: Based on the behavior of similar quinoline derivatives, polar aprotic solvents are generally excellent choices for creating high-concentration stock solutions.[3] We recommend starting with DMSO or DMF. For applications where these solvents are not suitable, ethanol, methanol, or acetonitrile can also be effective, although the maximum achievable concentration may be lower.
Q3: Can I use pH adjustment to improve the solubility of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate?
A3: Yes, pH modification can be a powerful tool for quinoline derivatives. The quinoline nitrogen is basic and can be protonated at acidic pH, increasing the compound's polarity and aqueous solubility. However, it is crucial to consider the stability of the ester group. Under strongly acidic or basic conditions, the ethyl ester is susceptible to hydrolysis, which would chemically alter your compound.[4][5] Therefore, a careful evaluation of a moderate pH range is recommended.
Q4: Are there any excipients I should be cautious about when formulating this compound?
A4: Yes, it's important to be aware of potential incompatibilities. For instance, some common excipients may contain reactive impurities that could degrade the active pharmaceutical ingredient (API).[6] It is always advisable to conduct compatibility studies with your chosen excipients under accelerated conditions (e.g., elevated temperature and humidity) to identify any potential degradation pathways.[7]
Troubleshooting Guide: From Simple Fixes to Advanced Strategies
This section provides a tiered approach to troubleshooting solubility issues, starting with basic adjustments and progressing to more advanced formulation techniques.
Tier 1: Initial Solvent Screening and Co-Solvent Systems
The first step in addressing solubility is to understand the compound's behavior in common laboratory solvents.
Predicted Solubility Profile of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate:
| Solvent | Predicted Solubility | Rationale & Comments |
| Water/Aqueous Buffers | Very Low | The nonpolar, aromatic structure limits interaction with water molecules. |
| DMSO (Dimethyl Sulfoxide) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[8] |
| DMF (N,N-Dimethylformamide) | High | Similar to DMSO, a powerful polar aprotic solvent. |
| Ethanol/Methanol | Moderate to High | Polar protic solvents that can engage in hydrogen bonding and solvate the compound.[9] |
| Acetonitrile | Moderate | A polar aprotic solvent, generally less effective than DMSO or DMF but useful in many applications. |
| Chloroform/Dichloromethane | High | Nonpolar organic solvents that are effective for dissolving the compound but are not water-miscible.[3] |
Experimental Protocol: Co-Solvent System Preparation
-
Stock Solution Preparation: Weigh a precise amount of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and dissolve it in a minimal volume of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial Dilution (if necessary): From this stock, you can make serial dilutions in the same organic solvent.
-
Aqueous Solution Preparation: To prepare your final aqueous solution, slowly add the desired volume of the organic stock solution to your vigorously stirred aqueous buffer. Crucially, the final concentration of the organic co-solvent should be kept as low as possible , ideally below 1% (v/v), to minimize its potential effects on biological systems.
Troubleshooting Tip: If you observe precipitation upon adding the stock solution to the buffer, try reducing the final concentration of your compound or slightly increasing the percentage of the co-solvent in your final solution.
Tier 2: Advanced Solubilization Techniques
If co-solvent systems are insufficient or undesirable for your application, more advanced techniques can be employed.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our quinoline derivative, forming an inclusion complex with enhanced aqueous solubility.[10]
Experimental Protocol: Cyclodextrin Inclusion Complex Formation (Kneading Method)
-
Molar Ratio Selection: Begin with a 1:1 molar ratio of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate to a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).[11]
-
Slurry Formation: In a mortar, add the cyclodextrin and a small amount of a water-alcohol mixture (e.g., 1:1 ethanol:water) to form a thick paste.
-
Incorporation of API: Add the quinoline derivative to the paste and knead for 30-60 minutes.
-
Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Assess the solubility of the resulting powder in your desired aqueous medium.
Causality Insight: The mechanical energy from kneading facilitates the inclusion of the drug molecule into the cyclodextrin cavity. The subsequent drying process removes the solvent, leaving a solid complex that can be readily dissolved in water.
A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[12] This can be achieved by methods such as solvent evaporation or melting. The goal is to reduce the particle size of the drug to a molecular level and improve its wettability.
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer. Common choices for heterocyclic compounds include polyvinylpyrrolidone (PVP) K30, Soluplus®, or hydroxypropyl methylcellulose (HPMC).[13][14]
-
Dissolution: Dissolve both the Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and the chosen polymer in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol). A typical starting drug-to-polymer ratio is 1:1 to 1:5 by weight.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film on the wall of the flask.
-
Final Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Solubility Assessment: Evaluate the dissolution characteristics of the resulting solid dispersion powder.
Self-Validating System: The resulting solid dispersion should be a homogenous, amorphous solid. This can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), which would show the absence of the drug's characteristic melting peak, and Powder X-Ray Diffraction (PXRD), which would display a halo pattern instead of sharp crystalline peaks.
Visualization of Experimental Workflows
Decision Tree for Solubility Enhancement
Caption: A decision-making workflow for addressing solubility issues.
General Workflow for Solid Dispersion Preparation
Caption: A streamlined process for creating solid dispersions via solvent evaporation.
References
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC. [Link]
-
Quinoline-4-carboxylic acid | Solubility of Things. Solubility of Things. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2017). MDPI. [Link]
-
Selection of suitable polymer and obtaining new amorphous solid dispersions with ferulic acid and soluplus. SciSpace. [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed. [Link]
-
Derivatives of quinolinecarboxylic acid. European Patent Office. [Link]
-
Some quinoline derivatives: Synthesis and comparative study towards corrosion of mild steel in 0.5 H2SO4. ResearchGate. [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2014). PMC. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Pharmaceutical Technology. [Link]
- Preparation of quinolines.
-
Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. (2023). PubMed. [Link]
-
Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018). NIH. [Link]
-
Evaluation of cyclodextrin solubilization of drugs. Free. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2014). PMC. [Link]
-
Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018). ResearchGate. [Link]
-
FIP Guidelines for Dissolution Testing of Solid Oral Products. (2021). YouTube. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]
-
Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Crystal Pharmatech Co., Ltd.. [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Aston Research Explorer. [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]
-
Process for the preparation of a quinoline carboxylic acid. European Patent Office. [Link]
-
8-Quinoline carboxylic acid. PhotochemCAD. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
- Process for the preparation of a quinoline carboxylic acid.
-
Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. (2023). YouTube. [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2023). MDPI. [Link]
-
Ester Hydrolysis (Acidic and Basic Conditions). (2014). YouTube. [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). ResearchGate. [Link]
-
Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Semantic Scholar. [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2023). Pandawa Institute Journals. [Link]
-
Chemical Compatibility Chart. Cole-Parmer. [Link]
Sources
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. photochemcad.com [photochemcad.com]
- 10. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. scispace.com [scispace.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Chloroquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving chloroquinoline substrates. Chloroquinolines are a common scaffold in medicinal chemistry, but their use in cross-coupling presents unique challenges due to the inherent stability of the C-Cl bond and the potential for catalyst inhibition by the quinoline nitrogen. This document is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter in the lab.
Section 1: Foundational Challenges & Initial Setup
Q1: My Suzuki reaction with a chloroquinoline substrate is showing no conversion. What are the most likely initial hurdles?
This is a common and frustrating starting point. The primary obstacle with chloroquinolines, as with other heteroaryl chlorides, is the high bond dissociation energy of the C-Cl bond. This makes the initial, and often rate-limiting, oxidative addition step of the catalytic cycle significantly more difficult compared to reactions with aryl bromides or iodides.[1][2]
Furthermore, the Lewis basic nitrogen atom on the quinoline ring can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, effectively poisoning the reaction and preventing the catalytic cycle from proceeding.[1]
Your initial troubleshooting should focus on overcoming these two core challenges:
-
Energizing the Oxidative Addition: Standard, first-generation catalysts like Pd(PPh₃)₄ are often insufficiently reactive for this transformation.[3] You must employ a more robust catalyst system.
-
Mitigating Catalyst Inhibition: The choice of ligand and reaction conditions can minimize the inhibitory effect of the quinoline nitrogen.
Q2: How do I select the right Palladium catalyst and ligand for my chloroquinoline coupling?
This is the most critical decision for a successful reaction. For challenging substrates like chloroquinolines, the focus is on ligands that are both electron-rich and sterically bulky .
-
Electron-richness increases the electron density on the palladium(0) center, making it more nucleophilic and better able to donate electron density into the σ* orbital of the C-Cl bond, thus facilitating oxidative addition.
-
Bulkiness promotes the formation of coordinatively unsaturated, highly reactive 12- or 14-electron Pd(0) species by favoring the dissociation of extra ligand molecules.[4] This "L₁Pd(0)" active species is crucial for activating the strong C-Cl bond.
Below is a comparison of common ligand classes for this application.
| Ligand Class | Examples | Key Characteristics & Causality | Typical Conditions |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | The Gold Standard. These ligands possess a biphenyl backbone that holds a bulky dialkylphosphine in close proximity to the palladium center. This architecture creates a sterically demanding and highly electron-rich environment, ideal for activating aryl chlorides.[5] | Pd(OAc)₂ or Pd₂(dba)₃ precatalyst, 1-4 mol% Pd, L/Pd ratio 2:1, K₃PO₄ or Cs₂CO₃ base, Toluene/H₂O or Dioxane/H₂O, 80-110 °C. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly Effective. NHCs are strong σ-donors and are more electron-donating than most phosphines. They form very stable bonds with palladium, preventing catalyst decomposition at high temperatures. The in-situ generation from their imidazolium salts is straightforward.[6] | Pd(OAc)₂ precatalyst, 1-3 mol% Pd, Strong base like KOtBu or K₃PO₄, Anhydrous Dioxane or Toluene, 80-110 °C. |
| Ferrocenyl Phosphines | dppf | Moderately Effective. While PdCl₂(dppf) is a common and robust precatalyst, it can be less effective for the most challenging chloroquinolines compared to modern Buchwald-type ligands. Its rigidity can be beneficial in some cases. | Pre-formed PdCl₂(dppf) complex, 2-5 mol% Pd, K₂CO₃ or K₃PO₄ base, DMF or Dioxane, 90-120 °C. |
| Triarylphosphines | PPh₃ | Generally Ineffective. The classic Pd(PPh₃)₄ is typically not reactive enough for the oxidative addition of chloroquinolines and should be avoided as a starting point to save time and resources. | Not Recommended. |
Section 2: Troubleshooting Poor Performance
Q3: I'm using a modern ligand (like SPhos) but my yield is still low or the reaction has stalled. What should I check next?
If you've selected an appropriate catalyst system but are still facing issues, the problem likely lies with the other reaction parameters: the base, the solvent, or the integrity of your reagents.
The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6]
-
Base Choice: For chloroquinoline couplings, strong inorganic bases are preferred.
-
K₃PO₄ (Potassium Phosphate): An excellent all-around choice. It is strong enough for most couplings but less harsh than alkoxides. It often requires a small amount of water as a co-solvent to be effective.
-
Cs₂CO₃ (Cesium Carbonate): Often provides higher reactivity due to the high solubility of its boronate salts in organic solvents. It is more expensive but can be the key to success for very difficult couplings.
-
KOtBu (Potassium tert-butoxide): A very strong base, typically used under anhydrous conditions with NHC ligands. It can be too harsh for substrates with base-sensitive functional groups.
-
KF (Potassium Fluoride): A milder base, useful if your substrate contains base-labile groups like esters. It activates boronic acids by forming a highly nucleophilic trifluoroborate salt in situ.[6]
-
-
Solvent System: The solvent must solubilize all components and facilitate the reaction.
-
Aqueous Mixtures (Toluene/H₂O, Dioxane/H₂O): The most common systems. Water helps dissolve the inorganic base and facilitates the formation of the active [ArPd(OH)L₂] species that can accelerate transmetalation.
-
Anhydrous Solvents (Dioxane, Toluene, DME): Sometimes necessary to prevent side reactions like protodeboronation, especially with sensitive boronic acids. Anhydrous conditions have proven successful for couplings on functionalized quinolines.[7]
-
-
Boronic Acid Integrity: Boronic acids can degrade over time, especially in the presence of moisture, leading to two main problems:
-
Protodeboronation: The C-B bond is cleaved by a proton source (like water), converting the boronic acid to the corresponding arene and boric acid.
-
Trimerization: Boronic acids can dehydrate to form cyclic trimers called boroxines.[1] While often still reactive, their purity and stoichiometry can be uncertain.
-
-
Troubleshooting Protocol: Reagent Check
-
Take a small sample of your boronic acid and run a ¹H NMR. Check for the presence of the corresponding arene byproduct.
-
If degradation is suspected, consider using a freshly purchased bottle or purifying the existing stock.
-
Alternative: Switch to more stable boronic acid derivatives like pinacol esters or MIDA boronates, which are known to be more robust.[2][8]
-
If the above steps fail, direct inhibition by the quinoline nitrogen is a strong possibility. A clever strategy reported by the Denmark group for coupling Lewis-basic heterocycles is the addition of a sacrificial Lewis acid.[1]
-
Experimental Protocol: Lewis Acid Additive
-
Set up your standard reaction under anhydrous conditions.
-
Before adding the palladium catalyst, add 1.0-1.2 equivalents of trimethyl borate, B(OMe)₃.
-
Stir for 10-15 minutes at room temperature. The B(OMe)₃ will coordinate to the quinoline nitrogen, masking its Lewis basicity.
-
Add your palladium precatalyst and ligand, and proceed with the reaction as planned.
-
Section 3: Identifying and Mitigating Side Reactions
Q4: My reaction is producing significant byproducts. How can I identify and prevent them?
Analyzing the byproducts by LC-MS and NMR is key to diagnosing the problem. The most common side reactions in Suzuki couplings of chloroquinolines are hydrodehalogenation and boronic acid homocoupling.
-
What it is: The chloroquinoline is reduced to quinoline.
-
Causality: After oxidative addition, the Ar-Pd(II)-Cl intermediate can undergo a reaction with a hydride source, followed by reductive elimination of Ar-H.[1] Hydride sources can include amine bases, alcoholic solvents, or even trace water reacting with the base.
-
Prevention:
-
Avoid Amine Bases and Alcohol Solvents: Stick to carbonate or phosphate bases and aprotic solvents like dioxane or toluene.
-
Ensure Anhydrous Conditions: If hydrodehalogenation is severe, dry your solvent and reagents thoroughly.
-
Optimize Ligand: Some ligands are more prone to processes that can lead to hydride formation. Screening a different class of ligand (e.g., switching from a biaryl phosphine to an NHC) may help.
-
-
What it is: Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar'-Ar').
-
Causality: This is often promoted by the presence of Pd(II) species and oxygen before the catalytic cycle begins in earnest.[1] If your Pd(0) precatalyst is not fully active or if the reaction mixture is not properly degassed, Pd(II) can catalyze this undesired reaction.
-
Prevention:
-
Thorough Degassing: This is non-negotiable. Use a robust method like freeze-pump-thaw (3 cycles) or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.
-
Use a Pd(0) Source: Precatalysts like Pd₂(dba)₃ are already in the Pd(0) state. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), ensure your conditions are sufficient to reduce it to Pd(0) at the start of the reaction.
-
Visualized Workflows and Mechanisms
The Suzuki Catalytic Cycle for Chloroquinolines
The diagram below illustrates the key steps, highlighting the challenging oxidative addition phase.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Decision Workflow
Use this flowchart to systematically diagnose and solve issues with your chloroquinoline Suzuki coupling.
Caption: A step-by-step workflow for troubleshooting chloroquinoline couplings.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Room-Temperature Chan–Lam–Evans Coupling of Boronic Acids and Amines.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Boron-Containing Small Molecules. Journal of the American Chemical Society, 129(21), 6716–6717.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Welcome to the technical support center for Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides based on established principles of organic chemistry and pharmaceutical stability testing.
I. Understanding the Molecule: Key Stability-Influencing Features
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate possesses several functional groups that are susceptible to degradation under certain conditions. Understanding these will help in preemptively avoiding decomposition.
-
4-Chloro Substituent: The chlorine atom at the 4-position of the quinoline ring is a potential site for nucleophilic substitution and photodegradation.
-
Ethyl Ester Group: The ester functional group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions.
-
Quinoline Core: The quinoline ring system itself can be subject to oxidation and photodegradation, although it is generally a stable aromatic system.[1]
II. Frequently Asked Questions (FAQs)
Here we address some of the common queries regarding the storage and handling of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
Q1: What are the optimal storage conditions for Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate?
A1: For routine short-to-medium-term storage, the compound should be stored in a cool, dark, and dry place. While some suppliers suggest room temperature storage, for enhanced stability, we recommend the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of potential hydrolytic and thermal degradation reactions. |
| Light | Protected from light (Amber vial) | Chloroquinoline derivatives can be susceptible to photodegradation.[2] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation of the quinoline ring. |
| Moisture | Tightly sealed container with a desiccant | To minimize the risk of hydrolysis of the ethyl ester. |
Q2: What are the visible signs of decomposition?
A2: A pure sample of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate should be a white to off-white solid. Any significant color change, such as yellowing or browning, can be an indicator of degradation. The presence of a strong odor, clumping of the solid (due to moisture absorption), or a change in solubility should also be considered signs of potential decomposition.
Q3: Can I store this compound in solution?
A3: Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you need to prepare stock solutions, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store at -20°C or below, protected from light.
III. Troubleshooting Guide
This section provides a systematic approach to identifying and addressing potential decomposition issues.
Identifying Potential Degradation Pathways
The primary degradation pathways for Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate are hydrolysis and photodegradation.
Caption: Potential degradation pathways.
1. Hydrolysis of the Ethyl Ester
-
Cause: Exposure to moisture, especially in the presence of acidic or basic catalysts, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3]
-
Identification:
-
Appearance: The formation of the carboxylic acid may not result in a significant color change but could alter the crystalline structure of the solid.
-
Solubility: The carboxylic acid will have different solubility characteristics, particularly in aqueous bases.
-
Analytical Confirmation: The most reliable method for detection is High-Performance Liquid Chromatography (HPLC). The carboxylic acid will have a different retention time than the parent ester. Mass spectrometry (MS) can confirm the identity of the new peak by showing the expected molecular weight of the hydrolyzed product.
-
2. Photodegradation of the 4-Chloro Group
-
Cause: Exposure to ultraviolet (UV) light can induce the cleavage of the carbon-chlorine bond, leading to the formation of a 4-hydroxy derivative.[2]
-
Identification:
-
Appearance: Photodegradation can often lead to the formation of colored impurities, causing the sample to appear yellow or brown.
-
Analytical Confirmation: HPLC analysis will show a new peak with a different retention time. LC-MS analysis will confirm the identity of this peak by showing a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.
-
Experimental Protocols for Purity Assessment
A stability-indicating HPLC method is crucial for assessing the purity of your compound and detecting any degradation products.
Protocol: Stability-Indicating HPLC Method
This is a general method based on established protocols for similar quinoline derivatives.[4][5] Optimization may be required for your specific instrumentation and requirements.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient elution is recommended to separate the parent compound from potential polar (hydrolyzed) and non-polar impurities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Detection:
-
UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is ideal for this). A starting wavelength of 254 nm is recommended.
-
-
Sample Preparation:
-
Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Interpreting the Results:
-
A pure sample will show a single major peak at a specific retention time.
-
The presence of additional peaks indicates impurities or degradation products.
-
By comparing the chromatograms of a fresh sample with an aged or stressed sample, you can identify the formation of new peaks corresponding to degradation products.
Caption: HPLC analysis workflow.
IV. Best Practices for Long-Term Stability
To ensure the long-term integrity of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, adhere to the following best practices:
-
Aliquoting: Upon receipt, if you do not intend to use the entire batch at once, aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to atmospheric moisture and temperature fluctuations.
-
Inert Gas Blanketing: For high-value or sensitive experiments, after aliquoting, flush the vials with an inert gas like argon or nitrogen before sealing.
-
Record Keeping: Maintain a detailed log for each vial, including the date of receipt, aliquoting date, and dates of use.
-
Periodic Purity Checks: For long-term storage, it is advisable to perform periodic purity checks using the HPLC method described above to monitor for any signs of degradation.
By following these guidelines, you can significantly minimize the risk of decomposition and ensure the reliability and reproducibility of your experimental results.
V. References
-
Coelho, A., Chagas, C. E. P., et al. (2017). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Journal of Pharmaceutical and Biomedical Analysis, 145, 248-254.
-
Henriques, M. S. C., Kuş, N., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate.
-
Kappe, C. O. (2000). 4-Hydroxy-2-quinolones: A versatile scaffold for the synthesis of pharmaceutically relevant compounds. Molecules, 5(1), 44-60.
-
Maguire, M. P., Sheets, K. R., et al. (1994). 4-Amino-3-cyano-7-ethoxyquinolines as potent antagonists of the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 37(14), 2129-2137.
-
Reineke, A., Göen, T., et al. (2000). Quinoline and derivatives at a tar oil contaminated site: hydroxylated products as indicator for natural attenuation? Environmental science & technology, 34(15), 3171-3178.
-
Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of pharmaceutical and biomedical analysis, 84, 224-231.
-
Coelho, A., et al. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 185, 113237.
-
Yadav, P., & Shah, K. (2021). Quinoline: A versatile heterocyclic compound in medicinal chemistry. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. A state-of-the-art review of quinoline degradation and technical bottlenecks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Impurities in Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting common impurities encountered during the synthesis, purification, and storage of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. This document is structured to provide not only procedural guidance but also the underlying scientific rationale for the experimental choices, ensuring a robust and validated approach to impurity analysis.
Introduction to Impurity Profiling
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a key intermediate in various synthetic pathways. The purity of this compound is critical for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1][2][3] This guide will focus on the most probable impurities based on the common synthetic routes and the chemical nature of the molecule.
The primary synthetic route to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate typically involves a Gould-Jacobs reaction followed by a chlorination step.[2][4][5] Understanding this pathway is fundamental to anticipating potential process-related impurities.
Visualizing the Synthetic Pathway and Potential Impurities
The following diagram illustrates the general synthetic pathway and highlights the key stages where impurities can be introduced.
Caption: Synthetic pathway and points of impurity introduction.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: I see a persistent impurity with a lower retention time in my HPLC analysis that seems to be more polar than my final product. What could it be?
Answer:
This is one of the most common issues and the impurity is highly likely to be the unreacted intermediate, Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (Impurity A) .
-
Scientific Rationale: The final step of the synthesis is the chlorination of the 4-hydroxy group.[3] This reaction can be incomplete, especially if the chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) is not fresh, used in insufficient stoichiometric amounts, or if the reaction time and temperature are not optimal. The hydroxyl group makes this precursor significantly more polar than the final chlorinated product, leading to an earlier elution time in reverse-phase HPLC.
-
Troubleshooting and Identification Protocol:
-
Co-injection: The most straightforward way to confirm the identity of this impurity is to co-inject your sample with a known standard of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. If the peak area of the suspected impurity increases proportionally, its identity is confirmed.
-
LC-MS Analysis: If a standard is not available, perform LC-MS analysis. The mass of this impurity will be lower than the final product by the mass of HCl and higher by the mass of H₂O.
-
Expected Mass:
-
Final Product (C₁₄H₁₄ClNO₂): [M+H]⁺ ≈ 264.08
-
Impurity A (C₁₄H₁₅NO₃): [M+H]⁺ ≈ 246.09
-
-
-
Forced Degradation: Intentionally hydrolyze a small sample of your purified final product by dissolving it in a mild acidic or basic aqueous solution and gently heating. Analyze the resulting mixture by HPLC. The appearance or increase of the suspected impurity peak strongly suggests it is the hydrolysis product, which is identical to the hydroxy precursor.
-
-
Corrective Actions:
-
Ensure your chlorinating agent is of high quality and handled under anhydrous conditions.
-
Consider increasing the molar excess of the chlorinating agent.
-
Optimize the reaction temperature and time to drive the conversion to completion.
-
Implement an additional purification step, such as recrystallization or column chromatography, optimized to separate compounds with different polarities.
-
FAQ 2: My mass spectrometry results show a peak with the same mass as my product, but it has a slightly different retention time in my HPLC. What is the likely cause?
Answer:
You are likely observing a regioisomeric impurity .
-
Scientific Rationale: The Gould-Jacobs reaction, while generally reliable, can sometimes lead to the formation of regioisomers, especially if the aniline starting material has substituents that do not strongly direct the cyclization to a single position.[1][6] In the case of 3,5-dimethylaniline, while the 4-hydroxy product is sterically and electronically favored, trace amounts of other isomers, such as an Ethyl 4-hydroxy-6,8 -dimethylquinoline-3-carboxylate, could potentially form and be carried through the chlorination step. These isomers will have the same mass but different chromatographic behavior due to slight differences in their three-dimensional structure and polarity.
-
Troubleshooting and Identification Protocol:
-
High-Resolution HPLC: Utilize a high-resolution HPLC column and optimize your gradient to maximize the separation between the main peak and the isomeric impurity.
-
Preparative HPLC/TLC: If the impurity is present in sufficient quantity, isolate it using preparative HPLC or TLC for structural elucidation.[7]
-
2D NMR Spectroscopy: The definitive identification of regioisomers requires advanced spectroscopic techniques. 2D NMR experiments, such as NOESY or HMBC, can establish the connectivity of the protons and carbons, confirming the substitution pattern on the quinoline ring. For example, the correlation between the methyl protons and the aromatic ring carbons will differ between the desired 5,7-dimethyl product and other isomers.
-
-
Corrective Actions:
-
Carefully control the temperature of the cyclization step in the Gould-Jacobs reaction, as temperature can influence regioselectivity.
-
Re-evaluate the purification of the intermediate Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. A highly pure intermediate is less likely to yield isomeric impurities in the final product.
-
FAQ 3: During storage, I've noticed the appearance of a new, more polar impurity in my batch of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. What is happening?
Answer:
Your product is likely undergoing hydrolysis .
-
Scientific Rationale: The 4-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis. The presence of moisture, even atmospheric, can lead to the slow conversion of the chloro group back to a hydroxyl group, regenerating Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (Impurity A). This is a common degradation pathway for 4-chloroquinoline derivatives.
-
Preventative Measures and Troubleshooting:
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture.
-
Forced Degradation Study: To confirm that the observed degradation product is indeed the hydroxy derivative, perform a forced degradation study under hydrolytic conditions (acidic, basic, and neutral) and compare the degradation profile with your stored sample.
-
Analytical Monitoring: Regularly monitor the purity of your stored material using a validated HPLC method to track the formation of any degradation products over time.
-
Workflow for Impurity Identification
Caption: A systematic workflow for impurity identification.
Summary of Potential Impurities and Analytical Data
| Impurity Name | Structure | Probable Origin | Typical HPLC Behavior (Reverse Phase) | Expected [M+H]⁺ |
| Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (Impurity A) | C₁₄H₁₅NO₃ | Incomplete chlorination / Degradation | Elutes earlier than the main product | ~246.09 |
| Regioisomeric Impurity | C₁₄H₁₄ClNO₂ | Side reaction during cyclization | Elutes close to the main product | ~264.08 |
| 3,5-Dimethylaniline | C₈H₁₁N | Unreacted starting material | Elutes much earlier | ~122.10 |
| Diethyl (ethoxymethylene)malonate | C₁₀H₁₆O₅ | Unreacted starting material | Elutes very early | ~217.10 |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 320 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Disclaimer: This is a starting method and may require optimization for your specific instrumentation and impurity profile.
Protocol 2: Forced Degradation (Hydrolysis)
-
Prepare three solutions of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (approx. 1 mg/mL) in:
-
0.1 M HCl
-
0.1 M NaOH
-
Water
-
-
Keep a control sample dissolved in the HPLC mobile phase.
-
Heat the solutions at 60 °C for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by the developed HPLC method and compare the chromatograms to identify degradation products.
References
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. National Institutes of Health. Retrieved from [Link]
-
Demarque, D. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]
-
Gising, J., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. CSIRO Publishing. Retrieved from [Link]
-
Kamal, A., et al. (2023). A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. ACS Publications. Retrieved from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship. Future Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
Taylor, R. D., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Publications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Structure-Activity Relationship of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate Derivatives for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, promising scaffold: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate . While comprehensive SAR studies on this exact derivative series are emerging, this document synthesizes data from closely related quinoline-3-carboxylate analogues to provide a predictive framework for designing novel therapeutic agents. We will explore the key structural motifs, their influence on biological activity—primarily focusing on anticancer and antimicrobial potential—and provide detailed experimental protocols to support further research and development.
The Quinoline-3-carboxylate Scaffold: A Foundation for Potent Bioactivity
The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs.[1][2] The incorporation of a carboxylate group at the 3-position, particularly as an ethyl ester, has been shown to be a critical determinant of biological activity in various contexts. Studies on related quinoline-3-carboxylate derivatives have demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 and K562. The core structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate presents several key features ripe for systematic modification to explore and optimize its therapeutic potential.
The primary points of interest for SAR studies on this scaffold are:
-
The 4-Chloro Group: This is a reactive site suitable for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
-
The C3-Ethyl Carboxylate Group: Modifications here, such as hydrolysis to the carboxylic acid, amidation, or transformation into other bioisosteres, can significantly impact potency and pharmacokinetic properties.
-
The 5,7-Dimethyl Groups: These substituents on the benzene portion of the quinoline ring influence the electronic and steric properties of the molecule, which can affect target binding and metabolism.
Comparative Analysis of Structural Modifications on Biological Activity
While specific data for a library of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate derivatives is not yet extensively published, we can infer the likely impact of structural changes based on robust studies of analogous quinoline-3-carboxylates. The following sections outline these expected relationships, supported by experimental data from related compounds.
The Critical Role of the C3-Carboxylate Moiety
The ethyl carboxylate group at the C-3 position is a crucial feature for the biological activity of this class of compounds. Research on related 4-oxo-3-carboxyl quinolones in the context of antimalarial activity has shown that replacement of the 3-carboxyl ester group with a carboxylic acid or a carboxylic amide leads to a significant decrease or complete abolishment of activity. Similarly, the absence of any substituent at the C-3 position results in a loss of potency. This suggests that the ester functionality is vital for target interaction, potentially through hydrogen bonding or by influencing the overall electronic distribution of the molecule.
Table 1: Influence of C3-Substituent on the Antimalarial Activity of 7-Methoxy-4-oxoquinolines
| Compound Reference | C3-Substituent | Activity (EC50 in µM) |
| 7 | -COOEt | 0.25 |
| 22a | -COOH | >10 |
| 23a | -CONH₂ | >10 |
| 21a | -H | >10 |
Data extrapolated from a study on antimalarial 4-oxo-3-carboxyl quinolones to illustrate the importance of the C3-ester.
Modifications at the C4-Position: Introducing Diversity
The chlorine atom at the C-4 position serves as a versatile chemical handle for introducing a variety of substituents through nucleophilic aromatic substitution. This allows for the exploration of how different functional groups impact the compound's interaction with biological targets. While the 4-chloro precursor itself may possess activity, its replacement with amino, alkoxy, or thioether linkages can modulate potency, selectivity, and physicochemical properties.
For instance, in other quinoline series, the introduction of an amino group at the C4-position has been a successful strategy for developing potent anticancer agents. The nature of the amine substituent, including the length and branching of alkyl chains, can further fine-tune the activity.
The Influence of the 5,7-Dimethyl Substitution Pattern
The methyl groups at the C-5 and C-7 positions are expected to enhance the lipophilicity of the molecule, which can improve cell membrane permeability. Furthermore, these groups can influence the orientation of the molecule within a target's binding pocket through steric interactions. In studies of other quinoline derivatives, substitutions on the benzene ring have been shown to significantly affect biological activity. For example, the position of a methoxy group (at C-5 vs. C-7) on the quinoline ring has been demonstrated to have a substantial impact on antimalarial potency. This highlights the sensitivity of the quinoline scaffold to the substitution pattern on its benzenoid ring.
Experimental Protocols
To facilitate further research on this promising scaffold, we provide detailed, self-validating experimental protocols for the synthesis of the parent compound and for the evaluation of the biological activity of its derivatives.
Synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
The synthesis of the title compound can be achieved through a multi-step process starting from 3,5-dimethylaniline, following established methods for quinoline synthesis.
Caption: Proposed SAR map for the target scaffold.
Conclusion and Future Directions
The Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate scaffold holds significant promise for the development of novel therapeutic agents. While direct experimental data on a wide range of its derivatives is still needed, a robust, predictive framework for its structure-activity relationship can be constructed from the wealth of knowledge on related quinoline-3-carboxylates. The key takeaways for researchers are:
-
The C3-ethyl ester is likely essential for potent biological activity and should be retained in initial derivatization efforts.
-
The C4-chloro position is the ideal site for introducing chemical diversity to explore interactions with biological targets and modulate the compound's properties.
-
The 5,7-dimethyl groups provide a lipophilic core that can be further modified to optimize pharmacokinetic and pharmacodynamic profiles.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on this scaffold. By exploring various substitutions at the C4-position and potentially bioisosteric replacements for the C3-ester, it is highly probable that novel compounds with potent and selective anticancer or antimicrobial activities will be discovered. This guide provides the foundational knowledge and experimental starting points for such an endeavor.
References
-
Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1847. [Link]
-
Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529. [Link]
-
Naidoo, S., et al. (2021). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Molecules, 26(16), 4945. [Link]
- Various Authors. (n.d.). General information on the synthesis and biological activity of quinoline derivatives. ResearchGate.
Sources
In Vitro Biological Evaluation of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and Its Analogs: A Comparative Guide
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of the in vitro biological performance of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from multiple studies to offer insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds. We will delve into their anticancer and antimicrobial activities, supported by detailed experimental protocols and workflow visualizations to ensure scientific integrity and reproducibility.
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline core allows for extensive structural modifications, enabling medicinal chemists to fine-tune its biological profile.[4] The ethyl 4-chloroquinoline-3-carboxylate framework, in particular, serves as a critical building block for creating novel therapeutic agents.[5][6] The introduction of substituents, such as the dimethyl groups at the 5 and 7 positions, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on comparing such analogs to elucidate key structural determinants for biological efficacy.
Comparative Analysis of Biological Activity
The true measure of a compound's potential lies in its performance in validated biological assays. Here, we compare the in vitro activity of various quinoline-3-carboxylate analogs against cancer cell lines and microbial pathogens.
Anticancer and Cytotoxic Activity
The antiproliferative potential of quinoline derivatives is a major area of investigation.[3] The primary method for assessing this is through cytotoxicity assays on various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of the compound required to inhibit the growth of 50% of the cell population.
A study on quinoline-3-carboxylate derivatives revealed potent antiproliferative activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines.[7] As shown in the table below, specific substitutions on the quinoline scaffold can yield compounds with IC₅₀ values in the sub-micromolar range, indicating high potency.[7]
Table 1: Comparative Anticancer Activity of Quinoline-3-Carboxylate Analogs
| Compound ID | Modifications on Quinoline Core | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4m | Varied substitutions | MCF-7 | 0.33 | [7] |
| 4n | Varied substitutions | MCF-7 | 0.33 | [7] |
| 4k | Varied substitutions | K562 | 0.28 | [7] |
| 4m | Varied substitutions | K562 | 0.28 | [7] |
| 13e | Heterocyclic substitution at C4 | PC-3 (Prostate) | 2.61 | [8] |
| 13h | Heterocyclic substitution at C4 | KG-1 (Leukemia) | 2.98 |[8] |
Note: The specific structures for compounds 4m, 4n, 4k, 13e, and 13h are detailed in the cited literature. The data highlights that modifications across the quinoline scaffold significantly impact cytotoxic potency.
These results underscore the importance of the substitution pattern. For instance, the introduction of specific heterocyclic moieties can enhance activity against different cancer types.[8] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis through intrinsic pathways.[7]
Antimicrobial Activity
Quinoline derivatives have long been recognized for their antimicrobial properties, forming the basis for drugs like ciprofloxacin.[2] The evaluation of new analogs often involves determining their efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
The structure-activity relationship analysis of various quinoline hybrids has shown that specific substitutions dramatically influence antimicrobial potency. For example, the presence of chlorine atoms at the '2' and '4' positions of a phenyl ring substituent can enhance activity.[9] Interestingly, bromine substitution can increase activity against Gram-negative bacteria, possibly due to changes in lipophilicity.[9] The addition of multiple methoxy groups has also been shown to improve antimicrobial effects against both bacterial types.[9]
Table 2: Structure-Activity Relationship Insights for Antimicrobial Quinoline Analogs
| Substituent Type | General Effect on Activity | Rationale / Observation | Reference |
|---|---|---|---|
| Halogens (Cl, Br) | Enhanced activity, particularly against Gram-negative bacteria. | Increases lipophilicity, aiding membrane penetration. | [9] |
| Methoxy Groups | Improved activity against both Gram-positive and Gram-negative bacteria. | Cumulative electron-releasing effect and favorable stereochemistry for target binding. | [9] |
| Heterocyclic Amines | Varies; can be converted to tetracyclic structures with potential activity. | Serves as a modifiable handle for further synthesis. |[10] |
Key Experimental Methodologies: A Practical Guide
Reproducibility is paramount in scientific research. This section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the compounds discussed. The causality behind experimental choices is explained to provide a deeper understanding of the process.
General Synthetic Approach for Analogs
The generation of a library of analogs for testing is the foundational step. The Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate scaffold is typically synthesized and then modified. A common method involves the chlorination of the corresponding 4-oxo-quinoline precursor using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[10][11] This 4-chloro position is then highly reactive and allows for the introduction of various nucleophiles (amines, thiols, etc.) to create a diverse set of analogs.
Caption: General synthetic pathway for quinoline-3-carboxylate analogs.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[12] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Rationale: An initial incubation period ensures cells recover from trypsinization and adhere to the plate, forming a uniform monolayer for consistent drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Rationale: A wide concentration range is necessary to determine the dose-response curve and accurately calculate the IC₅₀ value. The incubation time should be sufficient to observe antiproliferative effects.
-
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.
-
Rationale: The formazan crystals are insoluble in aqueous solution and must be fully dissolved to allow for accurate spectrophotometric measurement.
-
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Standard workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Outlook
The Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate scaffold and its analogs represent a highly promising class of compounds with significant potential in anticancer and antimicrobial drug discovery. The comparative data clearly indicates that subtle changes in the substitution pattern on the quinoline ring can lead to dramatic differences in biological activity, offering a rich field for structure-activity relationship studies.[4][9] The potent, sub-micromolar activities observed for several analogs warrant further investigation, including mechanistic studies to identify specific cellular targets and in vivo evaluation to assess their therapeutic index and pharmacokinetic profiles. The robust and reproducible in vitro protocols detailed in this guide provide a solid foundation for researchers to conduct these critical next steps.
References
-
Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: NIH URL: [Link]
-
Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: PubMed URL: [Link]
-
Title: Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells Source: PubMed URL: [Link]
-
Title: Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates Source: PMC - NIH URL: [Link]
-
Title: Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents Source: PubMed URL: [Link]
-
Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PMC - NIH URL: [Link]
-
Title: Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation Source: MDPI URL: [Link]
-
Title: Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line Source: ResearchGate URL: [Link]
-
Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ScienceDirect URL: [Link]
-
Title: Review on Antimicrobial Activity of Quinoline Source: Human Journals URL: [Link]
-
Title: Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids Source: ProQuest URL: [Link]
-
Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: MDPI URL: [Link]
-
Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: MDPI URL: [Link]
-
Title: Ethyl coumarin-3-carboxylate: Synthesis and chemical properties Source: ACG Publications URL: [Link]
-
Title: Anticancer Activity of Quinoline Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Cytotoxicity MTT Assay Source: Springer Nature Experiments URL: [Link]
-
Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: NIH URL: [Link]
-
Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation Source: Advanced Journal of Chemistry, Section A URL: [Link]
-
Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents Source: NIH URL: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 10. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthetic Routes of Substituted Quinolines for Researchers and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence has driven over a century of research into synthetic methodologies for its construction and derivatization. This guide provides a comparative analysis of the most prominent synthetic routes to substituted quinolines, offering insights into their mechanisms, substrate scope, and practical applications. We will delve into both classical name reactions and modern catalytic approaches, providing experimental data to inform the selection of the most suitable method for your research and development endeavors.
Classical Approaches to Quinoline Synthesis: The Foundation
The traditional methods for quinoline synthesis, many of which were developed in the late 19th century, remain valuable tools in the organic chemist's arsenal. These reactions are often characterized by harsh conditions but are effective for the synthesis of a variety of quinoline derivatives.
The Skraup Synthesis: A Classic Route to Unsubstituted Quinolines
The Skraup synthesis is a well-established method for producing quinoline itself and its simple derivatives. The reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[4][5]
Mechanism and Rationale: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to yield a 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline.[1] The use of a strong acid and an oxidizing agent is crucial for the success of the reaction, but also contributes to its often vigorous and sometimes violent nature.[5]
Advantages:
-
Utilizes simple and readily available starting materials.
-
Effective for the synthesis of the parent quinoline ring.
Limitations:
-
Harsh and often exothermic reaction conditions require careful control.[5]
-
Can result in low yields for certain substituted anilines.
-
The use of strong acids and oxidizing agents can limit the functional group tolerance.
Experimental Example: Synthesis of Quinoline
A mixture of aniline, glycerol, concentrated sulfuric acid, and nitrobenzene is heated. The reaction is typically vigorous. After the reaction is complete, the mixture is poured into water and neutralized, and the quinoline is isolated by steam distillation. Yields for this reaction are reported to be in the range of 84-91%.[6]
The Doebner-von Miller Reaction: Expanding the Scope
A modification of the Skraup synthesis, the Doebner-von Miller reaction, allows for the synthesis of a broader range of substituted quinolines. This method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[7][8]
Mechanism and Rationale: The mechanism is believed to involve the 1,4-addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[7] The choice of the α,β-unsaturated carbonyl compound directly determines the substitution pattern on the resulting quinoline ring.
Advantages:
-
Greater versatility in the synthesis of substituted quinolines compared to the Skraup synthesis.
-
A wide variety of α,β-unsaturated carbonyl compounds can be employed.
Limitations:
-
Can suffer from regioselectivity issues, leading to mixtures of products.
-
The reaction conditions can still be harsh, often requiring strong acids and high temperatures.
-
Polymerization of the α,β-unsaturated carbonyl compound can be a significant side reaction.
Experimental Example: Synthesis of 2-Phenylquinoline
Aniline and cinnamaldehyde are reacted in the presence of a Lewis or Brønsted acid catalyst. Under optimized solvent-free, conventional heating conditions, a series of substituted quinoline derivatives have been synthesized in moderate to excellent yields (42-89%) within 3 hours.
The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound, such as acetylacetone, to produce 2,4-disubstituted quinolines.[9]
Mechanism and Rationale: The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the quinoline ring.[9] The choice of the 1,3-dicarbonyl compound dictates the substituents at the 2- and 4-positions of the quinoline.
Advantages:
-
Provides a direct route to 2,4-disubstituted quinolines.
-
A variety of 1,3-dicarbonyl compounds can be used to generate diverse substitution patterns.
Limitations:
-
Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.
-
The reaction often requires strong acid catalysts and elevated temperatures.
The Friedländer Synthesis: A Versatile and High-Yielding Method
The Friedländer synthesis is a widely used and versatile method for the preparation of polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4]
Mechanism and Rationale: The reaction is typically catalyzed by either an acid or a base and is believed to proceed through the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the active methylene compound, followed by an intramolecular aldol-type condensation and dehydration.[4]
Advantages:
-
Generally provides high yields of a single product.
-
Offers good regioselectivity.
-
Can be performed under relatively mild conditions compared to other classical methods.
Limitations:
-
The primary limitation is the availability of the required 2-aminoaryl aldehyde or ketone starting materials.
Experimental Example: Microwave-Assisted Friedländer Synthesis
The reaction of a 2-aminophenylketone with a cyclic ketone in neat acetic acid under microwave irradiation at 160°C can produce the corresponding quinoline in excellent yield within 5 minutes.[10]
The Pfitzinger Reaction: Synthesis of Quinoline-4-carboxylic Acids
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids and their derivatives through the reaction of isatin with a carbonyl compound in the presence of a base.[11][12]
Mechanism and Rationale: The reaction is initiated by the base-catalyzed hydrolysis of isatin to form an isatinic acid salt. This is followed by condensation with the carbonyl compound to form an imine, which then undergoes an intramolecular aldol-type condensation and dehydration to yield the quinoline-4-carboxylic acid.[13]
Advantages:
-
Provides a direct route to valuable quinoline-4-carboxylic acids.
-
A variety of carbonyl compounds can be used to introduce substituents at the 2- and 3-positions.
Limitations:
-
Requires a strong base, which may not be compatible with all functional groups.
-
The starting isatin may require synthesis if not commercially available.
The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines
This synthesis provides access to 2-hydroxyquinolines (quinolones) and 4-hydroxyquinolines (4-quinolones) from the reaction of anilines with β-ketoesters. The reaction conditions determine the isomer that is formed.
Mechanism and Rationale: At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-quinolone (Conrad-Limpach). At higher temperatures, the formation of a β-ketoanilide is favored, which cyclizes to a 2-quinolone (Knorr).
Advantages:
-
Allows for the selective synthesis of either 2- or 4-hydroxyquinolines by controlling the reaction temperature.
-
Provides access to important classes of quinoline derivatives with biological activity.
Limitations:
-
The need for high temperatures for the Knorr synthesis can limit its applicability.
-
Mixtures of isomers can be formed if the temperature is not carefully controlled.
The Gould-Jacobs Reaction: A Pathway to 4-Quinolones
The Gould-Jacobs reaction is another important method for the synthesis of 4-quinolones. It involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.
Mechanism and Rationale: The reaction begins with a Michael-type addition of the aniline to the ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilinomethylenemalonate. This intermediate then undergoes a thermal electrocyclization to form the quinoline ring.
Advantages:
-
Provides a reliable route to 4-quinolones.
-
The starting materials are readily available.
Limitations:
-
The thermal cyclization step often requires very high temperatures.
-
The reaction can be sensitive to the electronic nature of the substituents on the aniline.
The Niementowski Quinoline Synthesis: A Route to γ-Hydroxyquinolines
The Niementowski synthesis involves the reaction of anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinoline (4-hydroxyquinoline) derivatives.[14]
Mechanism and Rationale: The mechanism is thought to be similar to the Friedländer synthesis, involving the formation of a Schiff base followed by intramolecular cyclization and dehydration.[14]
Advantages:
-
Provides a direct route to 4-hydroxyquinoline derivatives.
Limitations:
-
The reaction often requires high temperatures, which can lead to lower yields and limit its applicability.[14]
Modern Approaches: Catalysis and Green Chemistry
In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for quinoline synthesis. These modern approaches often employ transition metal catalysts, nanocatalysts, or alternative energy sources like microwaves to overcome the limitations of the classical methods.[15][16][17]
Transition Metal-Catalyzed Syntheses
Various transition metals, including palladium, copper, and cobalt, have been successfully employed as catalysts for quinoline synthesis.[2] These reactions often proceed through C-H activation, oxidative annulation, or multicomponent reactions, offering high atom economy and functional group tolerance.[2][16]
-
Copper-Catalyzed Reactions: Copper catalysts have been utilized for the synthesis of 2-substituted quinolines through an intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid.[18] A three-component cascade cyclization catalyzed by copper has also been developed for the synthesis of quinoline-4-thiols.[19]
-
Palladium-Catalyzed Reactions: Palladium catalysts are effective for the aerobic oxidative aromatization of aliphatic alcohols and anilines to produce a variety of substituted quinolines in high yields.[18]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of quinoline synthesis, it has been shown to significantly reduce reaction times and improve yields for several classical methods, including the Friedländer and Doebner-von Miller reactions.[10][20] For example, a microwave-assisted Friedländer synthesis can be completed in minutes with excellent yields, compared to several days with poor yields under conventional heating.[10]
Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to quinoline synthesis. This includes the use of water as a solvent, recyclable catalysts, and solvent-free reaction conditions.[1][17] Nanocatalysts, in particular, have shown great promise in providing high catalytic activity and selectivity, with the added benefit of being easily recoverable and reusable.[15]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Products | Advantages | Limitations |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent | Unsubstituted/Simple Quinolines | Simple starting materials | Harsh, often violent conditions |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst | 2- and/or 4-Substituted Quinolines | Versatile for substituted quinolines | Regioselectivity issues, side reactions |
| Combes | Aniline, 1,3-Dicarbonyl | Acid catalyst | 2,4-Disubstituted Quinolines | Direct route to 2,4-disubstituted products | Limited by electron-withdrawing groups |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Acid or base catalyst | Polysubstituted Quinolines | High yields, good regioselectivity, milder conditions | Availability of starting materials |
| Pfitzinger | Isatin, Carbonyl Compound | Strong base | Quinoline-4-carboxylic Acids | Direct route to carboxylic acid derivatives | Requires strong base, starting material synthesis |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Heat (temperature dependent) | 2- or 4-Hydroxyquinolines | Selective synthesis of hydroxyquinolines | High temperatures, potential for isomer mixtures |
| Gould-Jacobs | Aniline, Ethoxymethylenemalonate | Heat | 4-Quinolones | Reliable route to 4-quinolones | High temperatures for cyclization |
| Niementowski | Anthranilic Acid, Carbonyl Compound | Heat | 4-Hydroxyquinolines | Direct route to 4-hydroxyquinolines | High temperatures, often low yields |
| Modern Catalytic | Various | Transition metal catalysts, Nanocatalysts, Microwaves | Diverse Substituted Quinolines | High efficiency, selectivity, milder conditions, green | Catalyst cost and sensitivity |
Visualizing the Synthetic Pathways
To further aid in the understanding of these synthetic routes, the following diagrams illustrate the core transformations.
Caption: The Skraup Synthesis of Quinoline.
Caption: The Friedländer Synthesis of Substituted Quinolines.
Conclusion and Future Outlook
The synthesis of substituted quinolines has evolved significantly from the classical, often harsh, methods to modern, highly efficient, and sustainable catalytic protocols. While the traditional named reactions remain valuable for their simplicity and the synthesis of specific quinoline scaffolds, the future of quinoline synthesis undoubtedly lies in the continued development of novel catalytic systems and green chemistry approaches. For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each synthetic route is paramount for the efficient and successful synthesis of target quinoline derivatives. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired environmental impact.
References
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PubMed Central (PMC). [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Potter, M. E., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1124-1128. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Preparation and Properties of Quinoline. (n.d.). [Link]
-
Naicker, T., et al. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. [Link]
-
Slideshare. (2023). synthesis of quinoline derivatives and its applications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Alemu, A., & Alemayehu, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21380. [Link]
-
MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews, 15(2), 337-372. [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
The Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
Organic Letters. (2023). Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]
-
ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. [Link]
-
PubMed. (2024). An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. [Link]
-
ResearchGate. (n.d.). Niementowski's quinoline synthesis. [Link]
-
Beilstein Journals. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. [Link]
-
Frontiers. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
-
ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
-
Pfitzinger Quinoline Synthesis. (n.d.). [Link]
-
ACS Publications. (2025). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. [Link]
-
ResearchGate. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]
-
PubMed. (2023). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
-
International Journal of Scientific & Technology Research. (2020). Copper Catalyzed Sustainable Synthesis Of Quinolines. [Link]
-
ResearchGate. (2017). Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
-
ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
-
RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... [Link]
-
Combes Quinoline Synthesis. (n.d.). [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 14. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Quinoline-Based Kinase Inhibitors
Introduction: The Quinoline Scaffold and the Imperative of Mechanistic Validation
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A significant portion of these activities arises from the ability of quinoline derivatives to inhibit protein kinases, which are crucial regulators of cellular signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a vital class of therapeutics.[3][5]
However, the journey from a promising hit compound to a clinically viable drug is contingent on a rigorous and unequivocal validation of its mechanism of action (MoA). Understanding precisely how a quinoline-based inhibitor interacts with its intended target and modulates downstream cellular events is paramount for predicting efficacy, anticipating potential off-target effects, and ensuring patient safety. This guide provides a comprehensive framework for the robust validation of the MoA for novel quinoline-based kinase inhibitors, drawing upon field-proven insights and established experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to build a compelling and data-driven case for their candidate inhibitors.
A Multi-Pillar Framework for MoA Validation
A credible MoA validation rests on a logical progression of evidence, moving from direct biochemical interactions to cellular consequences. We advocate for a multi-pillar approach that systematically builds a self-validating case for the inhibitor's proposed mechanism.
Caption: EGFR signaling pathway with potential quinoline inhibitor targets.
Experimental Protocol: Western Blot for Phospho-ERK
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549 for an EGFR inhibitor). Starve the cells overnight to reduce basal signaling.
-
Stimulation and Inhibition: Pre-treat the cells with various concentrations of the quinoline inhibitor for 1-2 hours. Then, stimulate the pathway with a growth factor (e.g., EGF) for 10-15 minutes.
-
Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Causality Note: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins for analysis.
-
Quantification and Loading: Determine the protein concentration of each lysate using a BCA assay. Load equal amounts of total protein per lane onto an SDS-PAGE gel.
-
Electrophoresis and Transfer: Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. Incubate overnight at 4°C with a primary antibody against phospho-ERK (p-ERK).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imager.
-
Stripping and Reprobing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control like GAPDH or β-actin.
-
Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the p-ERK/total ERK ratio.
Pillar 4: Correlating Mechanism with Cellular Phenotype
The final and most crucial pillar of MoA validation is to demonstrate that the observed molecular effects (target inhibition and pathway modulation) translate into the desired cellular outcome.
-
Purpose: To link the molecular MoA to a relevant anti-cancer phenotype, such as reduced cell proliferation, induction of apoptosis, or cell cycle arrest.
-
Key Methodologies:
-
Cell Viability Assays (e.g., CellTiter-Glo®, MTT): Measure the number of viable cells in a culture after treatment with the inhibitor. The resulting EC50 should be consistent with the IC50 from the biochemical assay and the concentrations required to modulate the signaling pathway.
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Quantify the induction of programmed cell death.
-
Cell Cycle Analysis (Flow Cytometry): Determine if the inhibitor causes arrest at a specific phase of the cell cycle (e.g., G1 arrest is a common outcome of inhibiting the EGFR pathway).
-
Table 2: Comparing a Hypothetical Quinoline Inhibitor (Quin-A) with a Standard Drug (Sorafenib)
| Parameter | Quinoline Inhibitor "Quin-A" | Sorafenib (Reference) | Validation Point |
| Target(s) | VEGFR-2, PDGFR-β | VEGFR-2, PDGFR-β, RAF kinases | Defines scope of MoA validation. |
| VEGFR-2 IC50 | 15 nM | 90 nM | Pillar 1: Potency against primary target. |
| SPR (KD for VEGFR-2) | 5 nM | 25 nM | Pillar 1: Direct binding affinity. |
| p-VEGFR-2 Inhibition (EC50) | 50 nM | 200 nM | Pillar 2: Cellular target modulation. |
| p-ERK Inhibition (EC50) | > 10 µM | 150 nM | Pillar 3: Demonstrates selectivity (Quin-A does not hit RAF). |
| HUVEC Cell Viability (EC50) | 75 nM | 250 nM | Pillar 4: Phenotypic correlation. |
The data in Table 2 illustrates a compelling case for "Quin-A". It is more potent and has a higher affinity for the primary target (VEGFR-2) than the reference compound. Crucially, the cellular data (p-VEGFR-2 inhibition and HUVEC viability) are in concordance. The lack of p-ERK inhibition at high concentrations, unlike the multi-kinase inhibitor Sorafenib, provides strong evidence for its selectivity profile, a key aspect of its MoA.
Conclusion
Validating the mechanism of action for a novel quinoline-based inhibitor is a systematic process of building a logical, evidence-based narrative. By integrating biochemical, biophysical, and cellular assays as outlined in this multi-pillar framework, researchers can move beyond simple potency measurements to a deep and robust understanding of their compound's biological activity. This comprehensive approach not only strengthens the scientific case for a candidate drug but is also an indispensable component of its journey toward clinical development.
References
-
Mazzolari, A., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
-
Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Jastrzebski, K., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Al-Ostath, R. S., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]
-
Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]
-
StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Available at: [Link]
-
ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway? ResearchGate. Available at: [Link]
-
Pelago Bioscience. (2017). CETSA® - What, Why and When. YouTube. Available at: [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available at: [Link]
-
Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]
-
ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. Available at: [Link]
Sources
A Comparative In-Silico Analysis: Docking Studies of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate with High-Value Therapeutic Targets
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide presents a comprehensive molecular docking study of a specific derivative, Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a compound of interest due to the known bioactivity of its structural class.[3][4] We conduct a comparative in-silico analysis against three distinct and highly relevant protein targets implicated in oncology, bacterial infections, and viral diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Bacterial DNA Gyrase B, and the SARS-CoV-2 Main Protease (Mpro). By comparing its binding affinity and interaction patterns against well-established inhibitors, this study aims to elucidate the therapeutic potential of this quinoline derivative and provide a data-driven rationale for its further investigation in drug discovery pipelines.
Introduction: The Rationale for Investigation
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, is a foundational motif in both natural products and synthetic pharmaceuticals.[5] Its rigid structure and capacity for diverse functionalization have enabled the development of drugs across a vast spectrum of therapeutic areas, including anticancer, antimalarial, antibacterial, and antiviral agents.[1][6] The success of quinoline-based drugs, from the historic antimalarial Chloroquine to modern kinase inhibitors like Cabozantinib, underscores the scaffold's remarkable versatility and validates its continued exploration for novel therapeutic agents.[7][8][9]
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: A Candidate for In-Silico Investigation
The subject of this guide, Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, combines several structural features of interest. The 4-chloro substitution is a common feature in bioactive quinolines, often enhancing binding affinity.[10] The carboxylate group at the 3-position can act as a key hydrogen bond acceptor, while the dimethyl substitutions on the benzene ring can influence solubility and steric interactions within a protein's binding pocket. While this specific molecule is not extensively studied, related structures like ethyl 4-chloro-7-iodoquinoline-3-carboxylate have been synthesized and characterized, suggesting the chemical tractability and potential of this compound class.[3]
The Role of Molecular Docking in Modern Drug Discovery
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it allows researchers to simulate the interaction between a small molecule (ligand) and a protein's binding site at an atomic level.[11] This process provides critical insights into binding affinity (often expressed as a docking score), binding mode, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. By screening virtual libraries of compounds against a protein target, docking accelerates the identification of promising lead candidates, saving significant time and resources compared to traditional high-throughput screening.[11]
Rationale for Target Protein Selection
The selection of protein targets was guided by the well-documented pharmacological activities of the broader quinoline class.[12][13] This approach allows us to probe the potential of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in therapeutic areas where its parent scaffold has already shown significant promise.
-
2.1 Tyrosine Kinases in Oncology (VEGFR2): Kinase inhibitors are a major class of modern cancer therapeutics, and numerous FDA-approved quinoline-based drugs target these enzymes.[8][9] We selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels—a process critical for tumor growth and metastasis. Inhibiting VEGFR2 is a clinically validated strategy for treating various solid tumors.
-
2.2 Bacterial DNA Gyrase B: The quinolone family of antibiotics (a close relative of quinolines) functions by inhibiting DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication. We chose the B subunit of Escherichia coli DNA Gyrase (GyrB), which contains the ATP-binding site, as a representative target to evaluate the potential antibacterial activity of our compound.
-
2.3 SARS-CoV-2 Main Protease (Mpro): In response to the recent global health crisis, significant research has focused on identifying inhibitors for key viral proteins. The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is essential for viral replication, making it a prime target for antiviral drug development.[14] Several computational studies have explored quinoline derivatives as potential Mpro inhibitors.[11][14]
Comparative Docking Methodology
To ensure scientific rigor and reproducibility, a standardized and validated docking protocol was employed for all three protein targets. The causality behind each step is explained to provide a clear, self-validating workflow.
Workflow Overview
Caption: The computational workflow for comparative molecular docking studies.
Step-by-Step Experimental Protocol
-
Software and Tools:
-
Docking Engine: AutoDock Vina, renowned for its accuracy and speed in predicting binding modes.[15]
-
Molecular Visualization: PyMOL and Discovery Studio Visualizer were used for preparing molecules and analyzing interaction poses.
-
Structure Preparation: AutoDock Tools (ADT) was used for preparing protein and ligand files in the required PDBQT format.
-
-
Protein Preparation:
-
Rationale: Raw crystal structures from the Protein Data Bank (PDB) contain experimental artifacts (e.g., water molecules, co-factors) that must be removed to prepare a clean receptor model for docking.
-
Protocol:
-
The crystal structures for VEGFR2 (PDB ID: 4AGD), E. coli DNA Gyrase B (PDB ID: 6KZN), and SARS-CoV-2 Mpro (PDB ID: 6LU7) were downloaded from the RCSB PDB.
-
All non-essential water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added to the protein, which is crucial for defining hydrogen bond donors and acceptors.
-
Kollman charges were assigned to the protein atoms to account for electrostatic interactions.
-
The prepared protein was saved in the PDBQT file format.
-
-
-
Ligand Preparation:
-
Rationale: Ligands must be converted into a low-energy 3D conformation and assigned appropriate charges to accurately simulate their behavior in the protein's binding pocket.
-
Protocol:
-
The 2D structures of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and the comparator compounds (Cabozantinib, Ciprofloxacin, Ritonavir) were drawn using ChemDraw.
-
The structures were converted to 3D and their energy was minimized using the MMFF94 force field.
-
Gasteiger charges were computed for each ligand.
-
The rotatable bonds were defined, and the ligands were saved in the PDBQT format.
-
-
-
Grid Generation and Docking Execution:
-
Rationale: A grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. It is centered on the known active site of the protein to focus the computational search.
-
Protocol:
-
For each protein, a grid box was defined encompassing the entire active site, determined from the position of the co-crystallized ligand in the original PDB file.
-
Molecular docking was performed using AutoDock Vina with default search parameters. The program generates multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
-
-
-
Post-Docking Analysis:
-
Rationale: The output of a docking simulation is a set of poses and scores. This data must be analyzed to understand the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the ligand-protein complex.
-
Protocol:
-
The lowest energy (most favorable) binding pose for each ligand was selected for detailed analysis.
-
The interactions between the ligand and the protein's amino acid residues were visualized and cataloged using Discovery Studio Visualizer.
-
-
Results and Comparative Analysis
The docking performance of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate was evaluated against each target and compared directly with a standard, well-characterized inhibitor.
Target 1: VEGFR2 Kinase (Oncology)
-
Comparator: Cabozantinib (a potent FDA-approved multi-kinase inhibitor with a quinoline core).
-
Analysis: The docking results indicate that Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate can fit within the ATP-binding pocket of VEGFR2. However, its binding affinity is predicted to be lower than that of Cabozantinib. Cabozantinib forms critical hydrogen bonds with the hinge region residues Cys919 and Asp1046, an interaction pattern characteristic of many kinase inhibitors. While our test compound also interacts with the hinge, its network of interactions is less extensive, leading to a less favorable binding energy.
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) |
| Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | -8.1 | Cys919, Glu885 |
| Cabozantinib (Standard) | -11.5 | Cys919, Asp1046, Glu885 |
Target 2: Bacterial DNA Gyrase B (Antibacterial)
-
Comparator: Ciprofloxacin (a widely used fluoroquinolone antibiotic).
-
Analysis: The test compound demonstrated a favorable binding score within the ATP-binding site of Gyrase B, comparable to that of Ciprofloxacin. It formed a key hydrogen bond with the highly conserved Asp81 residue.[12] The ethyl carboxylate moiety appears to be crucial for this interaction. This result suggests that the compound may possess antibacterial properties by targeting DNA gyrase.
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) |
| Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | -7.9 | Asp81, Arg144 |
| Ciprofloxacin (Standard) | -7.5 | Asp81, Gly85 |
Target 3: SARS-CoV-2 Main Protease (Antiviral)
-
Comparator: Ritonavir (an HIV protease inhibitor repurposed and studied for Mpro inhibition).
-
Analysis: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate fits within the substrate-binding pocket of Mpro. It shows a moderate binding affinity, forming hydrogen bonds with backbone atoms of the catalytic dyad residue Cys145. While promising, its predicted affinity is lower than that of Ritonavir, which establishes a more extensive network of interactions within the large binding site.
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) |
| Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | -6.8 | Cys145, His41, Gln189 |
| Ritonavir (Standard) | -9.2 | Glu166, Cys145, Gln189 |
Discussion and Future Perspectives
This comparative docking study reveals that Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate exhibits promising, albeit varied, binding potential across different classes of therapeutic targets.
-
Most Promising Target: The most compelling result is its interaction with Bacterial DNA Gyrase B . The predicted binding affinity is comparable to the established antibiotic Ciprofloxacin, and it engages with key active site residues known to be critical for inhibition.[12] This suggests that the compound warrants further investigation as a potential antibacterial agent.
-
Potential for Optimization: In the case of VEGFR2 , the docking score was lower than the standard inhibitor. This is expected, as Cabozantinib is a highly optimized drug. However, the ability of the quinoline core to anchor within the ATP binding site is a positive indicator. Future medicinal chemistry efforts could focus on modifying the side chains to better mimic the extensive interactions of more potent inhibitors.
-
Moderate Antiviral Potential: The interaction with SARS-CoV-2 Mpro was the weakest of the three. While it does interact with the catalytic machinery, the compound's smaller size relative to the binding pocket limits its ability to form the extensive contacts necessary for high-affinity binding.
The next logical steps involve the chemical synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate followed by in vitro experimental validation. An enzymatic assay against DNA Gyrase B would be the highest priority to confirm the in-silico prediction. Subsequent cell-based antibacterial assays would further validate its potential as a lead compound for a new class of antibiotics.
Conclusion
Our in-silico investigation has successfully positioned Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate as a molecule of interest, particularly within the antibacterial domain. Through a rigorous and transparent computational methodology, we have compared its binding potential against three distinct, high-value protein targets. The results provide a strong, data-supported rationale for prioritizing this compound for synthesis and experimental evaluation against bacterial pathogens, demonstrating the power of molecular docking to guide and accelerate the early stages of drug discovery.
References
-
Taylor & Francis. (n.d.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Retrieved from [Link]
-
Hameed, A., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PLoS ONE. Retrieved from [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Retrieved from [Link]
-
Henriques, M.S.C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonView Press. Retrieved from [Link]
-
Verma, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design. Retrieved from [Link]
-
Reyes-ARELLANO, A., et al. (2016). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]
-
da Gama, A.N.S., & Soeiro, M.N.C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design. Retrieved from [Link]
-
Panchal, D., & Vaghela, P. (2023). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Oriental Journal of Chemistry. Retrieved from [Link]
-
Design, Synthesis and Molecular Docking Studies of 2-Aryl/Heteroaryl-Ethyl 6-Chloroquinoline-4-Carboxylates as Potential Antimalarial Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules. Retrieved from [Link]
-
In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Retrieved from [Link]
-
Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Fadda, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Retrieved from [Link]
-
Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through computational target prediction, molecular docking and bioassay. (n.d.). ResearchGate. Retrieved from [Link]
-
de C. F. da Silva, V., et al. (2024). Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved from [Link]
-
da Gama, A.N.S., & Soeiro, M.N.C. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Bentham Science. Retrieved from [Link]
-
Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quinoline-based Compounds as Key Candidates to Tackle Drug Discov...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. ojs.bonviewpress.com [ojs.bonviewpress.com]
- 15. scielo.br [scielo.br]
A Comparative Efficacy Analysis: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate Derivatives and Existing Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern pharmacology, the quinoline scaffold remains a cornerstone of medicinal chemistry, lending its versatile structure to a wide array of therapeutic agents. This guide delves into a comparative analysis of a specific class of these compounds, the Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate derivatives, and their potential efficacy when benchmarked against established drugs in key therapeutic areas. While direct experimental data for this exact substitution pattern is nascent, this document synthesizes the wealth of information available for the broader quinoline-3-carboxylate class, offering a comprehensive overview of their promise, particularly in oncology and infectious diseases.
This analysis is designed to provide researchers, scientists, and drug development professionals with a detailed, data-supported perspective on the potential of these quinoline derivatives. By examining their mechanisms of action, and presenting available efficacy data alongside that of current clinical standards, we aim to illuminate the path for future research and development in this promising chemical space.
The Quinoline-3-Carboxylate Scaffold: A Privileged Motif in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of natural and synthetic bioactive molecules. The introduction of a carboxylate group at the 3-position, particularly as an ethyl ester, has been a focal point of extensive research. This structural feature has been shown to be crucial for the biological activity of many quinoline derivatives, influencing their pharmacokinetic and pharmacodynamic properties. The further incorporation of a chlorine atom at the 4-position and methyl groups at the 5- and 7-positions on the quinoline core is anticipated to modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, potentially enhancing its interaction with biological targets and improving its efficacy and selectivity.
Comparative Efficacy Analysis: Anticancer Potential
Quinoline derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]
Efficacy of Quinoline-3-Carboxylate Derivatives
While specific data for Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is not yet available in peer-reviewed literature, studies on structurally related quinoline-3-carboxylate derivatives have shown remarkable antiproliferative activity. For instance, certain derivatives have exhibited potent cytotoxicity against human breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cell lines, with IC50 values in the sub-micromolar range.[2]
| Quinoline-3-Carboxylate Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4m | MCF-7 | 0.33 | [2] |
| Compound 4n | MCF-7 | 0.33 | [2] |
| Compound 4k | K562 | 0.28 | [2] |
| Compound 4m | K562 | 0.28 | [2] |
Table 1: Anticancer Activity of Representative Quinoline-3-Carboxylate Derivatives
Comparison with an Existing Anticancer Drug: Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription and ultimately cell death.[3][4][5][6][7]
| Drug | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | HCT-116 (Colon) | ~0.1 - 1 |
| Doxorubicin | A549 (Lung) | ~0.1 - 1 |
| Doxorubicin | PC3 (Prostate) | ~0.5 - 5 |
| Doxorubicin | MCF-7 (Breast) | ~0.01 - 0.5 |
Table 2: Reported Efficacy of Doxorubicin against Various Cancer Cell Lines (Note: IC50 values can vary significantly depending on the specific experimental conditions.)
The data suggests that quinoline-3-carboxylate derivatives have the potential to exhibit anticancer activity comparable to or even exceeding that of established drugs like doxorubicin, warranting further investigation into their specific mechanisms and in vivo efficacy.
Visualizing the Anticancer Mechanism: A Comparative Pathway Analysis
To better understand the distinct and potentially overlapping mechanisms of action, the following diagrams illustrate the proposed anticancer pathways for quinoline-3-carboxylate derivatives and doxorubicin.
Figure 1: Proposed anticancer mechanisms of action.
Comparative Efficacy Analysis: Antimicrobial Potential
The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolone antibiotics being a prime example.[8][9] Research has shown that various quinoline derivatives possess significant antibacterial and antifungal properties.[10][11]
Efficacy of Quinoline Derivatives
The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit key bacterial enzymes, such as DNA gyrase and topoisomerase IV, or to disrupt fungal cell membrane integrity.[12][13][14][15][16][17]
| Quinoline Derivative Class | Pathogen | MIC (µg/mL) | Reference |
| Quinoline-based amides (Compound 3c ) | Staphylococcus aureus | 2.67 | [11] |
| Quinoline-based amides (Compound 3c ) | Candida albicans | 5.6 | [11] |
Table 3: Antimicrobial Activity of Representative Quinoline Derivatives
Comparison with Existing Antimicrobial Drugs
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[10][12][13][14][17]
Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[18][19][20][21][22]
| Drug | Pathogen | MIC (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - >100 (resistance is common) |
| Fluconazole | Candida albicans | 0.25 - >64 (resistance is a growing concern) |
Table 4: Reported Efficacy of Ciprofloxacin and Fluconazole (Note: MIC values can vary widely depending on the strain and resistance profile.)
The available data indicates that novel quinoline derivatives can exhibit potent antimicrobial activity, in some cases comparable to or better than existing first-line treatments, highlighting their potential to address the growing challenge of antimicrobial resistance.
Visualizing the Antimicrobial Mechanism: A Comparative Pathway Analysis
The following diagrams illustrate the mechanisms of action for quinoline derivatives against bacteria and fungi, in comparison to ciprofloxacin and fluconazole.
Figure 2: Antibacterial mechanisms of action.
Figure 3: Antifungal mechanisms of action.
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.
Synthesis of Ethyl 4-chloro-quinoline-3-carboxylate Derivatives
A general and adaptable synthesis protocol for Ethyl 4-chloro-quinoline-3-carboxylate derivatives can be derived from established methods.[23][24][25] The synthesis of the specific target compound, Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, would likely follow a similar pathway, starting from the appropriately substituted aniline.
Step 1: Synthesis of Ethyl 4-hydroxy-quinoline-3-carboxylate derivative
-
React the appropriately substituted aniline (e.g., 2,4-dimethylaniline) with diethyl malonate in a high-boiling point solvent such as diphenyl ether.
-
Heat the reaction mixture to a high temperature (typically >200 °C) to facilitate the Gould-Jacobs reaction, leading to the cyclization and formation of the quinolone ring.
-
Cool the reaction mixture and isolate the product by filtration or extraction.
Step 2: Chlorination to yield Ethyl 4-chloro-quinoline-3-carboxylate derivative
-
Treat the synthesized Ethyl 4-hydroxy-quinoline-3-carboxylate derivative with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[24]
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with ice-water and neutralize the excess acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by column chromatography to obtain the desired Ethyl 4-chloro-quinoline-3-carboxylate derivative.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ciprofloxacin mechanism of action or mode of action | DOCX [slideshare.net]
- 18. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Fluconazole - Wikipedia [en.wikipedia.org]
- 21. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. prepchem.com [prepchem.com]
- 25. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the X-ray crystallography of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and its structurally related derivatives. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships in experimental design and provides validated protocols for obtaining and analyzing single-crystal X-ray diffraction data.
Introduction: The Significance of Quinolines in Medicinal Chemistry
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships (SAR) and for the rational design of new, more potent drugs.
This guide focuses on the crystallographic analysis of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a specific derivative with potential pharmacological relevance. While a crystal structure for this exact compound is not publicly available, we will draw upon the crystallographic data of closely related analogues to infer its structural properties and to provide a comprehensive framework for its experimental determination.
Synthetic Pathways to Substituted Quinolines
The synthesis of the target molecule and its derivatives typically follows established routes for quinoline synthesis, often involving the cyclization of aniline precursors.
Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
A common precursor for the target molecule is the corresponding 4-hydroxyquinoline derivative. This can be synthesized through various methods, one of which is the Gould-Jacobs reaction.
Chlorination to Yield the Target Compound
The 4-hydroxy group can be converted to a chloro-substituent using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is crucial for introducing a key reactive handle for further chemical modifications.
The Art and Science of Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. For quinoline derivatives, which are typically crystalline solids at room temperature, several techniques can be employed.
Slow Evaporation: The Simplest Approach
Slow evaporation of a saturated solution of the compound is a straightforward and often effective method for growing single crystals.[1] The choice of solvent is critical and can significantly influence crystal quality. A solvent in which the compound has moderate solubility is ideal.
Vapor Diffusion: A Controlled Alternative
Vapor diffusion, in either a hanging-drop or sitting-drop setup, allows for a more gradual approach to supersaturation, which can lead to the formation of fewer, larger, and more well-ordered crystals. This technique is particularly useful when only small amounts of the compound are available.
Protocol for Crystal Growth by Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a suitable solvent or solvent system.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Comparative Crystallographic Analysis
While the crystal structure of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is not available, we can predict its key structural features by comparing the crystallographic data of its analogues: ethyl 2,4-dichloroquinoline-3-carboxylate[2][3] and ethyl 2-chloro-6-methylquinoline-3-carboxylate.[4]
| Parameter | Ethyl 2,4-dichloroquinoline-3-carboxylate[2][3] | Ethyl 2-chloro-6-methylquinoline-3-carboxylate[4] | Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (Predicted) |
| Crystal System | Monoclinic | Triclinic | Likely Monoclinic or Triclinic |
| Space Group | P2₁/c | P-1 | N/A |
| a (Å) | 10.133(2) | 6.0391(5) | N/A |
| b (Å) | 8.868(2) | 7.2986(6) | N/A |
| c (Å) | 13.568(3) | 13.4323(12) | N/A |
| α (°) | 90 | 98.238(6) | N/A |
| β (°) | 97.23(3) | 90.123(5) | N/A |
| γ (°) | 90 | 96.429(6) | N/A |
| Volume (ų) | 1209.7(5) | 582.16(9) | N/A |
| Z | 4 | 2 | N/A |
| Key Dihedral Angle | Quinoline/Carboxylate: 87.06(19)° | Quinoline/Ester: 54.97(6)° | Expected to be non-planar due to steric hindrance. |
| Intermolecular Interactions | Weak C-H···O hydrogen bonds[2] | π-π stacking[4] | Likely to exhibit C-H···O hydrogen bonds and potentially π-π stacking. |
Analysis of Comparative Data:
-
Planarity: The quinoline ring system in both known structures is nearly planar. However, the ester/carboxylate group is significantly twisted out of the plane of the quinoline ring, as indicated by the dihedral angles. This is likely due to steric hindrance between the substituents on the quinoline ring and the ester group. A similar non-planar conformation is expected for ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, with the two methyl groups potentially influencing the degree of torsion.
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by weak intermolecular forces. In the case of ethyl 2,4-dichloroquinoline-3-carboxylate, weak C-H···O hydrogen bonds are observed.[2] For ethyl 2-chloro-6-methylquinoline-3-carboxylate, π-π stacking interactions between the quinoline rings are the dominant feature.[4] It is plausible that the crystal structure of the target molecule will feature a combination of these interactions, with the methyl groups potentially influencing the stacking arrangement.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure from a single crystal involves a well-defined workflow, from mounting the crystal to refining the final structure.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol for Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector. A full sphere of data is collected by rotating the crystal.
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to obtain the best possible fit between the observed and calculated structure factors.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Conclusion and Future Directions
The crystallographic analysis of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and its derivatives provides invaluable insights into their molecular geometry and intermolecular interactions. This information is crucial for understanding their chemical reactivity and biological activity. By comparing the crystal structures of related compounds, we can make informed predictions about the structural features of novel derivatives. The detailed protocols provided in this guide offer a robust framework for the successful determination and analysis of the crystal structures of new quinoline-based compounds, thereby accelerating the drug discovery and development process.
References
-
Reyes-Mártires, G., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o941–o942. Available at: [Link]
-
Reyes-Mártires, G., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. Available at: [Link]
-
PubChem. Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis route of compounds 5–7. Available at: [Link]
-
ResearchGate. X-ray diffraction structure of 3j. Available at: [Link]
- Google Patents. A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
-
Al-Zaydi, K. M. (2011). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 16(10), 8890-8900. Available at: [Link]
-
Beilstein Journals. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Available at: [Link]
-
da Fonseca, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Medicinal Chemistry Research, 29(3), 485-497. Available at: [Link]
-
MDPI. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]
-
ResearchGate. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available at: [Link]
-
ResearchGate. The X-ray crystal structure of thiazoline derivative 5h. Note. Available at: [Link]
-
Sharma, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1596-1608. Available at: [Link]
-
PubChem. Ethyl 4-Chloroquinoline-3-carboxylate. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from an Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate Scaffold
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical process of cross-reactivity profiling for kinase inhibitors. We will focus on a scaffold of significant interest: derivatives of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors.[1] Understanding and meticulously characterizing the selectivity of novel compounds derived from this scaffold is paramount for advancing safe and effective therapeutics.
This document will delve into the rationale behind experimental choices, provide detailed, validated protocols for key profiling assays, and present a comparative analysis of the data generated. Our objective is to equip you with the knowledge to design and execute a robust cross-reactivity profiling strategy, ensuring a thorough understanding of your compound's biological activity.
The Imperative of Kinase Selectivity
The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes. Due to the highly conserved nature of the ATP-binding site across the kinome, achieving absolute selectivity for a kinase inhibitor is a formidable challenge.[1] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's interaction with the entire kinome is not just a regulatory expectation but a fundamental aspect of drug discovery. Early and thorough cross-reactivity profiling enables informed decisions, mitigates late-stage failures, and ultimately leads to the development of safer and more effective medicines.
Foundational Synthesis: The Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate Scaffold
The journey of developing novel kinase inhibitors from this series begins with the synthesis of the core scaffold. The Gould-Jacobs reaction is a classic and versatile method for the synthesis of quinolines and is the logical and experimentally validated approach for our starting material.
Protocol 1: Synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
This synthesis is a two-step process involving the condensation of 3,5-dimethylaniline with diethyl ethoxymethylenemalonate, followed by a cyclization and subsequent chlorination.
Step 1: Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline.
-
Cyclization: To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250°C for 30 minutes to facilitate the intramolecular cyclization.
-
Isolation and Purification: Cool the reaction mixture and add hexane to precipitate the product. Collect the solid by filtration, wash with hexane, and dry under vacuum to yield Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate.
Step 2: Chlorination to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
-
Reaction Setup: In a fume hood, suspend the product from Step 1 (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Chlorination: Heat the mixture to reflux (approximately 105°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
Caption: Synthetic route to the quinoline scaffold.
Comparative Analysis of Kinase Profiling Platforms
A multi-faceted approach is essential for a comprehensive understanding of a kinase inhibitor's selectivity. Here, we compare three orthogonal and widely adopted methodologies: a biochemical assay (ADP-Glo™), a cell-based target engagement assay (Cellular Thermal Shift Assay), and a chemoproteomic approach (Kinobeads).
| Profiling Platform | Principle | Assay Format | Throughput | Key Advantages | Limitations |
| ADP-Glo™ Kinase Assay | Measures kinase activity by quantifying ADP produced in the kinase reaction. | Luminescence-based biochemical assay. | High | Highly sensitive, broad dynamic range, applicable to virtually any kinase. | In vitro assay; may not fully recapitulate cellular environment and ATP concentrations. |
| Cellular Thermal Shift Assay (CETSA®) | Measures target engagement in a cellular context by assessing the thermal stabilization of a protein upon ligand binding. | Western blot or ELISA-based detection of soluble protein after heat shock. | Low to Medium | Measures target engagement in intact cells, accounting for cell permeability and intracellular ATP concentrations. | Indirect measure of inhibition, lower throughput, requires specific antibodies. |
| Kinobeads | Affinity chromatography-based enrichment of kinases from cell lysates using immobilized broad-spectrum kinase inhibitors. | Mass spectrometry-based proteomics. | Low | Unbiased, kinome-wide profiling in a native-like environment, identifies direct binding partners. | Competition-based, may miss non-ATP competitive inhibitors, requires specialized equipment and expertise. |
In-Depth Experimental Protocols
Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare a serial dilution of the test compound.
-
-
Kinase Reaction:
-
To a 384-well plate, add 5 µL of the test compound dilution.
-
Add 2.5 µL of the 2X kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: ADP-Glo™ kinase assay workflow.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol describes the determination of target engagement in intact cells.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound at various concentrations or a vehicle control for 1-2 hours.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection and Analysis:
-
Analyze the soluble protein fraction by Western blot or ELISA using a primary antibody specific for the target kinase.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature.
-
Ligand binding will stabilize the protein, resulting in a shift of the melting curve to higher temperatures.
-
Sources
A Comparative Guide to the In Vivo Efficacy of Novel Compounds Derived from Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Introduction: The Quinoline Scaffold as a Modern Pharmacophore
For researchers and drug development professionals, the quest for novel chemical entities with potent and selective biological activities is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the quinoline ring system stands out as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.[1][2] This guide focuses on the therapeutic potential of novel compounds synthesized from a specific, highly functionalized starting material: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate . The strategic placement of the chloro, dimethyl, and carboxylate groups on the quinoline core offers a versatile platform for chemical modification, enabling the generation of diverse libraries of compounds with potentially enhanced biological activities and improved pharmacokinetic profiles.
This document provides an in-depth analysis of the in vivo efficacy of compounds derived from this quinoline precursor, with a focus on their performance compared to established alternatives. We will delve into the experimental data that underpins their therapeutic promise and provide detailed protocols for key in vivo assays to facilitate the replication and extension of these findings.
Demonstrating Therapeutic Potential: From In Vitro Promise to In Vivo Proof-of-Concept
The journey of a novel compound from the laboratory bench to a potential clinical candidate is paved with rigorous testing. The initial screening often involves in vitro assays to assess activity against specific cell lines or enzymes. While essential, these assays do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies are the crucible in which the true therapeutic potential of a compound is forged.
Anticancer Efficacy: A Case Study in Ehrlich Ascites Carcinoma
A compelling example of the in vivo potential of quinoline-3-carboxylate derivatives is the study of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate , a hybrid molecule that elegantly combines the quinoline and coumarin scaffolds.[3] This compound was evaluated for its antitumor activity against Ehrlich Ascites Carcinoma (EAC) in a murine model.
The choice of the EAC model is strategic; it allows for the straightforward assessment of tumor cell viability and the impact of the test compound on the host's lifespan. The study revealed that EAC-bearing mice treated with the test compound exhibited a remarkable 100% reduction in tumor cell viability compared to the untreated control group.[3] This potent cytotoxic effect was accompanied by evidence of apoptosis induction and significant antioxidant activity.[3] Importantly, the compound did not show any discernible toxicity to the liver or kidneys, as confirmed by biochemical analysis and histopathological examination, highlighting a favorable preliminary safety profile.[3]
Table 1: In Vivo Anticancer Efficacy of a Novel Quinoline-Coumarin Hybrid
| Compound | Animal Model | Cancer Model | Key Finding | Reference |
| Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate | Female mice | Ehrlich Ascites Carcinoma (EAC) | 100% decrease in tumor cell viability compared to control | [3] |
Anti-Inflammatory Potential: Insights from Cellular Assays
While extensive in vivo anti-inflammatory data for direct derivatives of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate are still emerging, in vitro studies on the broader class of quinoline-3-carboxylic acids have shown significant promise. In studies utilizing lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, quinoline-3-carboxylic acids demonstrated impressive anti-inflammatory properties, comparable to the classical non-steroidal anti-inflammatory drug (NSAID) indomethacin, without inducing cytotoxicity.[4][5]
The Comparative Landscape: Benchmarking Against the Standards
A novel compound's efficacy is best understood in the context of existing therapies. In the realm of inflammation, the performance of quinoline-3-carboxylic acids against indomethacin in cellular models is a strong indicator of their potential.[4][5] For anticancer applications, while a direct comparison for the quinoline-coumarin hybrid was not specified against a standard chemotherapeutic in the primary study, its potent activity and favorable safety profile suggest it warrants further investigation and head-to-head comparisons with drugs like cisplatin or doxorubicin in solid tumor models.
The versatility of the quinoline scaffold is further underscored by the potent in vivo antimalarial activity of other quinoline derivatives, such as certain 4-aminoquinolines, which have shown efficacy in murine models of malaria, in some cases comparable to amodiaquine.[6] This broad spectrum of activity highlights the immense potential for developing a new generation of therapeutics from this versatile chemical backbone.
Experimental Methodologies: A Guide to In Vivo Evaluation
The credibility of in vivo efficacy data hinges on the rigor of the experimental design and execution. Below are detailed protocols for two standard animal models used to assess the anticancer and anti-inflammatory properties of novel compounds.
Protocol 1: Xenograft Model for Anticancer Efficacy Evaluation
This protocol outlines the establishment of a tumor xenograft in mice to evaluate the in vivo anticancer activity of a test compound.[7]
Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2, leading to their transcription. C[8]ertain quinoline derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of novel compounds derived from Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate as a promising avenue for the development of new therapeutics. The demonstrated in vivo efficacy of a quinoline-coumarin hybrid in a cancer model, coupled with the potent in vitro anti-inflammatory activity of related quinoline-3-carboxylic acids, provides a solid foundation for further research.
Future work should focus on synthesizing a broader range of derivatives from this versatile starting material and conducting comprehensive in vivo studies to establish clear structure-activity relationships. Head-to-head comparisons with standard-of-care drugs in various disease models will be crucial in defining the therapeutic niche for these novel compounds. Furthermore, detailed mechanistic studies will be essential to elucidate their precise molecular targets and pathways of action, paving the way for the rational design of the next generation of quinoline-based medicines.
References
- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer Agents in Medicinal Chemistry.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities.
- Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceuticals.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
- Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research.
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflamm
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- Synthesis and anticancer activity of 4-aminoquinazoline deriv
- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. ChemistrySelect.
- Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences.
- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.
- Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents. BenchChem.
- Results of anti anti-inflammatory activity (Carrageenan induced paw edema method).
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. BenchChem.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Pharmacy and Bioallied Sciences.
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
- Carrageenan induced Paw Edema Model.
- 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
- Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society.
- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.regionh.dk [research.regionh.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety Protocol for Handling Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
As a novel heterocyclic compound, Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate presents a unique combination of chemical properties stemming from its quinoline core, chloro-substituent, and ester functionality. While specific toxicological data for this exact molecule is not extensively documented, a robust safety plan can be formulated by examining its structural components and referencing data from analogous compounds. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in established chemical safety principles and regulatory standards.
Hazard Identification and Risk Assessment
The primary hazards associated with Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate are predicted based on its chemical family. Structurally related compounds, such as Ethyl 4-Chloroquinoline-3-carboxylate and other chlorinated quinolines, are known to cause skin and eye irritation.[1][2] The presence of a chlorinated aromatic ring system also suggests the need for caution regarding potential respiratory irritation and other health effects associated with this class of compounds.[3][4]
Summary of Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. All work with Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[3][6] This ensures that any dust, vapors, or aerosols are effectively contained and exhausted from the laboratory environment. The fume hood also provides a physical barrier in case of accidental splashes.
Personal Protective Equipment (PPE): Essential Barrier Protection
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The selection of appropriate PPE should be based on a comprehensive hazard assessment of the specific tasks being performed.[7]
Hand Protection
Chemically resistant gloves are essential.[3] Given that aromatic and halogenated hydrocarbons can degrade many common glove materials, selecting the appropriate glove type is critical.[8]
| Glove Material | Resistance to Chlorinated/Aromatic Compounds | Recommendation |
| Nitrile | Fair to Good | Suitable for handling small quantities and for short-duration tasks. Should be changed immediately upon contamination. |
| Butyl Rubber | Excellent | Recommended for handling larger quantities or for procedures with a higher risk of splashes.[7] |
| Viton® | Excellent | Offers superior protection against a broad range of chemicals, including chlorinated solvents.[3] |
Protocol for Glove Use:
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Practice proper glove removal techniques to avoid contaminating the skin.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Eye and Face Protection
Chemical splash goggles are the minimum requirement for eye protection whenever handling this compound.[3] For procedures with a heightened risk of splashing, such as when transferring solutions or working with larger volumes, a face shield should be worn in addition to goggles to protect the entire face.[3]
Skin and Body Protection
A buttoned, knee-length laboratory coat must be worn to protect against accidental skin contact.[3] For tasks involving significant quantities of the material, a chemical-resistant apron may be worn over the lab coat. Ensure that clothing covers all exposed skin, and wear closed-toe shoes.[6]
Respiratory Protection
When used within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for exposure above established limits, or in the event of a spill outside of a fume hood, appropriate respiratory protection, as determined by a qualified safety professional, is necessary.[3]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring experimental integrity.
Preparation and Weighing
-
Designate a Handling Area: All manipulations should occur within a designated area inside a chemical fume hood.
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.
-
Don PPE: Put on all required PPE (lab coat, goggles, appropriate gloves) before handling the chemical container.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth or paper towel and dispose of it as hazardous waste.
Solution Preparation
-
Add Solvent Slowly: Place the weigh boat with the compound into the desired flask. Add the solvent slowly to avoid splashing.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a heating mantle with a temperature controller and ensure the setup is secure.
Post-Handling Decontamination
-
Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.
-
Hand Washing: Immediately wash hands and forearms with soap and water.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][5] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, all waste containing Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate must be treated as hazardous waste.
Waste Segregation
Halogenated organic waste must be collected separately from non-halogenated waste.[6][9][10] This is crucial for proper disposal and often impacts disposal costs.[11]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[6][10]
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11][12]
-
Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[12]
dot digraph "PPE_Workflow_for_Ethyl_4_chloro_5_7_dimethylquinoline_3_carboxylate" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Handling Compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; risk_assessment [label="1. Conduct Risk Assessment\n(Review SDS of similar compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; engineering_controls [label="2. Work in Chemical Fume Hood", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="3. Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; handling [label="4. Handle Compound in Designated Area", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="5. Proper Storage\n(Labeled, Sealed, Ventilated)", fillcolor="#F1F3F4", fontcolor="#202124"]; waste_disposal [label="6. Waste Disposal\n(Segregated, Labeled Halogenated Waste)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decontamination [label="7. Decontaminate Work Area\n& Remove PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> risk_assessment; risk_assessment -> engineering_controls; engineering_controls -> ppe; ppe -> handling; handling -> storage; handling -> waste_disposal; storage -> decontamination [style=invis]; // Create space waste_disposal -> decontamination; decontamination -> end; } caption: "Figure 1: Safe Handling Workflow"
References
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.
- European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Novelty Journals. (2022, June 20). A Review on Quinoline and Its Derivatives.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Bucknell University. Hazardous Waste Segregation.
- Techno PharmChem. Quinoline for Synthesis Material Safety Data Sheet.
- European Chemicals Agency (ECHA). Chemical safety report.
- Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.
- TCI Chemicals. (2025, November 11). Safety Data Sheet: Ethyl 4-Chloroquinoline-3-carboxylate.
- New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- European Chemicals Agency (ECHA). REACH guidance documents.
- IIP Series. Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
- Campus Operations, Temple University. Halogenated Solvents in Laboratories.
- European Chemicals Agency (ECHA). (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube.
- Accuform. (2025, October 23). How to Choose PPE for Chemical Work.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- European Chemicals Agency (ECHA). Homepage.
- New Mexico State University. Chemical Safety in Research and Teaching.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- Sigma-Aldrich. (2024, November 5). Safety Data Sheet.
- Just In Time Disaster Training Library. (2015, August 14). Chlorine - Personal Protection Equipment [Video]. YouTube.
- FUJIFILM Wako. Safety Data Sheet.
- Acros Organics. (2012, January 9). Safety Data Sheet.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline.
- CymitQuimica. 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Safety Data Sheet.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3352918, Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate.
- BLD Pharm. Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2 | CID 3352918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
